(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Description
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Properties
IUPAC Name |
(1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBZLHQLCAFOQ-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Key Pharmaceutical Intermediate
This guide provides a comprehensive technical overview of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a chiral cyclopropylamine derivative of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and critical role as a building block in the synthesis of advanced pharmaceutical agents.
Introduction and Significance
This compound is a synthetic, chiral small molecule that has garnered substantial attention as a key intermediate in the synthesis of Ticagrelor.[1][2] Ticagrelor is a potent and selective P2Y12 receptor antagonist, a cornerstone of antiplatelet therapy for patients with acute coronary syndromes.[3][4] The specific stereochemistry of the trans-(1S,2R) isomer is crucial for the pharmacological activity of the final drug product, making the stereoselective synthesis and rigorous characterization of this intermediate a critical aspect of pharmaceutical manufacturing. This guide will delve into the essential technical details of this compound, providing a foundational understanding for its application in drug discovery and development.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and reaction setup.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride, Ticagrelor Impurity 348 | [1][5] |
| CAS Number | 1207276-00-3 (free base), 1314324-00-9 (HCl salt) | [1][6] |
| Molecular Formula | C₉H₁₁ClFN | [5] |
| Molecular Weight | 187.64 g/mol | [5] |
| Appearance | Off-white to yellow solid | [6] |
| Predicted Boiling Point | 216.5 ± 40.0 °C | [2] |
| Predicted Density | 1.170 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 8.21 ± 0.10 | [2] |
Synthesis and Stereochemical Control
The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a multi-step process where achieving the correct stereochemistry is paramount. Various synthetic strategies have been reported, primarily in patent literature, often focusing on asymmetric synthesis or chiral resolution.
A representative synthetic approach is outlined below. The causality behind these steps lies in the need to construct the cyclopropane ring with the desired trans stereochemistry and then resolve the enantiomers to isolate the (1S,2R) form.
Caption: A representative synthetic workflow for this compound.
Representative Laboratory-Scale Synthesis Protocol:
The following is an illustrative protocol based on common synthetic transformations for similar compounds.[1][7]
Step 1: Synthesis of trans-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
-
Condensation: React 4-fluorobenzaldehyde with a malonic acid derivative (e.g., Meldrum's acid) in the presence of a base (e.g., piperidine) to form the corresponding fluorocinnamic acid derivative.
-
Asymmetric Cyclopropanation: Employ a chiral auxiliary (e.g., an Evans auxiliary or a chiral sultam) attached to the cinnamic acid derivative. Perform a diastereoselective cyclopropanation using a reagent like diazomethane or a Corey-Chaykovsky reagent (dimethylsulfoxonium ylide). The choice of chiral auxiliary directs the stereochemical outcome.
-
Hydrolysis: Remove the chiral auxiliary by hydrolysis (e.g., with LiOH) to yield the enantiomerically enriched trans-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Step 2: Conversion to the Amine
-
Amine Formation: Convert the carboxylic acid to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement. For a Curtius rearrangement:
-
Activate the carboxylic acid (e.g., convert to the acid chloride with thionyl chloride or oxalyl chloride).
-
React the acid chloride with sodium azide to form the acyl azide.
-
Thermally induce the rearrangement to the isocyanate, which is then hydrolyzed (often in situ with acidic or basic workup) to the primary amine, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine. The stereochemistry is retained during this rearrangement.
-
Step 3: Hydrochloride Salt Formation
-
Salt Formation: Dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[8]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.[9]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Signals, in CDCl₃ or D₂O):
-
Aromatic Protons: Two sets of doublets or a multiplet in the range of δ 7.0-7.4 ppm, corresponding to the protons on the 4-fluorophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.
-
Cyclopropane Protons (CH-N and CH-Ar): Complex multiplets in the range of δ 2.0-3.5 ppm. The trans-stereochemistry will result in specific coupling constants between the cyclopropyl protons.
-
Cyclopropane Protons (CH₂): Multiplets in the range of δ 1.0-1.8 ppm.
-
Amine Protons (NH₃⁺): A broad singlet, which may be exchangeable with D₂O, typically downfield.
¹³C NMR (Expected Signals, in CDCl₃ or D₂O):
-
Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large ¹JCF coupling constant.
-
Cyclopropane Carbons: Signals in the upfield region, typically δ 10-40 ppm.
-
C-N Carbon: The cyclopropyl carbon bonded to the amino group will be in the range of δ 30-40 ppm.
-
C-Ar Carbon: The cyclopropyl carbon bonded to the phenyl ring will be in a similar range, influenced by the aromatic ring currents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3200 | N-H stretching (from NH₃⁺) |
| ~2800-3000 | C-H stretching (aromatic and cyclopropyl) |
| ~1600, 1510, 1480 | C=C stretching (aromatic ring) |
| ~1220 | C-F stretching |
| ~1015 | Cyclopropane ring breathing |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base. Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the parent ion of the free base would be observed.
-
Expected [M+H]⁺ for C₉H₁₀FN: 152.0825
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the compound. A representative method for a related compound is provided below.[12]
Example HPLC Method:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based) for enantiomeric purity, or a standard C18 column for achiral purity analysis.
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). For chiral separations, a non-polar mobile phase like hexane/isopropanol might be used.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Column Temperature: Controlled, for example, at 30°C, to ensure reproducibility.[12]
Gas Chromatography (GC)
GC can also be used for purity assessment, often after derivatization to improve volatility and peak shape. Chiral GC columns can be used to determine enantiomeric purity.[4][13]
Example GC-MS Protocol (after derivatization):
-
Derivatization: The primary amine can be derivatized, for example, with a chloroformate reagent (e.g., heptafluorobutyl chloroformate) to create a more volatile and less polar derivative.[14]
-
Column: A chiral capillary column (e.g., Chirasil-L-Val) is required for enantiomeric separation.[14]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
Detection: Mass Spectrometry (MS) for identification or Flame Ionization Detection (FID) for quantification.
Role in Ticagrelor Synthesis and Mechanism of Action
The primary industrial application of this compound is as a starting material for the synthesis of Ticagrelor. In the synthesis, the amine group of the cyclopropylamine acts as a nucleophile, displacing a leaving group on the triazolopyrimidine core of the Ticagrelor precursor.
Sources
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- 2. This compound | 1207276-00-3 [amp.chemicalbook.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- | 1314324-00-9 [chemicalbook.com]
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- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS number
An In-Depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and strained ring systems, such as cyclopropanes, has become a cornerstone of rational drug design. These motifs can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. It is within this context that this compound has emerged as a molecule of significant interest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical identity, synthesis, and applications. Beyond a mere recitation of facts, this document aims to provide a deeper understanding of the scientific principles that underpin its utility, empowering researchers to leverage this versatile building block in their own investigations.
Chemical Identity and Physicochemical Properties
This compound is a chiral organic compound that features a trans-substituted cyclopropane ring with a 4-fluorophenyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1990505-73-1[1], 1207276-00-3[2] | [1][2] |
| Freebase CAS | 1207276-00-3 | [3] |
| Molecular Formula | C₉H₁₁ClFN | [4] |
| Molecular Weight | 187.64 g/mol | [4] |
| Synonyms | Ticagrelor Impurity 348, Ticagrelor Related Compound 88 | [2] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Stereochemical Control
The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a multi-step process where the control of stereochemistry is paramount. The trans configuration of the cyclopropane ring and the specific (1S,2R) stereoisomer are crucial for its intended biological activity, particularly in the context of its use as a key intermediate. While various synthetic strategies exist for substituted cyclopropanamines, a common conceptual approach involves the formation of a cyclopropane ring followed by the introduction or modification of the amine functionality.
Conceptual Synthetic Workflow
A generalized synthetic pathway often commences with a substituted styrene derivative, which undergoes cyclopropanation. Subsequent functional group manipulations then lead to the desired amine. The choice of reagents and catalysts at each step is critical for achieving high diastereoselectivity and enantioselectivity.
Figure 1: Conceptual workflow for the synthesis of this compound.
Exemplary Protocol: Asymmetric Synthesis
The following protocol is a representative, though generalized, methodology for the asymmetric synthesis of the target compound, drawing upon established principles of cyclopropanation and amine synthesis.
Step 1: Asymmetric Cyclopropanation of 4-Fluorostyrene
-
To a solution of a chiral copper or rhodium catalyst in a suitable solvent (e.g., dichloromethane), add 4-fluorostyrene.
-
Slowly add a diazoacetate (e.g., ethyl diazoacetate) to the reaction mixture at a controlled temperature. The choice of chiral ligand on the metal catalyst is critical for inducing enantioselectivity.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Purify the resulting cyclopropanecarboxylate ester by column chromatography to isolate the desired trans-diastereomer.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.
-
Isolate the (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid by filtration.
Step 3: Curtius Rearrangement to the Amine
-
Convert the carboxylic acid to an acyl azide. This can be achieved by first forming the acyl chloride with thionyl chloride, followed by reaction with sodium azide. Caution: Acyl azides can be explosive and should be handled with extreme care.
-
Thermally induce the Curtius rearrangement of the acyl azide to form an isocyanate.
-
Hydrolyze the isocyanate in situ with aqueous acid to yield the crude (1S,2R)-2-(4-fluorophenyl)cyclopropanamine.
Step 4: Purification and Salt Formation
-
Purify the crude amine by distillation or chromatography.
-
Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.
-
Collect the salt by filtration, wash with a non-polar solvent, and dry under vacuum.
Applications in Drug Discovery and Development
The primary application of this compound lies in its role as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Ticagrelor
A significant use of this compound is as a crucial intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events. The specific stereochemistry of (1S,2R)-2-(4-fluorophenyl)cyclopropanamine is essential for the pharmacological activity of the final drug product.
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An In-depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a key chiral amine in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, stereoselective synthesis, analytical characterization, and its pivotal role as a building block in the preparation of pharmacologically active compounds.
Molecular Structure and Physicochemical Properties
This compound is a chiral organic compound featuring a cyclopropane ring substituted with a 4-fluorophenyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various reaction conditions.
The specific stereochemistry, (1S,2R), is crucial for its intended biological activity or for its role as a chiral intermediate in the synthesis of complex molecules. The trans relationship between the amino group and the fluorophenyl group across the cyclopropane ring is a defining structural feature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | [1] |
| Molecular Weight | 187.64 g/mol | [1] |
| IUPAC Name | (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | [1] |
| CAS Number | 1314324-00-9 | [2] |
| Appearance | Off-white to yellow solid | [3] |
| Storage | Inert atmosphere, Room Temperature | [2][3] |
Stereoselective Synthesis
The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been explored for related compounds, a common strategy involves the diastereoselective cyclopropanation of a chiral precursor followed by a Curtius rearrangement.[4] The following represents a generalized, illustrative protocol based on established chemical principles for the synthesis of related difluorophenyl analogs.
Illustrative Synthetic Pathway
Caption: Generalized synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative and based on general methods for analogous compounds.[4] Researchers should consult specific literature and perform appropriate safety assessments before implementation.
Step 1: Synthesis of the Chiral Cyclopropanecarboxylic Acid
-
Reaction Setup: To a solution of 4-fluorocinnamic acid in a suitable aprotic solvent (e.g., dichloromethane), add a chiral auxiliary such as Oppolzer's sultam.
-
Activation: Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Cyclopropanation: Cool the reaction mixture and add a solution of diazomethane in ether, followed by a catalyst (e.g., palladium(II) acetate). Stir until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting diastereomeric cyclopropylamides by chromatography.
-
Saponification: Treat the desired diastereomer with a base (e.g., lithium hydroxide) in a mixture of THF and water to cleave the chiral auxiliary.
-
Isolation: Acidify the reaction mixture and extract the chiral cyclopropanecarboxylic acid.
Step 2: Curtius Rearrangement and Salt Formation
-
Reaction Setup: Dissolve the chiral cyclopropanecarboxylic acid in an inert solvent (e.g., toluene).
-
Isocyanate Formation: Add diphenylphosphoryl azide (DPPA) and triethylamine, and heat the mixture. The carboxylic acid is converted to an isocyanate via a Curtius rearrangement.
-
Carbamate Formation: Add tert-butanol to trap the isocyanate as a Boc-protected amine.
-
Deprotection and Salt Formation: Treat the Boc-protected amine with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to remove the Boc group and form the hydrochloride salt.[5]
-
Isolation and Purification: Isolate the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing the purity of this compound. Due to the lack of a strong chromophore, pre-column derivatization can be employed for enhanced UV detection.[6]
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic or gradient elution with a mixture of hexane/isopropanol or a similar non-polar/polar solvent system |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength after derivatization (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Protocol for Pre-column Derivatization (Illustrative)
-
Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent.
-
Derivatization: To an aliquot of the sample, add a borate buffer (pH 9.5) and a solution of a derivatizing agent like 2-naphthalenesulfonyl chloride (NSCl).[6]
-
Reaction: Vortex the mixture and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).[6]
-
Quenching: Cool the mixture and quench the reaction with a suitable reagent (e.g., sodium hydroxide).[6]
-
Analysis: Filter the solution and inject it into the HPLC system.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Chiral shift reagents or the formation of diastereomeric derivatives can be employed to determine the enantiomeric excess.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazard Identification: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do NOT induce vomiting. In all cases, seek medical attention.[8]
Applications in Drug Development
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. Notably, the structurally related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key intermediate in the synthesis of Ticagrelor, an antiplatelet drug.[9][10] The specific stereochemistry and the presence of the fluorophenyl group are often critical for the desired pharmacological activity of the final drug molecule.
Conclusion
This compound is a synthetically important chiral building block. Its stereoselective synthesis and rigorous analytical characterization are paramount for its successful application in research and drug development. This guide provides a foundational understanding of its properties, synthesis, analysis, and safe handling, serving as a valuable resource for scientists in the field.
References
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PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]
-
PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
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- 2. 1314324-00-9|(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- | 1314324-00-9 [chemicalbook.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Introduction
This compound is a highly valuable chiral amine that serves as a critical building block in modern medicinal chemistry. Its rigid cyclopropane scaffold and specific stereochemistry are key structural motifs in various pharmacologically active compounds. Most notably, it is an indispensable intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attack and stroke.[1][2]
The synthesis of 2-arylcyclopropylamines, particularly as single enantiomers, presents significant challenges due to the need for precise control over the stereochemistry of the cyclopropane ring.[3][4] This guide provides a detailed exploration of a representative synthetic pathway to this compound, delving into the causal chemistry behind the chosen methodologies. It further outlines a comprehensive characterization workflow to verify the structure, purity, and stereochemical integrity of the final product, tailored for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis
The asymmetric synthesis of chiral cyclopropylamines can be broadly approached via two strategies: de novo construction of the chiral cyclopropane ring or modification of a pre-existing cyclopropane derivative.[3][4] Many industrial processes rely on the diastereoselective cyclopropanation of a chiral precursor, followed by a Curtius rearrangement to install the amine functionality. This approach leverages established chemical transformations to build the target molecule with high stereochemical fidelity.
A common and illustrative pathway begins with a substituted cinnamic acid, which is first coupled to a chiral auxiliary to direct a subsequent diastereoselective cyclopropanation.[2] The auxiliary is then cleaved, and the resulting carboxylic acid is converted to the desired amine. The final step involves forming the hydrochloride salt to enhance the compound's stability and handling properties.
Visualizing the Synthetic Workflow
The following diagram outlines the key stages in a representative synthesis of this compound.
Caption: High-level overview of the synthetic route.
Detailed Experimental Protocol: A Representative Synthesis
This section describes a validated, multi-step synthesis adapted from established methodologies.[2][5] The causality behind reagent and condition selection is explained to provide deeper insight.
Step 1: Coupling with Chiral Auxiliary
The synthesis begins by coupling 4-fluorocinnamic acid with a chiral auxiliary, such as Oppolzer's sultam. This step is foundational for establishing stereocontrol in the subsequent cyclopropanation.
-
Protocol:
-
Suspend 4-fluorocinnamic acid in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Add oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride. This is typically done at 0°C and then warmed to room temperature.
-
In a separate flask, dissolve Oppolzer's sultam and a non-nucleophilic base (e.g., triethylamine or DMAP) in anhydrous DCM.
-
Slowly add the freshly prepared acyl chloride solution to the sultam solution at 0°C.
-
Allow the reaction to stir overnight at room temperature.
-
Purify the resulting chiral amide via column chromatography.
-
-
Rationale: The chiral sultam acts as a stereodirecting group. Its rigid, bicyclic structure creates a sterically hindered environment that forces the incoming reagents in the next step to approach from a specific face of the double bond, thus ensuring high diastereoselectivity.
Step 2: Diastereoselective Cyclopropanation
This is the key ring-forming step where the cyclopropane is constructed. A Simmons-Smith or a rhodium-catalyzed reaction with ethyl diazoacetate are common choices.
-
Protocol (Simmons-Smith):
-
Dissolve the chiral amide from Step 1 in an anhydrous solvent like toluene or DCM.
-
Add a solution of diethylzinc (ZnEt₂) followed by diiodomethane (CH₂I₂).
-
Stir the reaction at room temperature for several hours until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting material.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Rationale: The Simmons-Smith reaction involves the formation of a zinc carbenoid intermediate which adds across the double bond.[6] The chiral auxiliary attached to the amide directs this addition to one face of the alkene, leading to the preferential formation of one diastereomer.[7]
Step 3: Auxiliary Cleavage to Form the Chiral Acid
Once the cyclopropane ring is formed with the correct stereochemistry, the chiral auxiliary is removed to yield the enantiomerically enriched carboxylic acid.
-
Protocol:
-
Dissolve the cyclopropylamide from Step 2 in a solvent mixture such as tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or another suitable base.
-
Heat the mixture to reflux for several hours to facilitate saponification.
-
After cooling, acidify the mixture with aqueous HCl to protonate the carboxylate.
-
Extract the desired (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
-
-
Rationale: Basic hydrolysis cleaves the amide bond, liberating the carboxylic acid and the reusable chiral auxiliary. The stereocenters on the cyclopropane ring are unaffected by this process.
Step 4: Curtius Rearrangement to Form the Amine
The Curtius rearrangement is an effective method for converting a carboxylic acid into a primary amine with retention of configuration.
-
Protocol:
-
Dissolve the carboxylic acid from Step 3 in an anhydrous solvent like toluene.
-
Add diphenylphosphoryl azide (DPPA) and a base such as triethylamine.
-
Heat the reaction mixture, which leads to the formation of an acyl azide intermediate that rearranges to an isocyanate with loss of N₂ gas.
-
Add aqueous acid (e.g., HCl) to the reaction mixture and heat to hydrolyze the isocyanate, which, after decarboxylation, yields the primary amine.
-
-
Rationale: The rearrangement proceeds with retention of the stereochemistry at the migrating carbon (the cyclopropyl carbon attached to the carbonyl group). This ensures that the stereointegrity established in the cyclopropanation step is transferred to the final amine product.
Step 5: Formation of the Hydrochloride Salt
The final step is the conversion of the chiral free base into its hydrochloride salt for improved stability and ease of handling.
-
Protocol:
-
Dissolve the purified (1S,2R)-2-(4-fluorophenyl)cyclopropanamine free base in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
-
Rationale: Salt formation provides a stable, crystalline solid that is less volatile and easier to handle and store than the free amine.[8]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical configuration of the synthesized this compound.
Analytical Workflow Diagram
Caption: Standard analytical workflow for product validation.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for the target compound.
| Technique | Parameter | Expected Result/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.0-7.3 ppm, multiplet), Cyclopropyl protons (complex multiplets in the upfield region, ~1.0-2.5 ppm), Amine protons (broad singlet, variable shift). The trans relationship of the substituents results in characteristic coupling constants for the cyclopropyl protons.[9][10] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~115-165 ppm, including C-F coupling), Cyclopropyl carbons (~15-35 ppm). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000-3100 (Aromatic/Aliphatic C-H stretch), ~2500-2800 (Amine salt N-H stretch), ~1600 (Aromatic C=C stretch), ~1220 (C-F stretch).[11] |
| Mass Spectrometry | m/z | For the free base (C₉H₁₀FN): Expected [M+H]⁺ at ~152.08. |
| Chiral HPLC | Enantiomeric Purity | Using a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak), a single major peak should be observed at the retention time corresponding to the (1S,2R)-enantiomer, with the (1R,2S)-enantiomer being below the limit of detection or quantification.[12][13][14] |
| HPLC (Achiral) | Chemical Purity | >99% purity is typically required for use in pharmaceutical synthesis. |
| Molecular Formula | - | C₉H₁₁ClFN[8][15] |
| Molecular Weight | - | 187.64 g/mol [8][15] |
Protocol: Chiral HPLC for Enantiomeric Purity
Confirming the enantiomeric excess (e.e.) is the most critical characterization step for this chiral intermediate.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), is often effective for separating arylcyclopropylamine enantiomers.[16]
-
Mobile Phase: A normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation.[13]
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase. It may be necessary to neutralize a sample with a base to analyze the free amine if salt interferes with the separation.
-
Analysis: Inject a racemic standard to determine the retention times of both the (1S,2R) and (1R,2S) enantiomers. Subsequently, inject the synthesized sample under the same conditions.
-
Data Interpretation: For an enantiomerically pure sample, the chromatogram should show a single peak corresponding to the desired (1S,2R) enantiomer. The area of the undesired enantiomer's peak should be negligible, allowing for the calculation of enantiomeric excess.
Conclusion
The synthesis of this compound is a well-defined yet challenging process that hinges on precise stereochemical control. Methodologies employing chiral auxiliaries to direct diastereoselective cyclopropanation, followed by stereoretentive transformations like the Curtius rearrangement, represent a robust and scalable strategy. The successful synthesis must be corroborated by a suite of analytical techniques. While NMR, IR, and MS confirm the chemical structure, chiral HPLC stands as the definitive tool for verifying the all-important enantiomeric purity. This guide provides the fundamental chemical principles and practical frameworks necessary for researchers to confidently produce and validate this critical pharmaceutical intermediate.
References
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Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters - ACS Publications. [Link]
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(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications - RSC Publishing. [Link]
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Synthesis process of ticagrelor intermediate. Eureka | Patsnap. [Link]
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Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition - PubMed. [Link]
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Asymmetric Cyclopropanation. Wiley-VCH. [Link]
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PROCESS FOR THE PREPARATION OF TICAGRELOR. European Patent Office - EP 3919497 A1. [Link]
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Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Institutes of Health (NIH). [Link]
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Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]
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Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. [Link]
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An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]
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Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. [Link]
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(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. S. A. Pharmachem. [Link]
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2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]
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Spectroscopic Characterization of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide
Introduction
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for potent therapeutic agents. Its precise stereochemistry and substitution pattern are critical for its biological activity and the efficacy of the final active pharmaceutical ingredient (API). Therefore, unambiguous structural confirmation and purity assessment are paramount during its synthesis and quality control. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a thorough understanding of the molecule's spectroscopic signature.
Molecular Structure and Stereochemistry
The fundamental structure of this compound comprises a trans-substituted cyclopropane ring. A 4-fluorophenyl group is attached to one carbon of the ring, and a protonated primary amine group (as a hydrochloride salt) is attached to the adjacent carbon. The (1S,2R) stereochemistry defines the specific spatial arrangement of these substituents.
Caption: 2D representation of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine with hydrochloride.
¹H NMR Spectroscopy: The Proton Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.
Expected Chemical Shifts and Coupling Constants
The expected ¹H NMR data is summarized in the table below. Chemical shifts are influenced by the electronic environment of the protons. The electron-withdrawing fluorine atom and the positively charged ammonium group will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The strained cyclopropane ring also has a unique effect on proton chemical shifts.[1][2]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic (H-2', H-6') | 7.1 - 7.3 | Doublet of doublets or multiplet | ~8-9 (³JHH), ~5-6 (⁴JHF) |
| Aromatic (H-3', H-5') | 6.9 - 7.1 | Triplet or doublet of doublets | ~8-9 (³JHH), ~8-9 (³JHF) |
| Methine (H-1) | 2.8 - 3.2 | Multiplet | |
| Methine (H-2) | 2.4 - 2.8 | Multiplet | |
| Methylene (H-3) | 1.2 - 1.8 | Multiplet | |
| Amine (NH₃⁺) | 8.0 - 9.5 | Broad singlet |
Causality behind Assignments:
-
Aromatic Protons: The protons on the 4-fluorophenyl ring will appear in the aromatic region (δ 6.5-8.0 ppm). They will exhibit a characteristic splitting pattern due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine (H-3', H-5') are expected to show a larger coupling to fluorine (³JHF) than the meta protons (H-2', H-6') (⁴JHF).[3][4]
-
Cyclopropyl Protons: The protons on the cyclopropane ring are in a strained environment and typically appear at higher field (more shielded) than acyclic alkanes.[2] However, the attachment of the deshielding phenyl and ammonium groups will shift them downfield. The trans relationship between the H-1 and H-2 protons is expected to result in a smaller vicinal coupling constant (³JHH) compared to a cis arrangement.[5][6][7] The geminal, cis, and trans coupling constants within the cyclopropane ring are typically in the range of 4-10 Hz.[5][6]
-
Amine Protons: The protons of the ammonium group (NH₃⁺) are acidic and undergo rapid exchange with trace amounts of water or with each other. This typically results in a broad singlet that does not show coupling to adjacent protons. Its chemical shift is highly dependent on the solvent and concentration.[3]
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice as it can solubilize the salt and the amine protons are often observable.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the amine protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the NH₃⁺ protons should disappear or significantly decrease in intensity.
-
Two-dimensional correlation spectroscopy (COSY) can be used to establish the connectivity between the cyclopropyl protons.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.
Expected Chemical Shifts
The expected ¹³C NMR chemical shifts are presented below. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| Aromatic (C-4') | 160 - 165 | ¹JCF ≈ 240-250 |
| Aromatic (C-1') | 135 - 140 | ⁴JCF ≈ 3-4 |
| Aromatic (C-2', C-6') | 128 - 132 | ³JCF ≈ 8-9 |
| Aromatic (C-3', C-5') | 115 - 118 | ²JCF ≈ 21-22 |
| Methine (C-1) | 35 - 45 | |
| Methine (C-2) | 30 - 40 | |
| Methylene (C-3) | 15 - 25 |
Causality behind Assignments:
-
Aromatic Carbons: The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller, long-range couplings to the fluorine atom.[8][9][10]
-
Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded due to their high s-character and ring strain, and they typically appear at upfield chemical shifts compared to other sp³ carbons.[11] The substitution with the phenyl and amino groups will cause a downfield shift.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the molecular weight of the free amine (C₉H₁₀FN) plus a proton. The molecular weight of the free base is approximately 151.18 g/mol , so the [M+H]⁺ peak should be observed at m/z ≈ 152.1.
-
Isotope Peaks: The presence of carbon will result in a small M+1 peak due to the natural abundance of ¹³C.
Expected Fragmentation Pattern
Under conditions that induce fragmentation (e.g., Collision-Induced Dissociation in MS/MS), the molecular ion will break apart in a predictable manner.
Caption: Proposed fragmentation pathway for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine.
Key Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, which would result in a fragment ion at m/z ≈ 135.1.[12][13]
-
Benzylic Cleavage: Cleavage of the bond between the cyclopropane ring and the phenyl ring can occur, leading to fragments corresponding to the fluorophenyl moiety.
-
Ring Opening of Cyclopropane: The strained cyclopropane ring can undergo ring-opening fragmentation.
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 2800 (broad, strong) | N-H stretch | Primary amine salt (NH₃⁺) |
| 3100 - 3000 (medium) | C-H stretch | Aromatic |
| ~3000 (medium) | C-H stretch | Cyclopropyl |
| 1625 - 1560 (medium) | N-H bend (asymmetric) | Primary amine salt (NH₃⁺) |
| 1550 - 1500 (medium) | N-H bend (symmetric) | Primary amine salt (NH₃⁺) |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~1220 (strong) | C-F stretch | Aryl-F |
| 1250 - 1020 (medium) | C-N stretch | Aliphatic amine |
Causality behind Assignments:
-
N-H Stretching: The most characteristic feature of a primary amine salt is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is due to the stretching vibrations of the N-H bonds in the NH₃⁺ group.[14][15] This broadness is a result of hydrogen bonding.
-
N-H Bending: The bending vibrations of the NH₃⁺ group typically appear as two distinct bands in the 1625-1500 cm⁻¹ region.[15]
-
C-F Stretching: The C-F bond in the 4-fluorophenyl group will give rise to a strong absorption band in the fingerprint region, typically around 1220 cm⁻¹.[16]
-
Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[17]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a solid sample. A common method is to prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Conclusion: A Self-Validating Spectroscopic Profile
The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers orthogonal pieces of structural information. The ¹H and ¹³C NMR data confirm the connectivity and stereochemistry of the molecule, the mass spectrum verifies the molecular weight and provides insights into its stability, and the IR spectrum confirms the presence of the key functional groups. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently identify and assess the quality of this critical pharmaceutical intermediate.
Caption: A typical workflow for the spectroscopic characterization of a pharmaceutical intermediate.
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
An In-Depth Mechanistic Analysis for Researchers and Drug Development Professionals
Introduction
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride, a fluorinated analog of the well-established monoamine oxidase inhibitor tranylcypromine, represents a compelling molecular entity at the intersection of neuropharmacology and epigenetic regulation. This technical guide provides a comprehensive analysis of its mechanism of action, elucidating its dual inhibitory effects on both monoamine oxidases (MAOs) and the histone demethylase Lysine-Specific Demethylase 1 (LSD1/KDM1A). Understanding this dual activity is paramount for researchers exploring its therapeutic potential in a range of disorders, from neuropsychiatric conditions to oncology. This document will delve into the molecular interactions, enzymatic kinetics, downstream cellular consequences, and the experimental methodologies used to characterize this potent inhibitor.
Core Molecular Targets and Inhibitory Mechanism
The primary mechanism of action of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is the irreversible, mechanism-based inhibition of two key enzyme families: the flavin adenine dinucleotide (FAD)-dependent monoamine oxidases (MAO-A and MAO-B) and the FAD-dependent histone demethylase LSD1.
Inhibition of Monoamine Oxidase (MAO-A and MAO-B)
As a derivative of tranylcypromine, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a potent inhibitor of both MAO-A and MAO-B. These enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. The 4-fluoro substitution on the phenyl ring has been shown to significantly increase the inhibitory potency compared to the parent compound, tranylcypromine. Racemic 4-fluorotranylcypromine is approximately ten times more potent than tranylcypromine at inhibiting both MAO-A and MAO-B in vitro[1].
The inhibitory process is mechanism-based, meaning the enzyme itself catalyzes the transformation of the inhibitor into a reactive species that then irreversibly binds to the enzyme. The proposed mechanism involves the oxidation of the cyclopropylamine moiety by the FAD cofactor within the MAO active site. This leads to the opening of the strained cyclopropane ring, generating a reactive intermediate that forms a covalent adduct with the N5 atom of the FAD cofactor. This covalent modification permanently inactivates the enzyme.
Caption: Downstream cellular effects of dual MAO and LSD1 inhibition.
Quantitative Inhibition Profile
| Target | Compound | Potency | Reference |
| MAO-A/B | Racemic 4-Fluorotranylcypromine | ~10x more potent than Tranylcypromine (in vitro) | [1] |
| LSD1 | Tranylcypromine | IC50 ≈ 25.0 µM | |
| LSD1 | Diphenyl-fluorinated analog (racemic) | IC50 ≈ 2.1 µM |
It is important to note that the (1S,2R) enantiomer of tranylcypromine is the more potent MAO inhibitor. The precise contribution of the 4-fluoro substitution to the potency against LSD1 for this specific enantiomer requires further investigation.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust enzymatic and cell-based assays.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the IC50 of the compound against MAO-A and MAO-B.
1. Reagent Preparation:
- Prepare a 4 mM stock solution of the luminogenic MAO substrate in DMSO.
- For MAO-A, dilute the substrate stock to 160 µM in MAO Reaction Buffer.
- For MAO-B, dilute the substrate stock to 16 µM in MAO Reaction Buffer.
- Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.
- Prepare a serial dilution of this compound in the appropriate buffer.
2. Assay Procedure (96-well plate format):
- Add 12.5 µL of the compound dilutions or vehicle control to the wells.
- Add 12.5 µL of recombinant human MAO-A or MAO-B enzyme solution to each well.
- Incubate at room temperature for 15 minutes (pre-incubation to allow for irreversible inhibition).
- Initiate the reaction by adding 25 µL of the 4X MAO substrate solution to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and initiate the luminescent signal by adding 50 µL of reconstituted Luciferin Detection Reagent to each well.
- Incubate at room temperature for 20 minutes to stabilize the signal.
- Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Sources
The Strategic Role of Fluorine in (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: Beyond a Simple Halogen Substitution
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended mere structural modification to become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the potency, selectivity, and pharmacokinetic profile of therapeutic agents.[1][2] This technical guide delves into the critical role of the fluorine atom in (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a potent, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1). By examining its impact on target engagement, metabolic stability, and overall pharmacological activity, we will elucidate why this specific fluorination is a key determinant of the compound's therapeutic potential.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the design and function of this fluorinated cyclopropylamine derivative. We will explore its mechanism of action, the nuanced effects of fluorine on its interaction with the LSD1 active site, and the practical implications for its development as a therapeutic agent.
The Molecular Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][3] By modulating histone methylation states, LSD1 influences chromatin structure and gene expression. Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a compelling therapeutic target.[4][5]
The catalytic activity of LSD1 is central to its oncogenic function, and its inhibition has been shown to suppress cancer cell proliferation and induce differentiation.[4] (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine belongs to a class of LSD1 inhibitors derived from tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor that also exhibits weak activity against LSD1.[1] These compounds act as irreversible, mechanism-based inhibitors by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[6]
The Role of the Fluorine Atom: A Multifaceted Contribution
The introduction of a fluorine atom at the para-position of the phenyl ring in the 2-phenylcyclopropanamine scaffold is a deliberate and strategic modification that imparts several advantageous properties to the molecule.
Enhanced Potency and Target Engagement
The primary role of the 4-fluoro substituent is to enhance the compound's inhibitory potency against LSD1. Structure-activity relationship (SAR) studies of tranylcypromine analogs have demonstrated that substitution at the meta or para positions of the phenyl ring can significantly increase LSD1 inhibition.[6] The high electronegativity of the fluorine atom alters the electronic distribution of the phenyl ring, which can influence the non-covalent interactions that position the inhibitor within the LSD1 active site prior to covalent bond formation.[7]
While a crystal structure of LSD1 in complex with (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is not publicly available, structural data from related inhibitors suggest that the phenyl ring of the inhibitor occupies a hydrophobic pocket within the active site.[3][8] The fluorine atom, with its ability to participate in favorable electrostatic and multipolar interactions, can form productive contacts with amino acid residues in this pocket, thereby increasing the binding affinity of the inhibitor.[9]
Diagram: Proposed Binding of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine in the LSD1 Active Site
Caption: Proposed binding mode of the inhibitor in the LSD1 active site, highlighting key interactions.
Improved Selectivity over Monoamine Oxidases (MAOs)
A significant challenge in the development of tranylcypromine-based LSD1 inhibitors is achieving selectivity over the structurally related MAO-A and MAO-B enzymes. Off-target inhibition of MAOs can lead to undesirable side effects. The 4-fluoro substitution has been shown to improve the selectivity profile of these inhibitors.[10] While the exact mechanism for this enhanced selectivity is not fully elucidated, it is likely due to subtle differences in the topographies of the active sites of LSD1 and the MAOs. The specific interactions afforded by the fluorine atom may be more favorable in the LSD1 active site, leading to a higher relative affinity.
Enhanced Metabolic Stability and Pharmacokinetic Properties
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[7] A common metabolic pathway for phenyl-containing compounds is aromatic hydroxylation, catalyzed by cytochrome P450 enzymes.[11] By substituting a hydrogen atom with fluorine at the para-position, this site is effectively blocked from hydroxylation. This metabolic "shielding" can lead to a longer in vivo half-life and increased systemic exposure of the drug.[2][10]
Table: Physicochemical Properties Influenced by Fluorine Substitution
| Property | Effect of 4-Fluoro Substitution | Rationale |
| Potency (LSD1 Inhibition) | Enhanced | Favorable electronic and steric interactions in the active site.[6] |
| Selectivity (vs. MAOs) | Improved | Differential binding interactions in the active sites of LSD1 and MAOs.[10] |
| Metabolic Stability | Increased | Blocking of the para-position prevents metabolic hydroxylation.[10][11] |
| Lipophilicity | Increased | The lipophilicity of the phenyl ring is generally increased by fluorine substitution. |
| pKa of the Amine | Potentially Altered | The electron-withdrawing nature of fluorine can influence the basicity of the amine group. |
Synthesis and Stereochemistry: The Importance of Chirality
The biological activity of 2-phenylcyclopropanamine derivatives is highly dependent on their stereochemistry. The (1S,2R) configuration is crucial for optimal inhibitory activity against LSD1.[9] The synthesis of enantiomerically pure (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is therefore a critical aspect of its development. Several synthetic routes have been developed for related chiral cyclopropylamines, often involving asymmetric cyclopropanation or resolution of racemic mixtures.
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the asymmetric synthesis of the target molecule.
Experimental Protocols: A Framework for Evaluation
The following protocols provide a general framework for the synthesis and evaluation of this compound and its analogs.
Protocol 1: General Procedure for Asymmetric Synthesis
-
Asymmetric Cyclopropanation: React 4-fluorostyrene with a diazoacetate in the presence of a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) to induce stereoselectivity.
-
Hydrolysis: Saponify the resulting cyclopropyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Amine Formation: Convert the carboxylic acid to the primary amine via a Curtius, Hofmann, or Schmidt rearrangement. This typically involves the formation of an acyl azide intermediate, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.
-
Salt Formation: Treat the free base with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Purification and Characterization: Purify the final product by recrystallization and characterize using standard analytical techniques (NMR, MS, HPLC) to confirm its identity, purity, and stereochemistry.
Protocol 2: In Vitro LSD1 Inhibition Assay
-
Enzyme and Substrate Preparation: Use recombinant human LSD1/CoREST complex and a biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) dimethylated at lysine 4 (H3K4me2) as the substrate.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Enzymatic Reaction: Incubate the LSD1/CoREST complex with the inhibitor for a defined period to allow for covalent modification.
-
Initiation of Demethylation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.
-
Detection: Quantify the amount of demethylated product using a suitable detection method, such as a horseradish peroxidase (HRP)-coupled assay that measures the hydrogen peroxide produced during the demethylation reaction, or an antibody-based method (e.g., ELISA or TR-FRET) that specifically recognizes the demethylated product.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The strategic placement of a fluorine atom at the 4-position of the phenyl ring in this compound is a prime example of the power of fluorine in modern drug design. This single atomic substitution confers a multitude of benefits, including enhanced inhibitory potency against LSD1, improved selectivity over MAOs, and increased metabolic stability. These attributes collectively contribute to a more promising therapeutic profile, highlighting the importance of considering the nuanced effects of fluorination in the optimization of drug candidates.
Future research in this area will likely focus on further elucidating the precise molecular interactions of the fluorine atom within the LSD1 active site through high-resolution co-crystal structures. A deeper understanding of the metabolic pathways of this and related fluorinated inhibitors will also be crucial for predicting their in vivo behavior and potential for drug-drug interactions. As our comprehension of the intricate roles of fluorine in medicinal chemistry continues to grow, so too will our ability to design more effective and safer targeted therapies.
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Fioravanti, R., Romanelli, A., Mautone, N., Di Bello, E., Nebbioso, A., Altucci, L., ... & Mai, A. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 15(7), 643-658. [Link]
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Ueda, T., Nagamochi, M., Kou, T., Takayama, J., Ito, A., & Yoshida, M. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(31), 6649-6653. [Link]
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Borrello, M. T., Schinor, B., Bartels, K., Benelkebir, H., Pereira, S., Al-Jamal, W. T., ... & Ganesan, A. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & medicinal chemistry letters, 27(10), 2099-2101. [Link]
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Baker, G. B., Hampson, D. R., & Coutts, R. T. (1992). Metabolism of monoamine oxidase inhibitors. Journal of psychiatry & neuroscience: JPN, 17(5), 206. [Link]
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Sherry-McKenna, R. L., McKenna, K. F., & Baker, G. B. (1990). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of pharmacy and pharmacology, 42(12), 884-886. [Link]
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Niwa, H., Handa, H., & Uesugi, M. (2022). Structure–Activity Relationship and In Silico Evaluation of cis-and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461-1468. [Link]
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Chen, Y., Yang, Y., Wang, F., Wan, K., Yamane, K., Zhang, Y., & Lei, M. (2006). Crystal structure of human histone lysine-specific demethylase 1 (LSD1). Proceedings of the National Academy of Sciences, 103(38), 13956-13961. [Link]
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(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. PubChem. [Link]
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Suzuki, T., Ozawa, H., & Itoh, Y. (2019). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology, 44(8), 1505-1512. [Link]
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An In-depth Technical Guide to the Conformational Analysis of 2-Phenylcyclopropanamine Derivatives
Abstract
The 2-phenylcyclopropanamine (2-PCPA) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a range of therapeutics targeting the central nervous system (CNS).[1] Its unique stereoelectronic properties, conferred by the rigid cyclopropane ring juxtaposed with an aromatic system, dictate its conformational landscape and, consequently, its biological activity. This guide provides a comprehensive exploration of the conformational analysis of 2-PCPA derivatives, integrating experimental and computational methodologies. We delve into the theoretical underpinnings of their conformational preferences, provide detailed protocols for their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and outline a robust computational workflow for in-silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the conformational behavior of this privileged scaffold.
The Significance of Conformational Analysis in 2-PCPA Derivatives
The therapeutic efficacy of 2-PCPA derivatives, such as the well-known antidepressant tranylcypromine, is intrinsically linked to their three-dimensional structure.[2][3][4] The relative orientation of the phenyl ring, the cyclopropane moiety, and the amine substituent governs the molecule's interaction with its biological targets, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[4][5] A thorough understanding of the conformational equilibria and the energy barriers to interconversion is therefore paramount for:
-
Rational Drug Design: Tailoring substituents to favor a bioactive conformation can enhance potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the conformational basis of activity allows for more predictive and efficient lead optimization.
-
Understanding Mechanism of Action: Knowledge of the preferred conformation at the target site provides insights into the molecular recognition events that drive biological activity.
The 2-PCPA scaffold's constrained nature makes it an ideal candidate for conformational analysis, as the limited number of rotatable bonds simplifies the energetic landscape. The primary conformational degrees of freedom are the rotation of the phenyl ring relative to the cyclopropane ring and the orientation of the amino group.
The Conformational Landscape: Stereoelectronic Effects at Play
The conformational preferences of 2-PCPA derivatives are not governed by sterics alone. Instead, a delicate interplay of stereoelectronic effects dictates the most stable arrangements. These effects arise from the interaction of molecular orbitals and can override simple steric hindrance.[6][7]
The key interaction in phenylcyclopropanes is the overlap between the π-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring. This interaction is maximized in two principal conformations: the bisected and the perpendicular conformation.
-
Bisected Conformation: The plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, bisecting a C-C bond.
-
Perpendicular Conformation: The plane of the phenyl ring is parallel to a C-C bond of the cyclopropane ring.
The relative stability of these conformers is influenced by the substituents on both the phenyl and cyclopropane rings. For instance, the perpendicular conformation has been successfully utilized to mimic the aplanar, biologically active conformation of ortho-substituted biphenyl moieties in the design of Factor Xa inhibitors.[8]
Furthermore, the orientation of the amino group is subject to hyperconjugative and electrostatic interactions.[9] The lone pair of the nitrogen atom can interact with the antibonding orbitals of the cyclopropane ring, influencing the C-N bond rotation and the basicity of the amine.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of 2-PCPA derivatives.[10] By analyzing various NMR parameters, we can deduce dihedral angles, internuclear distances, and the relative populations of different conformers.
Key NMR Experiments:
-
¹H and ¹³C NMR: Provide information on the chemical environment of each nucleus. Chemical shifts can be sensitive to conformational changes.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR techniques detect through-space interactions between protons that are close in proximity (typically < 5 Å), providing crucial information for determining stereochemistry and conformational preferences.[4][10][11]
-
J-Coupling Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[3][12][13] This allows for the quantitative determination of torsional angles.
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-PCPA derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. The choice of solvent can influence conformational equilibria, so it should be selected based on the intended application or to mimic a specific environment.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
For ¹H NMR, use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
Acquire a 2D ¹H-¹H COSY spectrum to identify spin systems and aid in the assignment of proton signals.
-
Acquire a 2D NOESY or ROESY spectrum. For small molecules like 2-PCPA derivatives (MW < 600), NOESY is generally suitable.[10] Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules) to allow for the buildup of NOE cross-peaks.
-
If variable temperature studies are required to investigate conformational dynamics, acquire spectra at a range of temperatures.
-
-
Data Analysis:
-
Process and assign all proton and carbon resonances using the 1D and 2D spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain relative internuclear distances. The intensity of a cross-peak is approximately proportional to 1/r⁶, where r is the distance between the two protons.
-
Measure the ³JHH coupling constants from the high-resolution ¹H spectrum.
-
Apply the Karplus equation to calculate the corresponding dihedral angles.[3][12][13] Be aware that different parameterizations of the Karplus equation exist, and the choice of parameters should be appropriate for the system being studied.
-
Combine the distance and dihedral angle constraints to build a model of the predominant solution-state conformation.
-
Diagram: NMR Analysis Workflow
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The Emergence of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine: A Key Intermediate in Modern Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Cyclopropylamines
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, conformational rigidity, and potent biological activity is relentless. Among these, the 2-arylcyclopropylamine moiety has emerged as a "privileged" structural motif, frequently appearing in a range of biologically active compounds.[1] The cyclopropane ring, with its inherent strain and unique electronic properties, provides a three-dimensional architecture that can effectively probe the binding pockets of enzymes and receptors.[2]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3][4] This guide delves into the discovery and synthetic evolution of a particularly significant molecule that marries these two powerful concepts: (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine . While its direct discovery is intertwined with the broader exploration of fluorinated analogs, its importance as a synthetic intermediate is underscored by the development of blockbuster drugs like Ticagrelor, which utilizes a closely related difluorinated analog.[5][6] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, characterization, and application of this critical chiral building block.
The Genesis of a Key Intermediate: A Convergence of Chemical Strategies
The "discovery" of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is not attributable to a single eureka moment but rather to the logical and systematic exploration of fluorinated arylcyclopropylamines as potent pharmacophores. The well-documented development of its close analog, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate in the synthesis of the antiplatelet agent Ticagrelor, provides a clear blueprint for the strategic importance of this class of compounds.[5][7] The synthesis of these chiral amines has been approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, and the resolution of a racemic mixture.
Strategic Importance in Drug Design
The trans-configuration of the 2-arylcyclopropylamine scaffold is crucial for its biological activity in many contexts. The specific (1S,2R) stereochemistry of the 4-fluorophenyl derivative positions the aryl and amine groups in a precise spatial arrangement, making it an ideal building block for targeted drug design. Its structural features are particularly relevant for the development of inhibitors for enzymes such as monoamine oxidase and for receptor antagonists.[2][8]
Asymmetric Synthesis: A Direct Path to Enantiopurity
The most elegant and efficient method to obtain enantiomerically pure (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is through asymmetric catalysis. The key step is the stereoselective cyclopropanation of 4-fluorostyrene.
Copper-Catalyzed Asymmetric Cyclopropanation
A widely employed method for asymmetric cyclopropanation involves the use of copper catalysts with chiral bis(oxazoline) (BOX) ligands.[9][10][11][12] The reaction proceeds via the formation of a chiral copper-carbene intermediate, which then reacts with the olefin in a stereocontrolled manner.
The general mechanism involves the in-situ reduction of a Cu(II) precursor to the active Cu(I) species by the diazo compound. This Cu(I) complex then reacts with another molecule of the diazo compound to form a chiral copper-carbene intermediate. The stereoselectivity of the subsequent cyclopropanation is dictated by the chiral environment created by the BOX ligand around the copper center.[9]
Caption: Copper-bis(oxazoline) catalyzed asymmetric cyclopropanation.
Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium catalysts, particularly those with chiral carboxylate ligands, are also highly effective for asymmetric cyclopropanation.[1][13] These catalysts react with diazo compounds to form chiral rhodium-carbene intermediates, which then undergo stereoselective cyclopropanation with olefins. The choice of chiral ligand on the rhodium center is critical for achieving high enantioselectivity.
Biocatalytic Approaches
Recent advances in biocatalysis have demonstrated the potential of engineered enzymes, such as myoglobin-based carbene transferases, for the highly stereoselective synthesis of cyclopropanes, including fluorinated derivatives.[14][15][16][17][18][19] These enzymatic methods offer the advantages of high selectivity and environmentally benign reaction conditions.
Synthesis via Racemic Intermediate and Chiral Resolution
An alternative and often more practical approach on a larger scale is the synthesis of the racemic trans-2-(4-fluorophenyl)cyclopropanamine followed by chiral resolution.
Synthesis of the Racemic Intermediate
The racemic trans-cyclopropanecarboxylic acid ester can be synthesized by the reaction of 4-fluorostyrene with ethyl diazoacetate using an achiral catalyst, such as copper(II) acetylacetonate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Curtius Rearrangement
The carboxylic acid can be converted to the desired amine via a Curtius rearrangement. This involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the amine. While effective, this method often involves the use of potentially hazardous reagents like sodium azide.[5]
Chiral Resolution using Tartaric Acid Derivatives
A common and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.[20][21][22][23][24] For 2-(4-fluorophenyl)cyclopropanamine, derivatives of tartaric acid, such as (+)-tartaric acid, can be used. The principle relies on the differential solubility of the two diastereomeric salts.
The workflow for chiral resolution is as follows:
Caption: Chiral resolution of a racemic amine using a chiral acid.
Experimental Protocols
The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Asymmetric Synthesis of Ethyl (1S,2R)-2-(4-fluorophenyl)cyclopropanecarboxylate
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol) in anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask, dissolve 4-fluorostyrene (5 mmol) in anhydrous dichloromethane (10 mL).
-
Cyclopropanation: To the solution of 4-fluorostyrene, add the prepared catalyst solution via cannula. Cool the reaction mixture to 0 °C.
-
Diazoacetate Addition: Add a solution of ethyl diazoacetate (6 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.
-
Reaction Monitoring and Workup: Monitor the reaction progress by TLC or GC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired cyclopropanecarboxylate.
Protocol 2: Hydrolysis to (1S,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic Acid
-
Dissolve the ethyl ester (4 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Add sodium hydroxide (8 mmol) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Protocol 3: Chiral Resolution of trans-2-(4-fluorophenyl)cyclopropanamine
-
Dissolve the racemic amine (10 mmol) in methanol (50 mL).
-
In a separate flask, dissolve (+)-tartaric acid (5 mmol) in methanol (25 mL).
-
Add the tartaric acid solution to the amine solution and stir.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To obtain the free amine, dissolve the salt in water and basify with a 2 M NaOH solution to pH > 12.
-
Extract the liberated amine with dichloromethane, dry the organic layer, and concentrate to yield the enantiomerically enriched (1S,2R)-2-(4-fluorophenyl)cyclopropanamine.
Data Presentation
| Method | Key Reagents | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Cyclopropanation | Cu(I)-BOX catalyst, Ethyl diazoacetate | >95:5 | >90% | 60-80% | [9][10] |
| Chiral Resolution | Racemic amine, (+)-Tartaric acid | N/A | >98% (after recrystallization) | 30-40% (of theoretical max) | [20][21] |
Conclusion and Future Outlook
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, achievable through both elegant asymmetric catalysis and robust classical resolution, provides access to a chiral building block of immense value. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key intermediates like this fluorinated cyclopropylamine will only increase. Future research will likely focus on the development of even more efficient and scalable synthetic routes, including novel biocatalytic methods, to meet the growing demands of the pharmaceutical industry. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of new and improved medicines.
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Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]
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Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. Available at: [Link]
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Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed. Available at: [Link]
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Diastereoselective Cyclopropanation Utilizing a New Chiral N,O‐Acetals Prepared by Electrochemical Oxidation of Carbamates. Sci-Hub. Available at: [Link]
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Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. PMC. Available at: [Link]
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Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. NIH. Available at: [Link]
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Chiral Brønsted Base Activation of Donor-Acceptor Cyclopropanes toward Diastereo- and Enantioselective [3 + 2] Cycloaddition with Isatin-Derived Ketimines. PubMed. Available at: [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][9][14]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
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Methodological & Application
Chiral Synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Senior Application Scientist's Guide
Introduction: The Significance of a Chiral Cyclopropylamine
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical agents. Its rigid cyclopropane scaffold and the specific stereochemical arrangement of the amine and fluorophenyl groups are pivotal for the biological activity of the final drug molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to pharmaceutical processing. The fluorine substituent is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
This guide provides an in-depth exploration of established and robust protocols for the chiral synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies, the rationale behind experimental choices, and practical, step-by-step protocols.
Strategic Approaches to Chiral Synthesis
The synthesis of enantiomerically pure (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine presents two primary challenges: the construction of the sterically strained cyclopropane ring and the precise control of the stereochemistry at the C1 and C2 positions. Several elegant strategies have been developed to address these challenges, each with its own set of advantages and considerations. This guide will focus on three prominent and effective approaches:
-
Asymmetric Metal-Catalyzed Cyclopropanation: A direct and efficient method that utilizes a chiral catalyst to induce enantioselectivity during the formation of the cyclopropane ring.
-
Enzymatic Kinetic Resolution (EKR): A biocatalytic approach that leverages the high selectivity of enzymes to resolve a racemic mixture of the target amine or a suitable precursor.
-
Multi-step Synthesis from a Chiral Pool Precursor: A classical approach that builds the target molecule from a readily available and inexpensive chiral starting material.
Protocol I: Asymmetric Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from established methodologies for the asymmetric cyclopropanation of styrenes using rhodium catalysts.[1][2][3][4] The key to this approach is the in-situ generation of a chiral rhodium-carbene intermediate that reacts with 4-fluorostyrene to form the cyclopropane ring with high diastereo- and enantioselectivity.
Causality of Experimental Choices:
-
Catalyst: Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], [Rh₂(S-TCPTTL)₄], is a highly effective catalyst for asymmetric cyclopropanation, known for inducing high trans-selectivity and enantioselectivity.
-
Carbene Precursor: Ethyl diazoacetate is a common and commercially available carbene precursor that is relatively stable and easy to handle.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively solubilizes the reactants and catalyst.
-
Temperature: The reaction is typically run at low temperatures to enhance selectivity.
Experimental Workflow Diagram
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The Crucial Role of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in the Convergent Synthesis of Ticagrelor: Application Notes and Protocols
Introduction: Strategic Synthesis of a Lifesaving Antiplatelet Agent
Ticagrelor, marketed as Brilinta®, is a cornerstone in the management of acute coronary syndromes (ACS).[1] It is the first orally active, reversible P2Y12 receptor antagonist, offering rapid and consistent platelet inhibition without the need for metabolic activation.[2] This direct-acting mechanism provides a significant clinical advantage over thienopyridine predecessors like clopidogrel. The molecular architecture of Ticagrelor is complex, featuring a cyclopentyl-triazolo-pyrimidine core and critical stereocenters that are essential for its pharmacological activity.
The industrial synthesis of Ticagrelor is a testament to modern process chemistry, frequently employing a convergent strategy. This approach involves the independent synthesis of key molecular fragments which are then combined in the final stages. Such a strategy enhances efficiency and simplifies the purification of intermediates. Central to this strategy is the chiral amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and its hydrochloride salt. This specific stereoisomer is a non-negotiable component for ensuring the correct three-dimensional structure required for potent and selective binding to the P2Y12 receptor.[3]
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It outlines the strategic use of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in the synthesis of Ticagrelor, providing detailed protocols, mechanistic insights, and analytical guidance.
A Note on the Key Intermediate: Initial inquiries may mention related structures such as (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. While this is a valid chemical entity, extensive literature and patent reviews confirm that the key building block for the established, large-scale synthesis of Ticagrelor is the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine core.[3][4][5] The latter is sometimes identified as a Ticagrelor-related compound or impurity.[6] This guide will focus exclusively on the scientifically validated and industrially relevant 3,4-difluoro substituted intermediate.
Part 1: Synthesis and Properties of the Key Chiral Amine
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a significant challenge in itself, requiring precise control of stereochemistry. Various methods have been developed, often involving multi-step sequences that may include diastereoselective cyclopropanation followed by a Curtius rearrangement or a Hofmann degradation.[2][7]
Protocol 1: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
This protocol is a summarized representation of a common synthetic route.
Step 1: Synthesis of (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane The synthesis often begins with the reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride to form an intermediate ketone. This is followed by a stereoselective reduction using a chiral oxazaborolidine catalyst to establish the desired stereocenter. Subsequent reaction steps lead to the formation of the nitrocyclopropane intermediate.[8]
Step 2: Reduction of the Nitro Group to the Amine The final step is the reduction of the nitro group to the primary amine.
-
Prepare a solution of methanolic hydrochloric acid (6-7% w/w).
-
Cool the solution to a temperature between -5°C and 0°C.
-
Slowly add trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane to the chilled solution.
-
Stir the reaction mixture at this temperature, monitoring for completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, partially evaporate the methanol under reduced pressure.
-
Add water to the concentrated mixture to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to afford (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine as its hydrochloride salt.[3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | [9] |
| CAS Number | 1156491-10-9 | [3] |
| Molecular Formula | C₉H₁₀F₂N · HCl | [9] |
| Molecular Weight | 205.63 g/mol | [9] |
| Appearance | White to yellow powder | [3] |
| Storage | Store in a cool, well-ventilated area | [3] |
Part 2: Convergent Synthesis of Ticagrelor
The overall synthesis of Ticagrelor can be visualized as the assembly of three key fragments.
Caption: High-level overview of a convergent synthesis route for Ticagrelor.
Protocol 2: Step-by-Step Synthesis of Ticagrelor
Step 1: Condensation of Pyrimidine Amine with Cyclopentyl Derivative
This initial step couples two of the major fragments to form the diamine precursor to the triazole ring.
-
Rationale: This is a nucleophilic substitution reaction. The non-nucleophilic, sterically hindered bases DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DIPEA (N,N-Diisopropylethylamine) are used to deprotonate the amine on the cyclopentyl derivative, facilitating its attack on the electron-deficient pyrimidine ring without competing as nucleophiles themselves.[2][10] Ethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature.
-
Procedure:
-
To a solution of the pyrimidine amine derivative (e.g., 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, reduced in situ or previously) in ethylene glycol, add the cyclopentyl derivative (e.g., 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol).[11]
-
Add catalytic DBU, followed by a stoichiometric excess of DIPEA at room temperature (25-30°C).[11]
-
Slowly heat the reaction mixture to 120-125°C and maintain for 4-5 hours. Monitor reaction completion by HPLC.
-
Cool the mixture to room temperature and dilute with water.
-
Adjust the pH to 4-5 using aqueous hydrochloric acid.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then concentrate under reduced pressure to yield the condensed intermediate.[11]
-
Step 2: Formation of the Triazolo[4,5-d]pyrimidine Core
This crucial step involves an intramolecular cyclization to form the fused triazole ring system.
-
Rationale: This reaction proceeds via diazotization of one of the amino groups, followed by an intramolecular cyclization. Traditional methods using sodium nitrite in strong acid can lead to deprotection and impurity formation.[2] A safer and more efficient method uses a solid-supported nitrite resin ("Resin-NO₂") with a mild acid like p-Toluenesulfonic acid (TsOH), which minimizes hazardous byproducts and simplifies work-up.[2][12]
-
Procedure:
-
To a stirred solution of TsOH in water, add the nitrite resin and stir for 10-15 minutes.
-
Add a solution of the condensed intermediate from Step 1 in acetonitrile.
-
Stir the reaction mass at room temperature (25-30°C) for 20-30 minutes. Monitor completion by TLC.
-
Filter off the resin and wash it with dichloromethane (DCM).
-
Combine the mother liquor and washes, dilute with water, and extract the product. The resulting intermediate is the chlorinated triazolopyrimidine core.[11]
-
Step 3: Coupling with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (The SNAr Reaction)
This is the key step where the chiral amine is introduced.
-
Rationale: This reaction is a Nucleophilic Aromatic Substitution (SNAr). The triazolopyrimidine ring system is electron-deficient, which makes the carbon atom bearing the chlorine susceptible to attack by a nucleophile.[13][14] The (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine acts as the nucleophile, displacing the chloride leaving group. A base like potassium carbonate or triethylamine is required to neutralize the HCl generated during the reaction.[11][15]
Caption: The Addition-Elimination (SNAr) mechanism for the final coupling step.
-
Procedure:
-
Dissolve the chlorinated triazole intermediate from Step 2 in acetonitrile.
-
Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride and anhydrous potassium carbonate.[11]
-
Stir the mixture at room temperature (25-30°C) for 2-3 hours, monitoring completion by HPLC.
-
Upon completion, dilute the reaction mass with water and extract with DCM.
-
Combine the organic layers, wash, dry, and concentrate to yield the protected Ticagrelor intermediate.[11]
-
Step 4: Final Deprotection to Yield Ticagrelor
The final step removes the acetonide protecting group from the cyclopentane diol.
-
Rationale: The acetonide group is an acid-labile protecting group. Treatment with aqueous acid, such as hydrochloric acid, efficiently cleaves this group to reveal the cis-diol functionality of the final Ticagrelor molecule. A biphasic system (e.g., DCM and aqueous HCl) can facilitate a smooth reaction and minimize acid-catalyzed degradation.[2]
-
Procedure:
-
Dissolve the protected Ticagrelor from Step 3 in DCM.
-
Add aqueous hydrochloric acid and stir the biphasic mixture vigorously for 2-3 hours at room temperature.
-
Monitor the reaction by HPLC.
-
Once complete, adjust the pH of the aqueous layer to 9-11 with aqueous sodium hydroxide solution.
-
Separate the layers. The aqueous layer can be extracted again with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to yield crude Ticagrelor.[2]
-
The crude product is then purified by crystallization, often from a solvent system like methanol/water or acetonitrile, to yield highly pure Ticagrelor.[4]
-
Part 3: Analytical Characterization
Rigorous analytical control is essential at each stage of the synthesis to ensure the purity and identity of the intermediates and the final Active Pharmaceutical Ingredient (API).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress and determining the purity of Ticagrelor.
| Parameter | Typical Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol).[16] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 256 nm |
| Typical Retention Time | ~3.2 - 3.6 min (will vary significantly with exact method) |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy is used for structural confirmation.
-
¹H NMR (in DMSO-d₆): The spectrum is complex. Key signals include those for the aromatic protons of the difluorophenyl ring, the cyclopropyl protons, the protons on the cyclopentane core, and the protons of the propylthio and hydroxyethoxy side chains.
-
¹³C NMR (in DMSO-d₆): Provides confirmation of all carbon atoms in the molecule.
Mass Spectrometry (MS) is used to confirm the molecular weight and to identify impurities through fragmentation patterns.
-
ESI-MS: In negative ion mode, Ticagrelor typically shows a [M-H]⁻ ion at m/z 521.1. Its major active metabolite (AR-C124910XX, formed by de-hydroxyethylation) shows a [M-H]⁻ ion at m/z 477.0.[17][18] The fragmentation pattern can reveal structural information about different parts of the molecule.[4]
Part 4: Safety and Handling
The synthesis of Ticagrelor involves hazardous materials and reactions that require strict safety protocols.
-
Hazardous Reagents:
-
Phosphorus Oxychloride (POCl₃): Used in the synthesis of some pyrimidine precursors. It is highly corrosive, toxic if inhaled, and reacts violently with water, liberating toxic gas.[8][19] All manipulations must be performed in a certified chemical fume hood, wearing full personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[8]
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. Used in diazotization reactions. Care must be taken to control the reaction temperature to prevent runaway reactions. Diazonium salts can be explosive.[2]
-
DBU and DIPEA: Strong organic bases. They are corrosive and should be handled with appropriate PPE to avoid skin and eye contact.
-
-
General Precautions:
-
Risk Assessment: Conduct a thorough risk assessment for each step before beginning any experimental work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and suitable chemical-resistant gloves.
-
Ventilation: All operations should be carried out in a well-ventilated laboratory, with reactions involving toxic or volatile substances performed in a chemical fume hood.
-
Emergency Equipment: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional, local, and national regulations.
-
Conclusion
The convergent synthesis of Ticagrelor is a prime example of strategic chemical design, where the final product's efficacy is directly dependent on the stereochemical purity of its constituent parts. The chiral intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, is indispensable in this process. By understanding the rationale behind each synthetic step—from the choice of non-nucleophilic bases to the mechanism of the key SNAr coupling reaction—researchers can optimize this synthesis for yield, purity, and safety. The protocols and data presented herein provide a comprehensive guide for professionals engaged in the synthesis and development of this critical cardiovascular therapeutic.
References
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Shinde, G. B., Mahale, P. K., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 493. Available at: [Link]
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Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. Available at: [Link]
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Goursat, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial properties. European Journal of Medicinal Chemistry, 192, 112185. Available at: [Link]
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Retrieved from a relevant academic journal archive.
-
Kim, Y., et al. (2018). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 155, 339-345. Available at: [Link]
- ResearchGate. (n.d.). Product ion mass spectra of [M -H] -ions of ticagrelor (A), AR-C124910XX (B), and tolbutamide, IS, (C).
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PubMed. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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PubMed. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography. Available at: [Link]
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PubMed Central (PMC). (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9871419, Ticagrelor. Retrieved from [Link]
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The Versatile Scaffold: Application of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride in Modern Medicinal Chemistry
The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern drug design. Among the privileged scaffolds utilized in medicinal chemistry, the trans-2-phenylcyclopropylamine moiety, particularly in its fluorinated forms, has emerged as a versatile and powerful building block. This guide provides an in-depth exploration of the application of (1S,2R)-2-(4-fluorophenyl)cyclopropanamine hydrochloride, a key chiral intermediate, in the development of novel therapeutics. We will delve into its critical role in the design of potent enzyme inhibitors and receptor modulators, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the 2-Arylcyclopropanamine Scaffold
The parent compound, tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor, first highlighted the therapeutic potential of the 2-phenylcyclopropylamine core.[1] Its unique structure is central to its mechanism of action, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of FAD-dependent amine oxidases.[2] This irreversible inhibition mechanism has been ingeniously repurposed to target other FAD-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2]
This compound, a specific stereoisomer with a fluorine atom on the phenyl ring, offers medicinal chemists a refined tool for optimizing drug candidates. The introduction of fluorine can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, primarily driven by its ability to serve as a key structural motif in:
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors for Oncology: LSD1, also known as KDM1A, is a histone demethylase that is overexpressed in a variety of cancers.[3] By removing methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9), LSD1 plays a crucial role in regulating gene expression, contributing to tumor cell proliferation and survival.[3] Analogs of tranylcypromine, including those derived from (1S,2R)-2-(4-fluorophenyl)cyclopropanamine, act as mechanism-based inhibitors of LSD1.[2][3] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, making it a promising strategy for cancer therapy.[2]
-
Serotonin 5-HT2C Receptor Agonists for CNS Disorders: The 2-phenylcyclopropylamine scaffold has been identified as a novel pharmacophore for serotonin 5-HT2C receptor agonists.[4] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) in the central nervous system that is a target for the development of treatments for depression, obesity, and schizophrenia.[2][4] Structural modifications of the 2-phenylcyclopropylamine core, including the introduction of a 4-fluoro substituent, have been explored to enhance potency and selectivity for the 5-HT2C receptor.[4]
-
Key Intermediate in the Synthesis of Antiplatelet Agents: The closely related analog, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a crucial intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[5][6] This underscores the importance of the 2-phenylcyclopropanamine scaffold in cardiovascular drug discovery.
Mechanistic Insights: Covalent Inhibition of FAD-Dependent Enzymes
The primary mechanism of action for many drugs derived from (1S,2R)-2-(4-fluorophenyl)cyclopropanamine involves the irreversible inhibition of FAD-dependent enzymes like LSD1 and MAO. This process is initiated by the enzyme's own catalytic cycle.
Caption: Mechanism of irreversible inhibition of FAD-dependent enzymes.
The cyclopropylamine moiety of the inhibitor is oxidized by the FAD cofactor, leading to the opening of the strained cyclopropane ring. This generates a reactive intermediate that forms a stable covalent bond with the FAD cofactor, thereby irreversibly inactivating the enzyme.[2]
Experimental Protocols
Protocol 1: Synthesis of a Representative LSD1 Inhibitor
This protocol describes a general method for the synthesis of an N-substituted (1S,2R)-2-(4-fluorophenyl)cyclopropanamine derivative, a common structural motif in potent LSD1 inhibitors.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base such as triethylamine or diisopropylethylamine (2.5 eq).
-
Stir the solution at room temperature for 15 minutes.
-
Add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and an additional equivalent of the base.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Workflow for the synthesis of an N-substituted LSD1 inhibitor.
Protocol 2: In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase Coupled Assay)
This is a common and robust method for measuring the activity of LSD1 inhibitors in a high-throughput format.[3]
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compounds dissolved in DMSO
-
Known LSD1 inhibitor (positive control)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of the 384-well plate.
-
Enzyme Addition: Add diluted recombinant LSD1 to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add a substrate mix containing the H3K4me2 peptide, HRP, and Amplex Red to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.
Protocol 3: Cell-Based 5-HT2C Receptor Functional Assay (Calcium Flux Assay)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.[2]
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
A known 5-HT2C agonist (positive control, e.g., serotonin)
-
A fluorescence plate reader with an integrated fluidic dispenser
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into 96- or 384-well black, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in the fluorescence reader. Add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence signal over time to detect changes in intracellular calcium levels.
-
Data Analysis: Determine the EC₅₀ value for each compound by plotting the peak fluorescence response against the compound concentration.
Data Summary
The following table summarizes the inhibitory activities of representative tranylcypromine analogs, highlighting the potency that can be achieved with modifications to the core scaffold.
| Compound | Target | IC₅₀ (nM) | Reference |
| Tranylcypromine | LSD1 | ~2000 | [3] |
| GSK2879552 | LSD1 | 24 | [7] |
| Compound 1e (Aroylamino derivative) | LSD1 | Low nM range | [3] |
| Compound 3a (Benzamide derivative) | LSD1 | Low nM range | [3] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, stemming from the combination of a strained cyclopropane ring and a fluorinated phenyl group, make it an ideal starting point for the design of potent and selective inhibitors of FAD-dependent enzymes and modulators of GPCRs. The protocols and insights provided in this guide aim to facilitate the research and development efforts of scientists working to create the next generation of therapeutics for a range of diseases, from cancer to central nervous system disorders.
References
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Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56666982, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Available from: [Link]
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Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. Available from: [Link]
-
Cheng, J., et al. (2015). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 58(4), 1992-2002. Available from: [Link]
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Wikipedia. Tranylcypromine. Available from: [Link]
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Hartsough, E., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213-1220. Available from: [Link]
-
Zheng, Y., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(22), 5038-5042. Available from: [Link]
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Niwa, H., et al. (2022). Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1485-1492. Available from: [Link]
-
Vianello, P., et al. (2018). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Scientific Reports, 8(1), 10243. Available from: [Link]
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Innoprot. 5-HT2C Serotonin Receptor Assay. Available from: [Link]
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ASCO Publications. (2010). Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. Journal of Clinical Oncology, 28(15_suppl), e13573-e13573. Available from: [Link]
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Benedetti, R., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 13, 1008639. Available from: [Link]
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The Strategic deployment of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride in Modern Drug Discovery
Introduction: The Value of a Constrained Scaffold
In the intricate world of medicinal chemistry, the cyclopropane ring stands out as a "privileged scaffold." Its inherent ring strain and unique three-dimensional geometry offer a powerful tool to rigidly constrain molecular conformations, a critical factor in achieving high-affinity and selective interactions with biological targets. When incorporated into a drug candidate, the cyclopropyl moiety can enhance metabolic stability, improve membrane permeability, and fine-tune the electronic properties of the molecule. This application note delves into the synthesis, characterization, and strategic application of a particularly valuable building block: (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride .
The presence of the trans-stereochemistry between the phenyl and amine groups on the cyclopropane ring, combined with the specific (1S,2R) absolute configuration, provides a well-defined vector for molecular elaboration. The addition of a fluorine atom at the para-position of the phenyl ring further modulates the electronic properties of the aromatic system, often leading to enhanced binding affinity and improved pharmacokinetic profiles. This building block is a key intermediate in the synthesis of various therapeutic agents, most notably analogues of the antiplatelet drug Ticagrelor, and also finds applications in the exploration of novel monoamine oxidase (MAO) inhibitors for neurological disorders.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed protocols for the synthesis and application of this versatile building block but also the scientific rationale behind its use.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁ClFN | PubChem[1] |
| Molecular Weight | 187.64 g/mol | PubChem[1] |
| Appearance | Off-white to yellow solid | ChemicalBook[2] |
| Optical Activity | -64.302° (c=0.01 g/mL in H₂O) | ChemicalBook[2] |
| Storage | Inert atmosphere, Room Temperature | ChemicalBook[2] |
Safety Information:
This compound is classified with the following GHS hazard statements[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Enantioselective Synthesis: A Strategic Approach
The following multi-step synthesis is a representative and logical pathway to obtain the target molecule with high enantiomeric purity.
Caption: A representative synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for analogous compounds and represents a viable, albeit challenging, synthetic route[3][4].
Step 1: Chiral Auxiliary Acylation
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
In a separate flask, convert 4-fluorocinnamic acid (1.1 eq) to its acid chloride using oxalyl chloride or thionyl chloride.
-
Add the freshly prepared 4-fluorocinnamoyl chloride (1.1 eq) to the lithium salt solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the chiral N-acyloxazolidinone.
Step 2: Diastereoselective Cyclopropanation
-
To a solution of the N-acyloxazolidinone (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of diazomethane in diethyl ether portion-wise until a persistent yellow color is observed.
-
Add palladium(II) acetate (0.05 eq) and stir the reaction at 0 °C for 4 hours, then at room temperature for 12 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid.
-
Concentrate the reaction mixture and purify by flash chromatography to isolate the cyclopropanated product.
Step 3: Hydrolysis of the Chiral Auxiliary
-
Dissolve the cyclopropanated intermediate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
The organic layers are dried and concentrated to yield (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid.
Step 4: Amidation
-
Convert the carboxylic acid (1.0 eq) to its acid chloride using oxalyl chloride or thionyl chloride.
-
In a separate flask, cool a solution of aqueous ammonia to 0 °C and add the freshly prepared acid chloride dropwise.
-
Stir vigorously for 1 hour, then extract the product with DCM.
-
The combined organic layers are dried and concentrated to yield (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxamide.
Step 5: Hofmann Rearrangement
-
To a cold (0 °C) solution of sodium hydroxide in water, add bromine (1.1 eq) dropwise to form a sodium hypobromite solution.
-
Add a solution of the carboxamide (1.0 eq) in a suitable solvent (e.g., dioxane) to the hypobromite solution.
-
Heat the reaction mixture to 70 °C for 1 hour.
-
Cool the mixture and extract the product, (1S,2R)-2-(4-fluorophenyl)cyclopropanamine, with diethyl ether.
Step 6: Hydrochloride Salt Formation
-
Dissolve the crude amine in diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized building block.
Illustrative Analytical Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.5 (br s, 3H, NH₃⁺), 7.2-7.4 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 2.8-3.0 (m, 1H, CH-NH₃⁺), 2.4-2.6 (m, 1H, CH-Ar), 1.4-1.6 (m, 1H, CH₂), 1.2-1.4 (m, 1H, CH₂). The broad singlet for the ammonium protons is characteristic. The cyclopropyl protons will exhibit complex splitting patterns due to cis and trans coupling.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~160-163 (d, ¹JCF, C-F), ~138 (d, ⁴JCF, C-Ar), ~129 (d, ³JCF, CH-Ar), ~115 (d, ²JCF, CH-Ar), ~35 (CH-NH₃⁺), ~25 (CH-Ar), ~15 (CH₂). The carbon attached to fluorine will show a large one-bond coupling constant.
-
Chiral HPLC: Enantiomeric purity should be determined using a suitable chiral stationary phase (CSP). A common approach involves screening columns such as Chiralcel OD-H or Chiralpak AD-H with a mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of a basic additive like diethylamine[5]. The goal is to achieve baseline separation of the (1S,2R) and (1R,2S) enantiomers.
Protocol 2: Chiral HPLC Method Development
-
Column Screening: Screen a set of chiral columns (e.g., polysaccharide-based like Chiralpak series, or cyclodextrin-based) with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol).
-
Mobile Phase Optimization: If separation is observed, optimize the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (hexane).
-
Additive Effects: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes like amines) can significantly improve peak shape and resolution.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation and analysis time.
Application in Drug Discovery: A Case Study with a Ticagrelor Analogue
This compound is a valuable precursor for the synthesis of analogues of Ticagrelor, a P2Y₁₂ receptor antagonist used to prevent thrombotic events. The core of this synthesis involves the nucleophilic substitution of a chlorine atom on a substituted pyrimidine ring by the primary amine of the cyclopropylamine building block.
Sources
- 1. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Cyclopropylamine Building Blocks
Introduction: The Rising Prominence of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl ring, once considered a mere curiosity of strained ring systems, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique stereoelectronic properties significantly influence the pharmacological profile of drug candidates.[3][4] The rigid, three-dimensional nature of the cyclopropane ring allows for precise control over the spatial orientation of substituents, which is critical for optimal interaction with biological targets.[5] Furthermore, the introduction of a cyclopropyl group can enhance metabolic stability, improve membrane permeability, and increase potency by favorably influencing the conformational rigidity of a molecule.[3][4]
Chiral cyclopropylamines, in particular, are invaluable building blocks in the synthesis of a wide array of pharmaceuticals, including antidepressants, antiviral agents, and anticancer drugs.[2][6] The amine functionality provides a versatile handle for further chemical modifications, while the inherent chirality of the molecule is often a prerequisite for selective biological activity.[7][8] This guide provides an in-depth exploration of modern asymmetric strategies for the synthesis of chiral cyclopropylamines, offering both mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.
Strategic Approaches to Chiral Cyclopropylamine Synthesis
The asymmetric synthesis of chiral cyclopropylamines can be broadly categorized into two main strategies: the diastereoselective cyclopropanation of chiral precursors and the enantioselective cyclopropanation of prochiral substrates using chiral catalysts. A third, increasingly powerful approach involves chemoenzymatic methods.
Diastereoselective Cyclopropanation: Leveraging Pre-existing Chirality
This classical approach relies on the use of a chiral auxiliary or a chiral substrate to direct the stereochemical outcome of the cyclopropanation reaction. The inherent chirality of the starting material influences the facial selectivity of the incoming reagent, leading to the preferential formation of one diastereomer.[9][10]
A common strategy involves the cyclopropanation of chiral enamines or imines derived from optically pure amines or carbonyl compounds. The steric bulk of the chiral auxiliary effectively shields one face of the double bond, directing the cyclopropanating agent to the opposite face.
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Enamine
This protocol details the diastereoselective cyclopropanation of an enamine derived from a chiral amine, a well-established method for introducing a cyclopropyl group with high stereocontrol.[11]
Materials:
-
Chiral enamine (1.0 equiv)
-
Diiodomethane (2.0 equiv)
-
Diethylzinc (1.0 M in hexanes, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral enamine (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add diethylzinc (2.0 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched cyclopropylamine precursor.
Rationale: The chiral auxiliary on the enamine directs the approach of the zinc carbenoid, leading to a highly diastereoselective cyclopropanation.[11] The subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched cyclopropylamine.
Catalytic Enantioselective Cyclopropanation: The Power of Chiral Catalysts
The development of chiral transition-metal catalysts has revolutionized asymmetric synthesis, enabling the direct conversion of prochiral olefins into enantioenriched cyclopropanes.[12][13] This approach is highly atom-economical and offers access to a wide range of chiral cyclopropylamines from simple starting materials. Key to this strategy is the design of chiral ligands that create a stereochemically defined environment around the metal center, thereby controlling the enantioselectivity of the carbene transfer to the alkene.
Commonly employed catalytic systems include those based on copper, rhodium, and cobalt complexes with chiral ligands such as bis(oxazolines), porphyrins, and Salen ligands.[13][14]
Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol exemplifies a widely used method for the enantioselective synthesis of cyclopropyl esters, which can be readily converted to the corresponding cyclopropylamines via a Curtius rearrangement or other functional group transformations.
Materials:
-
Styrene (5.0 equiv)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆) (1 mol%)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (1.1 mol%)
-
Ethyl diazoacetate (EDA) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve CuOTf·C₆H₆ (1 mol%) and the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Add styrene (5.0 equiv) to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate (1.0 equiv) in anhydrous DCM to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 12 hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantioenriched cyclopropyl ester.
Rationale: The chiral copper-bis(oxazoline) complex catalyzes the decomposition of ethyl diazoacetate to generate a chiral copper carbene intermediate. The enantioselective transfer of this carbene to styrene is directed by the chiral ligand, leading to the formation of the cyclopropane ring with high enantioselectivity.[11]
Chemoenzymatic Synthesis: The Synergy of Biocatalysis and Chemistry
Chemoenzymatic strategies combine the high selectivity of enzymes with the versatility of chemical synthesis to provide efficient routes to chiral molecules.[1][2] Engineered enzymes, such as variants of myoglobin and cytochrome P450, have been developed to catalyze asymmetric cyclopropanation reactions with high efficiency and stereoselectivity.[1][15] These biocatalytic methods often proceed under mild conditions and can provide access to enantiocomplementary products by using different enzyme variants.
Protocol 3: Biocatalytic Asymmetric N-H Insertion for Chiral Amine Synthesis
This protocol describes a biocatalytic approach for the synthesis of chiral amines through the insertion of a carbene into an N-H bond, a reaction that can be catalyzed by engineered hemoproteins.[15] The resulting α-amino esters can serve as precursors to more complex chiral amines.
Materials:
-
Engineered myoglobin variant (e.g., Mb(H64V, V68A))
-
Aniline derivative (1.0 equiv)
-
Ethyl 2-diazopropanoate (1.5 equiv)
-
Sodium dithionite
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate
Procedure:
-
In an anaerobic glovebox, prepare a solution of the engineered myoglobin variant in phosphate buffer.
-
Add a solution of the aniline derivative in a minimal amount of a co-solvent (e.g., DMSO) to the enzyme solution.
-
Initiate the reaction by adding a solution of ethyl 2-diazopropanoate in the same co-solvent.
-
Gently shake the reaction mixture at room temperature for 24 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched α-amino ester.
Rationale: The engineered myoglobin provides a chiral pocket around the heme cofactor, which mediates the enantioselective insertion of the carbene generated from the diazo compound into the N-H bond of the aniline.[15]
Data Presentation
| Method | Catalyst/Auxiliary | Substrate | Product | Yield (%) | ee/dr | Reference |
| Diastereoselective Cyclopropanation | Chiral Enamine | Alkene | Cyclopropylamine precursor | 70-95 | >95:5 dr | [11] |
| Copper-Catalyzed Asymmetric Cyclopropanation | Cu(I)-bis(oxazoline) | Styrene | Cyclopropyl ester | 80-95 | up to 99% ee | [11] |
| Rhodium-Catalyzed Asymmetric Cyclopropanation | Chiral Rh(III) Complex | β,γ-unsaturated ketoester | Trisubstituted cyclopropane | 48-89 | >20:1 dr, up to 99% ee | [14] |
| Cobalt-Catalyzed Asymmetric Cyclopropanation | Co(II)-porphyrin | Alkene | Heteroaryl cyclopropane | High | Excellent ee/dr | [13] |
| Chemoenzymatic N-H Insertion | Engineered Myoglobin | Aniline | α-amino ester | up to 99 | up to 82% ee | [15] |
Visualization of Key Concepts
Caption: Overview of major strategies for asymmetric cyclopropylamine synthesis.
Caption: Simplified catalytic cycle for metal-catalyzed asymmetric cyclopropanation.
Conclusion and Future Outlook
The asymmetric synthesis of chiral cyclopropylamines remains a vibrant area of research, driven by the increasing demand for these valuable building blocks in drug discovery. While diastereoselective methods are robust and reliable, the field is progressively moving towards more efficient and atom-economical catalytic enantioselective strategies. The advent of novel chiral ligands and catalysts, including those based on earth-abundant metals, will undoubtedly expand the scope and applicability of these transformations. Furthermore, the continued development of engineered enzymes for asymmetric cyclopropanation and related reactions holds immense promise for sustainable and highly selective manufacturing of chiral intermediates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to navigate this exciting and impactful area of synthetic organic chemistry.
References
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - University of Rochester. (2021-01-26). Available from: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available from: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. Available from: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Asymmetric Cyclopropanation - Wiley-VCH. Available from: [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. (2020-05-29). Available from: [Link]
-
Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Org Lett. 2007 Jan 18;9(2):187-90. Available from: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available from: [Link]
-
Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds - RSC Publishing. (2010-07-23). Available from: [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC - NIH. Available from: [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews. (2020-05-29). Available from: [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023-04-22). Available from: [Link]
-
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC - NIH. Available from: [Link]
-
Asymmetric Synthesis of (1'S,2'R)-Cyclopropyl Carbocyclic Nucleosides - ACS Publications. Available from: [Link]
-
Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC. Available from: [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - KU ScholarWorks. (2022-10-20). Available from: [Link]
-
Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D. (2024-06-13). Available from: [Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C. (2024-12-04). Available from: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. Available from: [Link]
-
Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2‐Boronate Rearrangement. Available from: [Link]
-
Emerging Applications of Chiral Switching in Drug Discovery and Development - JOCPR. Available from: [Link]
-
Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes | Journal of the American Chemical Society. Available from: [Link]
-
Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available from: [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. longdom.org [longdom.org]
- 7. Chiral Building Blocks Selection - Enamine [enamine.net]
- 8. jocpr.com [jocpr.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 15. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Coupling Reactions Involving (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Introduction: The Strategic Importance of a Chiral Building Block
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, typically handled as its hydrochloride salt for enhanced stability and handling, is a chiral primary amine of significant value in medicinal chemistry.[1][2][3] Its constrained cyclopropyl ring and specific stereochemistry offer a unique three-dimensional scaffold that is increasingly sought after in modern drug design to improve potency, selectivity, and pharmacokinetic properties. The 4-fluorophenyl substituent further provides a metabolically stable group capable of engaging in various non-covalent interactions with biological targets.
This amine is most notably a critical key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][5] The successful incorporation of this fragment into the final drug molecule hinges on the efficient and stereoretentive formation of new bonds at the nitrogen atom.
This guide provides an in-depth exploration of the two most critical classes of coupling reactions for this building block: Amide Bond Formation and Palladium-Catalyzed N-Arylation . The protocols and principles detailed herein are designed for researchers, medicinal chemists, and process development scientists aiming to leverage this valuable intermediate in their synthetic campaigns. We will move beyond simple procedural lists to dissect the causality behind reagent selection and reaction design, empowering the user to troubleshoot and optimize these crucial transformations.
Core Principles: A Mechanistic Approach to Reagent Selection
Successful coupling reactions require a nuanced understanding of the reagents involved. The choice of activator, base, and catalyst system is not arbitrary but is dictated by the substrate's reactivity, steric hindrance, and the desired outcome.
Amide Bond Formation: Activating the Carboxyl Partner
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions. The core principle of amide coupling is therefore the in situ activation of the carboxylic acid, converting its hydroxyl group into a better leaving group.[6]
The Role of Coupling Reagents: These reagents react with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[6]
-
Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] While effective, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. For this reason, carbodiimides are almost always used with additives.
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are considered among the most efficient coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form active esters that are more stable than O-acylisoureas but highly reactive towards amines.[8][9]
-
Causality: HATU is often superior for sterically hindered couplings due to the formation of a more reactive OAt active ester, facilitated by the neighboring pyridine nitrogen which provides anchimeric assistance. A potential side reaction with aminium reagents is the guanidinylation of the amine if the carboxylic acid activation is slow or if excess reagent is used.[10]
-
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice. A key advantage of phosphonium salts is that they do not react with the free amino group, preventing the formation of guanidinium byproducts.[6] This makes them ideal for reactions where the amine component is valuable or when driving a slow reaction to completion.
The Role of Additives (e.g., HOBt, Oxyma Pure): Additives like 1-Hydroxybenzotriazole (HOBt) play a crucial dual role. When used with carbodiimides, HOBt traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to racemization and more selectively reacts with the desired amine.[11] Even when used with aminium/uronium salts, additives can further enhance efficiency and suppress side reactions.[11]
The Role of the Base (e.g., DIPEA, TEA): A non-nucleophilic tertiary amine base is essential for two reasons.[12][13] First, it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which initiates the reaction with the coupling reagent. Second, since (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is supplied as a hydrochloride salt, at least one equivalent of base is required to liberate the free, nucleophilic primary amine. Typically, 2-3 equivalents of base are used in total. N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes potential side reactions.[8][9]
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[14][15][16] This reaction has revolutionized the synthesis of arylamines due to its broad scope and functional group tolerance.[14] However, the arylation of sterically demanding primary amines like cyclopropylamines has historically been challenging.
Core Components & Causality: The reaction requires a palladium source, a phosphine ligand, and a base.
-
Palladium Precatalyst: While simple sources like Pd(OAc)₂ can be used, modern, well-defined precatalysts are often preferred for their reliability and activity. Air-stable precatalysts incorporating bulky phosphine ligands have been specifically developed for challenging couplings.[17]
-
Phosphine Ligand: This is arguably the most critical component. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. For hindered substrates like cyclopropylamines, bulky, electron-rich biaryl monophosphine ligands (e.g., BrettPhos, tBuBrettPhos) are required to promote the crucial reductive elimination step and prevent catalyst decomposition.[17][18]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be used depending on the substrate's sensitivity.[18] The base facilitates the deprotonation of the amine, enabling its coordination to the palladium center.
Visualized Workflows and Mechanisms
// Invisible nodes for label positioning node [shape=plaintext, fontcolor="#202124"]; oa_label [label="Oxidative\nAddition"]; re_label [label="Reductive\nElimination"]; lc_label [label="Ligand/Amine\nCoordination &\nDeprotonation"];
// Edges and labels pd0 -> pd_complex [label="Ar-X"]; pd_complex -> oa_label [style=invis]; oa_label -> pd0 [style=invis];
pd_complex -> pd_amido [label="+ R'NH₂\n- HX (via Base)"]; pd_amido -> lc_label [style=invis]; lc_label -> pd_complex [style=invis];
pd_amido -> pd0 [label="Ar-NHR'"]; pd0 -> re_label [style=invis]; re_label -> pd_amido [style=invis]; } endsrc Caption: Simplified catalytic cycle for N-arylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Amide Coupling via HATU Activation
This protocol describes a general procedure for coupling a generic carboxylic acid to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl.
Step-by-Step Methodology:
-
Amine Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (1.0 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring. Stir the solution for 10-15 minutes at room temperature to ensure complete formation of the free amine.
-
Acid Activation: In a separate dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in the same solvent.
-
Coupling Reaction: Add the activated acid solution from step 4 to the amine solution from step 3. The reaction can be started at 0 °C and allowed to warm to room temperature.
-
Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired amide product.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample (1 mmol scale) | Purpose |
| (1S,2R)-2-(4-F-Ph)cyclopropanamine HCl | 1.0 | 187.64 | 188 mg | Nucleophile |
| Carboxylic Acid (R-COOH) | 1.1 | Varies | 1.1 mmol | Electrophile Precursor |
| HATU | 1.1 | 380.23 | 418 mg | Coupling Reagent[8] |
| DIPEA | 2.5 | 129.24 | 435 µL (330 mg) | Base[8][9] |
| DMF or DCM | - | Varies | ~10 mL | Solvent |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol outlines the coupling of an aryl bromide with (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl. Note: This reaction is highly sensitive to air and moisture. Strict inert atmosphere techniques are required.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), the palladium precatalyst (e.g., (tBuBrettPhos)Pd(allyl)OTf, 0.02 eq), and the ligand if not part of the precatalyst.
-
Add this compound (1.2 eq) and the base (e.g., LHMDS or NaOtBu, 2.5 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, approx. 0.1 M) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir vigorously. Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample (1 mmol scale) | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 | Varies | 1.0 mmol | Electrophile |
| (1S,2R)-2-(4-F-Ph)cyclopropanamine HCl | 1.2 | 187.64 | 225 mg | Nucleophile |
| (tBuBrettPhos)Pd precatalyst | 0.02 | Varies | 0.02 mmol | Catalyst System[17] |
| LHMDS (1.0 M in THF) | 2.5 | 167.33 | 2.5 mL | Base |
| Anhydrous Toluene | - | 92.14 | ~10 mL | Solvent |
Optimization & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield (Amide Coupling) | Insufficient activation; Steric hindrance. | Switch to a more powerful coupling reagent like HATU or COMU.[19] Increase reaction temperature or time. |
| Racemization of Acid | Use of carbodiimide alone; Strong base with prolonged reaction time. | Ensure an additive like HOBt or Oxyma Pure is used with carbodiimides.[11] Minimize reaction time and use the mildest conditions possible. |
| Guanidinylation Side Product | Excess aminium/uronium reagent (e.g., HATU, HBTU) reacting with the amine. | Use a phosphonium-based reagent (e.g., PyBOP) which does not cause this side reaction. Use equimolar amounts of coupling reagent and acid.[6] |
| Low Yield (N-Arylation) | Inactive catalyst; Poor ligand choice. | Use a modern, air-stable precatalyst. For cyclopropylamines, use bulky, electron-rich ligands like tBuBrettPhos.[17] Ensure all reagents and solvents are rigorously anhydrous and degassed. |
| Dehalogenation of Aryl Halide | Catalyst decomposition; Presence of water. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃). Ensure the system is completely inert and dry.[15] |
| Amine Homocoupling | A known side reaction pathway in some Buchwald-Hartwig systems. | Adjust catalyst/ligand ratio. Screen different solvents or lower the reaction temperature. |
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem
- Tertiary amine synthesis via reductive coupling of amides with Grignard reagents.
- Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research
- HATU, DIPEA Peptide Coupling Mechanism. YouTube
- HBTU, DIPEA Peptide Coupling Mechanism. YouTube
- Peptide Coupling Reagents Guide. Sigma-Aldrich
- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry
- Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
- Ticagrelor Synthetic Routes. MedKoo Biosciences
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride - 1314324-00-9. Vulcanchem
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal
- Buchwald–Hartwig amin
- Amine to Amide Mechanism - T3P. Common Organic Chemistry
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Ticagrelor-impurities.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9. ChemicalBook
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. PubChem
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- 1314324-00-9|(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. BLDpharm
- Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies
- Amide synthesis by acyl
- Palladium-Catalyzed N-Aryl
- Amide Synthesis. Fisher Scientific
- (1S,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride. ChemicalBook
- This compound. Simson Pharma Limited
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews
- 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem
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Application Note: A PAT-Driven Approach to In Situ Reaction Monitoring for the Synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Abstract
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of high-value pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2] The stereochemical purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Traditional synthesis methods rely on offline analytical techniques for reaction monitoring, introducing time delays and preventing real-time process control. This application note presents a detailed guide for implementing in situ reaction monitoring using spectroscopic techniques within a Process Analytical Technology (PAT) framework. We provide a comparative overview of suitable technologies and deliver detailed, field-proven protocols for Mid-Infrared (FTIR) and Raman spectroscopy to monitor the key stages of the synthesis, enabling enhanced process understanding, improved yield, and consistent quality.
Introduction: The Imperative for In Situ Monitoring
The synthesis of complex chiral molecules like (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine involves multiple steps where precise control over reaction kinetics and intermediate formation is essential.[3][4] The primary challenge lies in ensuring high diastereomeric and enantiomeric purity. A failure to control these parameters can lead to difficult and costly purification steps or, in the worst case, batch failure.
Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[5][6] By moving from offline testing to real-time, in situ analysis, PAT allows for a dynamic and responsive manufacturing process. Spectroscopic techniques such as Near-Infrared (NIR), Raman, and Mid-Infrared (FTIR) are powerful PAT tools because they are non-destructive, require no sample preparation, and can be implemented directly into reaction vessels via fiber-optic probes.[5][7] This guide explains the causality behind selecting and implementing these technologies for robustly monitoring the synthesis of this key pharmaceutical intermediate.
Synthesis Overview and Critical Process Parameters (CPPs)
A common synthetic approach to chiral cyclopropylamines involves the diastereoselective cyclopropanation of a chiral precursor, followed by further functional group transformations.[4] A representative workflow is outlined below. The objective of in situ monitoring is to track the concentration of key species in real-time to ensure the reaction proceeds as intended.
Figure 1: Representative synthetic workflow for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl.
Based on this workflow, the following Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) are identified for monitoring:
-
Consumption of Starting Material: Ensuring the initial reaction goes to completion.
-
Formation of Intermediates: Tracking the appearance and disappearance of key intermediates (e.g., the ester, carboxylic acid, and isocyanate).
-
Formation of Product: Quantifying the generation of the final free base.
-
Detection of Impurities/Byproducts: Identifying any significant side reactions in real-time.
-
Reaction Endpoint Determination: Precisely identifying when the reaction is complete to avoid over-processing and impurity formation.
In Situ Analytical Technologies: A Comparative Overview
The choice of a PAT tool depends on the specific chemistry of the reaction. For this synthesis, vibrational spectroscopy is ideal.
| Feature | Mid-Infrared (FTIR) | Raman Spectroscopy | Near-Infrared (NIR) |
| Principle | Measures absorption of mid-IR light by molecular vibrations (fundamental transitions). | Measures inelastic scattering of monochromatic light from molecular vibrations. | Measures absorption of near-IR light (overtones and combination bands). |
| Specificity | High. Provides a distinct "fingerprint" with sharp, well-resolved peaks for functional groups (e.g., C=O, N=C=O).[8] | High. Excellent for symmetric bonds and aromatic rings (e.g., C=C, C-C). Less interference from water.[5] | Lower. Broad, overlapping peaks require advanced chemometrics. Best for bulk properties. |
| Instrumentation | Attenuated Total Reflectance (ATR) probes are common for in situ use. | Immersion probes with sapphire windows are used. Can be affected by fluorescence. | Simple, robust probes. Can measure through glass or quartz windows.[7] |
| Best For | Monitoring specific functional group changes like the ester C=O in Step 1, the acid C=O in Step 2, and the isocyanate N=C=O in Step 3. | Tracking the aromatic ring of the starting material and product, and changes in the cyclopropane ring structure. | Monitoring bulk concentrations of major components (e.g., solvent, high-concentration reactants). |
| Cost | Moderate to High.[8] | High.[9] | Moderate. |
Protocol 1: In Situ Monitoring with Mid-IR (FTIR) Spectroscopy
This protocol is optimized for monitoring the Curtius Rearrangement (Step 3), a critical transformation where the formation of a transient isocyanate intermediate is key.
A. Rationale & Causality
FTIR spectroscopy is exceptionally well-suited for this step due to the isocyanate (–N=C=O) functional group. This group has a very strong and distinct absorption band around 2250-2275 cm⁻¹, a region of the spectrum that is typically "quiet," with few interfering peaks. This allows for unambiguous and highly sensitive tracking of its formation and subsequent consumption.
B. Instrumentation & Setup
-
Spectrometer: FTIR spectrometer capable of rapid scanning (e.g., 30 scans per minute).
-
Probe: Diamond or Silicon Attenuated Total Reflectance (ATR) immersion probe.
-
Software: Real-time data acquisition and chemometric analysis software.
C. Self-Validating Experimental Protocol
-
System Preparation: Install the ATR probe into the reactor, ensuring the sensing element is fully submerged in the reaction medium.
-
Background Acquisition: Before adding reactants, collect a background spectrum of the solvent (e.g., Toluene) at the target reaction temperature. This is critical as it is subtracted from all subsequent spectra to isolate the signals from the reacting species.
-
Calibration Model Development (Offline):
-
Run a series of small-scale "training" reactions under varying conditions (e.g., concentration, temperature).
-
During these runs, collect FTIR spectra continuously. Simultaneously, withdraw aliquots at timed intervals.
-
Analyze these aliquots using a validated offline method (e.g., HPLC) to determine the precise concentrations of the carboxylic acid, isocyanate (via derivatization), and the final amine product.
-
Use this paired spectral and concentration data to build a Partial Least Squares (PLS) regression model that correlates spectral changes to component concentrations. This model is the core of the quantitative in situ method.
-
-
In Situ Monitoring of the Live Reaction:
-
Charge the reactor with the cyclopropane carboxylic acid (Intermediate 2), solvent, and triethylamine.
-
Begin spectral acquisition (e.g., one spectrum every 2 minutes).
-
Add the diphenylphosphoryl azide (DPPA) to initiate the reaction.
-
Monitor the following spectral events in real-time:
-
Decrease in the carboxylic acid carbonyl (C=O) peak (~1700 cm⁻¹).
-
Appearance and then disappearance of the strong isocyanate (N=C=O) peak (~2270 cm⁻¹).
-
Increase in peaks corresponding to the amine product N-H bends (~1600 cm⁻¹).
-
-
-
Process Control: The reaction endpoint is confirmed when the isocyanate peak has completely disappeared, indicating full conversion to the amine. This real-time data prevents premature quenching or unnecessarily long reaction times.
Sources
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Scale-Up Synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride and Its Derivatives: An Application Note and Protocol Guide
Introduction
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. The unique conformational constraints imposed by the cyclopropane ring, combined with the electronic properties of the 4-fluorophenyl moiety, make this scaffold a valuable component in the design of various therapeutic agents. This guide provides a comprehensive overview of the scalable synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, detailing key synthetic strategies, step-by-step protocols, and critical considerations for process scale-up. We will explore the primary methodologies for constructing the chiral cyclopropane core and installing the amine functionality, with a focus on scientifically sound, safe, and efficient practices suitable for drug development professionals.
Strategic Overview of the Synthesis
The synthesis of a chiral 2-arylcyclopropylamine like (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine presents two primary chemical challenges: the diastereoselective and enantioselective construction of the cyclopropane ring, and the introduction of the amine group with retention of the desired stereochemistry. Two predominant strategies have emerged as industrially viable:
-
Asymmetric Cyclopropanation: This approach involves the direct formation of an enantiomerically enriched cyclopropane intermediate from an alkene precursor, such as 4-fluorostyrene.
-
Racemic Synthesis followed by Chiral Resolution: This strategy involves the synthesis of a racemic cyclopropane intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent.
Once the chiral carboxylic acid or a derivative is obtained, the amine group is typically introduced via a rearrangement reaction, such as the Hofmann or Curtius rearrangement, which are known to proceed with retention of configuration.
The overall synthetic workflow can be visualized as follows:
Caption: General Synthetic Pathways to the Target Compound.
Part 1: Synthesis of the Key Intermediate: (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
The carboxylic acid is the crucial precursor to the final amine product. Its synthesis in the correct enantiopure form is paramount.
Method A: Racemic Synthesis and Chiral Resolution
This is often the most practical approach on a large scale due to its cost-effectiveness and the avoidance of expensive chiral catalysts and ligands.
Step 1: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
The synthesis of the racemic trans-cyclopropanecarboxylic acid can be achieved by the reaction of 4-fluorostyrene with a diazoacetate, followed by hydrolysis. While the use of ethyl diazoacetate is common, alternative, safer methods for generating the carbene are often preferred in a scale-up setting. For instance, the use of trimethylsulfoxonium iodide and a base to react with 4-fluorocinnamic acid derivatives provides a viable alternative. A detailed procedure for a related phenyl derivative is available in Organic Syntheses, which can be adapted.[1]
Protocol 1: Synthesis of rac-trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
-
Causality: This protocol follows a well-established pathway for cyclopropanation followed by hydrolysis. The initial reaction of styrene with ethyl diazoacetate yields a mixture of cis and trans isomers of the ethyl ester.[2] Subsequent hydrolysis provides the corresponding carboxylic acids. The trans isomer is typically the major product and can be separated from the cis isomer by recrystallization.
-
Step 1.1: Ester Formation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, bring xylene to reflux. A solution of 4-fluorostyrene and ethyl diazoacetate (1:1 molar ratio) is added dropwise over 2-3 hours.
-
Step 1.2: Isomerization (Optional but Recommended for Scale-up): To improve the yield of the desired trans isomer, the crude ester mixture can be treated with sodium ethoxide in ethanol. This isomerizes the cis ester to the more thermodynamically stable trans ester.[2]
-
Step 1.3: Hydrolysis: The crude ethyl ester is hydrolyzed by heating with aqueous sodium hydroxide in ethanol. After the reaction is complete, the ethanol is removed by distillation, and the aqueous solution is washed with a non-polar solvent (e.g., toluene) to remove non-acidic impurities.
-
Step 1.4: Isolation: The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent system (e.g., benzene/petroleum ether) to afford pure rac-trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid.[1]
Step 2: Chiral Resolution
Chiral resolution via diastereomeric salt formation is a robust and scalable method.[5] Tartaric acid and its derivatives are commonly used resolving agents for amines and can also be effective for carboxylic acids. For amines, a chiral acid like tartaric acid is used. For a carboxylic acid, a chiral base would be employed. However, a common industrial strategy is to resolve the amine product after the rearrangement step. For the purpose of this guide, we will describe the resolution of the final amine, as it is a widely practiced approach.
Method B: Asymmetric Cyclopropanation
For processes where the cost of a chiral catalyst is justified, asymmetric cyclopropanation offers a more direct route to the enantiopure intermediate.
Protocol 2: Asymmetric Synthesis of Ethyl (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylate
-
Causality: This method utilizes a chiral copper-bis(oxazoline) catalyst to induce enantioselectivity in the cyclopropanation reaction between 4-fluorostyrene and a diazo compound. The choice of ligand and copper source is critical for achieving high diastereo- and enantioselectivity.
-
Step 2.1: Catalyst Preparation: In an inert atmosphere, a copper(I) or copper(II) salt (e.g., Cu(OTf)₂, CuI) is stirred with a chiral bis(oxazoline) ligand in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Step 2.2: Cyclopropanation: The solution of 4-fluorostyrene is cooled to the optimal reaction temperature (often between -20 °C and room temperature). A solution of ethyl diazoacetate is then added slowly over several hours to maintain a low concentration and minimize side reactions.
-
Step 2.3: Work-up and Purification: Upon completion, the reaction is quenched, and the catalyst is removed. The crude product is purified by chromatography to yield the enantiomerically enriched ester.
-
Step 2.4: Hydrolysis: The enantiomerically enriched ester is then hydrolyzed as described in Protocol 1 to yield (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid.
| Parameter | Method A (Racemic + Resolution) | Method B (Asymmetric Cyclopropanation) |
| Starting Materials | 4-Fluorostyrene, Diazoacetate | 4-Fluorostyrene, Diazoacetate, Chiral Ligand |
| Key Reagents | Chiral Resolving Agent (e.g., Tartaric Acid) | Chiral Copper Catalyst |
| Pros | Lower initial reagent cost, well-established | Fewer steps, potentially higher overall yield |
| Cons | Lower theoretical max yield (50%), requires recycling of unwanted enantiomer | Higher upfront cost of catalyst/ligand, requires careful optimization |
| Scalability | Generally considered highly scalable | Can be scalable, but catalyst cost and availability are key factors |
Part 2: Introduction of the Amine Group
The conversion of the carboxylic acid to the primary amine with one fewer carbon atom is classically achieved through the Curtius or Hofmann rearrangement. Both reactions proceed through an isocyanate intermediate and are known to occur with complete retention of stereochemistry.[6][7]
Method 1: The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[8]
Protocol 3: Curtius Rearrangement of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
-
Causality: This one-pot procedure converts the carboxylic acid directly to the amine. Diphenylphosphoryl azide (DPPA) is a common reagent for this transformation, as it allows for the in-situ formation of the acyl azide from the carboxylic acid.[9] The subsequent thermal rearrangement and hydrolysis yield the desired amine.
-
Step 3.1: Acyl Azide Formation: To a solution of (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid in an inert solvent (e.g., toluene), add a base (e.g., triethylamine). Then, add diphenylphosphoryl azide (DPPA) dropwise at room temperature.
-
Safety Note: Acyl azides are potentially explosive. The reaction should be conducted with appropriate safety precautions, including a blast shield. On a large scale, controlled addition of DPPA and good temperature control are critical to manage the exotherm and gas evolution (N₂).[8][10] Flow chemistry offers a safer alternative for handling these intermediates.[6][11]
-
-
Step 3.2: Rearrangement to Isocyanate: The reaction mixture is heated to reflux. The acyl azide rearranges to the corresponding isocyanate with the evolution of nitrogen gas.
-
Step 3.3: Hydrolysis to Amine: After the rearrangement is complete, the isocyanate is hydrolyzed by the addition of aqueous acid (e.g., HCl). This step also forms the hydrochloride salt of the product.
-
Step 3.4: Isolation: The reaction mixture is cooled, and the product, this compound, is isolated by filtration, washed with a suitable solvent, and dried.
Method 2: The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon.[7] This requires an additional step to form the amide from the carboxylic acid.
Protocol 4: Hofmann Rearrangement of trans-2-(4-Fluorophenyl)cyclopropanecarboxamide
-
Causality: This two-step sequence first converts the carboxylic acid to the corresponding primary amide, which is then subjected to the Hofmann rearrangement using an oxidant like sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield the amine.
-
Step 4.1: Amide Formation: Convert (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with aqueous ammonia to form trans-2-(4-fluorophenyl)cyclopropanecarboxamide.
-
Step 4.2: Hofmann Rearrangement: The carboxamide is treated with a solution of sodium hypobromite (freshly prepared by adding bromine to a cold solution of sodium hydroxide). The reaction mixture is typically heated to drive the rearrangement of the N-bromoamide intermediate to the isocyanate, which is then hydrolyzed in situ to the amine.
-
Step 4.3: Isolation and Salt Formation: The amine is extracted from the reaction mixture with an organic solvent. The hydrochloride salt can then be formed by treating the organic solution with HCl (either gaseous or as a solution in a solvent like isopropanol). The resulting solid is collected by filtration.
Caption: Comparison of Curtius and Hofmann Rearrangement Pathways.
Part 3: Synthesis of Derivatives
The primary amine functionality of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine serves as a versatile handle for further synthetic modifications. Standard N-alkylation and N-acylation reactions can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 5: N-Acylation
-
Causality: This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
-
Procedure: To a solution of (1S,2R)-2-(4-fluorophenyl)cyclopropanamine (free base) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, THF), add the acyl chloride (1.05 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide can be purified by flash chromatography or recrystallization.
Protocol 6: Reductive Amination (N-Alkylation)
-
Causality: Reductive amination is a robust method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[12]
-
Procedure: To a solution of (1S,2R)-2-(4-fluorophenyl)cyclopropanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add sodium triacetoxyborohydride (1.5 eq.) in portions. Stir the mixture at room temperature until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. The product can be purified by column chromatography.
Part 4: Analytical Characterization and Quality Control
Rigorous analytical control is essential at each stage of the synthesis to ensure the desired quality and purity of the final product.
| Analysis | Intermediate Stage | Purpose | Typical Method |
| Reaction Monitoring | All stages | To determine reaction completion and identify side products. | Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Structural Confirmation | All isolated intermediates and final product | To confirm the chemical structure. | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity Assessment | Final Product and Key Intermediates | To quantify the amount of desired compound and impurities. | High-Performance Liquid Chromatography (HPLC) with UV detection, Quantitative NMR (qNMR) |
| Chiral Purity | Chiral Intermediates and Final Product | To determine the enantiomeric excess (e.e.). | Chiral High-Performance Liquid Chromatography (Chiral HPLC)[13][14] |
| Salt Form Confirmation | Final HCl Salt | To confirm the formation of the hydrochloride salt and its stoichiometry. | Ion Chromatography, Titration, Elemental Analysis |
Chiral HPLC Method Development: Developing a robust chiral HPLC method is critical for determining the enantiomeric excess of the final product. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for screening. A typical screening approach would involve testing several columns (e.g., Chiralcel OD-H, Chiralpak AD) with different mobile phase compositions (e.g., hexane/isopropanol with a basic additive like diethylamine for the free amine).[14][15]
References
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Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process. Retrieved from [Link]
- St-Jean, F., et al. (2021). Scalable On-Demand Production of Purified Diazomethane Suitable for Sensitive Catalytic Reactions. Organic Process Research & Development.
- Wass, D. F., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
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Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem.
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The West Group. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. Retrieved from [Link]
- Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development.
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Boyd, S., et al. (n.d.). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
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ChemEurope. (n.d.). Chiral resolution. Retrieved from [Link]
- Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
- Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kumar, P., et al. (2019). Chemoselective cyclization of N-sulfonyl ketimines with ethenesulfonyl fluorides: access to trans-cyclopropanes and fused-dihydropyrroles. Organic & Biomolecular Chemistry.
- Sugiyama, S., et al. (2000). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Chemical & Pharmaceutical Bulletin.
- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
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- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
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-
KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]
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Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]
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Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. Retrieved from [Link]
- Shi, Y., et al. (2018).
- Iannitelli, A., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules.
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Application Notes and Protocols for the Solid-Phase Synthesis of Functionalized Cyclopropylamines
Introduction: The Significance of Functionalized Cyclopropylamines in Modern Drug Discovery
Cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates.[1] The strained three-membered ring can favorably influence binding affinity to biological targets and alter pharmacokinetic properties.[2] Notable applications include their role as key pharmacophores in enzyme inhibitors, such as those for Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are targets for oncology and neurological disorders, respectively.[1]
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of functionalized molecules, a cornerstone of modern drug discovery. By anchoring a starting material to a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling automation. This guide provides detailed protocols and the underlying scientific rationale for the solid-phase synthesis of a diverse library of functionalized cyclopropylamines, empowering researchers in their quest for novel therapeutics.
Strategic Overview: A Modular Approach to Cyclopropylamine Libraries
Our strategy employs a modular, three-stage approach:
-
Immobilization and On-Resin Cyclopropanation: An appropriate alkene-containing precursor is anchored to a solid support, followed by the key cyclopropanation step to form the resin-bound cyclopropane core.
-
On-Resin Derivatization: The amine functionality of the cyclopropylamine is then elaborated through various reactions to introduce diversity.
-
Cleavage and Purification: The final functionalized cyclopropylamine products are cleaved from the solid support and purified.
This approach allows for the generation of a large number of analogs from a common intermediate, maximizing synthetic efficiency.
Figure 1: General workflow for the solid-phase synthesis of functionalized cyclopropylamines.
Part 1: Synthesis of the Resin-Bound Cyclopropylamine Core
The success of any solid-phase synthesis hinges on the judicious choice of the solid support and linker. For this application, we propose the use of Wang resin , a p-alkoxybenzyl alcohol functionalized polystyrene support.[3] The hydroxyl group of the Wang resin provides a convenient anchor point for an appropriate precursor, and the resulting ether linkage is stable to a range of reaction conditions but readily cleavable under mild acidic conditions.[3][4][5]
Protocol 1.1: Immobilization of an Allylic Alcohol Precursor on Wang Resin
In this step, an allylic alcohol is attached to the Wang resin via an ether linkage. This precursor contains the necessary alkene functionality for the subsequent cyclopropanation.
Rationale: The use of an activating agent like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with a nucleophilic catalyst such as MeIm (N-methylimidazole) promotes the efficient formation of the ether bond between the resin and the alcohol. This method is known for its high efficiency and minimal side reactions.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Allyl Alcohol (or a substituted allylic alcohol)
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (MeIm)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve the allylic alcohol (5.0 mmol, 5 eq.) and MSNT (5.0 mmol, 5 eq.) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin.
-
Add N-methylimidazole (4.0 mmol, 4 eq.) dropwise to the resin slurry.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 1.2: On-Resin Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid.[6][7][8] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is particularly effective for unfunctionalized alkenes and is compatible with a wide range of functional groups.[6][7]
Rationale: Performing this reaction on the solid support requires careful consideration of reagent diffusion and accessibility to the resin-bound alkene. The use of a non-coordinating solvent like 1,2-dichloroethane (DCE) is crucial. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[6]
Figure 2: On-resin Simmons-Smith cyclopropanation.
Materials:
-
Resin-bound alkene from Protocol 1.1
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin-bound alkene (~1.0 mmol) in anhydrous DCE (10 mL) for 30 minutes in a dry solid-phase synthesis vessel under an inert atmosphere (e.g., Argon).
-
Cool the vessel to 0 °C.
-
Slowly add diethylzinc (10.0 mmol, 10 eq.) to the resin slurry.
-
Add diiodomethane (10.0 mmol, 10 eq.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and agitate for 24 hours.
-
Cool the vessel to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Drain the reaction mixture and wash the resin sequentially with water (3 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
At this stage, a small portion of the resin can be cleaved and the product analyzed by LC-MS to confirm the successful cyclopropanation before proceeding to the diversification step.
Part 2: On-Resin Diversification of the Cyclopropylamine Scaffold
With the core cyclopropylamine structure anchored to the resin, the next stage involves the functionalization of the amine group. The following protocols for N-acylation and reductive amination can be performed in parallel to generate a library of diverse compounds.
Protocol 2.1: On-Resin N-Acylation
This protocol describes the formation of an amide bond by reacting the resin-bound amine with a carboxylic acid.
Rationale: The use of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) is a standard and highly efficient method for amide bond formation in solid-phase synthesis.[9]
Materials:
-
Resin-bound cyclopropylamine
-
Carboxylic acid (R-COOH)
-
HBTU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin-bound cyclopropylamine (~0.1 mmol) in anhydrous DMF (2 mL) for 30 minutes.
-
In a separate vial, pre-activate the carboxylic acid (0.5 mmol, 5 eq.) by dissolving it in DMF (1 mL) with HBTU (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.). Let this mixture stand for 5 minutes.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
Protocol 2.2: On-Resin Reductive Amination
This protocol allows for the N-alkylation of the resin-bound amine using an aldehyde or ketone.
Rationale: Reductive amination is a versatile method for forming C-N bonds.[10][11][12][13] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for this transformation on a solid support.[10]
Figure 3: On-resin reductive amination.
Materials:
-
Resin-bound cyclopropylamine
-
Aldehyde or Ketone (R-CHO or R₂C=O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin-bound cyclopropylamine (~0.1 mmol) in anhydrous DCE (2 mL).
-
Add the aldehyde or ketone (1.0 mmol, 10 eq.) to the resin slurry. A small amount of acetic acid (1-2 drops) can be added to catalyze imine formation.
-
Agitate the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (0.5 mmol, 5 eq.) to the reaction mixture.
-
Agitate at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).
-
Dry the resin under vacuum.
Part 3: Cleavage and Purification
The final step is to release the functionalized cyclopropylamine from the solid support.
Protocol 3.1: Cleavage from Wang Resin
Rationale: The ether linkage of the Wang resin is acid-labile. A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), is used to break this bond.[4][14] Scavengers are included in the cocktail to trap the reactive cationic species generated during the cleavage, preventing side reactions with the product.[15]
Table 1: Common Cleavage Cocktails for Wang Resin
| Reagent | Composition (v/v/v) | Purpose of Scavengers |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Phenol and TIPS act as cation scavengers.[16] |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | TIS is an efficient scavenger for trityl and other carbocations.[17] |
Materials:
-
Dried, functionalized resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Place the dried resin (~0.1 mmol) in a suitable reaction vessel.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[14]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under a stream of nitrogen to approximately one-fourth of its original volume.
-
Add cold diethyl ether (10 mL) to the concentrated solution to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
Purification:
The crude product can be purified by standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to afford the final, pure functionalized cyclopropylamine.
Conclusion and Future Perspectives
The solid-phase synthesis strategy outlined in these application notes provides a robust and efficient platform for the generation of diverse libraries of functionalized cyclopropylamines. The modular nature of the approach, combining a reliable on-resin cyclopropanation with versatile N-functionalization techniques, makes it highly amenable to the needs of medicinal chemistry and drug discovery programs. Future work could explore the development of on-resin diastereoselective cyclopropanation methods to further expand the accessible chemical space of these valuable compounds.
References
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Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]
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Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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Al-Obeidi, F., & Hruby, V. J. (2003). N-Acylation in combinatorial chemistry. ARKIVOC, 2003(5), 63-78. [Link]
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Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Boukattaya, F., & Soukria, A. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 2009-2013. [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
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N-Acylation Reactions of Amines. (2018). ResearchGate. [Link]
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CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. (2020). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
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Traceless Solid-Phase Organic Synthesis. (2019). PubMed. [Link]
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Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
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N-Acylation Reactions of Amines. (2018). ResearchGate. [Link]
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Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]
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Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
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Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2013). ResearchGate. [Link]
-
Carbonate Handle Modified Wang Resin and Its Function. (2011). CNKI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Wang Resin in Peptide and Organic Synthesis. Retrieved from [Link]
-
Sharma, S., Kumar, A., & Singh, B. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5737. [Link]
-
Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]
-
Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Retrieved from [Link]
-
Traceless solid-phase α-hydroxytropolone synthesis. (2017). MedChemComm. [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Synthesis of silicon traceless linker for solid-phase reaction. (2004). PubMed. [Link]
-
Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). PubMed. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). Angewandte Chemie International Edition. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]
-
Enzyme Immobilization for Solid-Phase Catalysis. (2019). MDPI. [Link]
-
Solid-phase synthesis of a cyclodepsipeptide: cotransin. (2010). PubMed. [Link]
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Application Note & Protocols: Stereoselective Reactions of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a critical chiral building block in modern medicinal chemistry, most notably for its role in the synthesis of the P2Y12 inhibitor, Ticagrelor. Its rigid cyclopropane scaffold and defined stereochemistry are pivotal for achieving precise molecular interactions with biological targets. This guide provides an in-depth exploration of its application in stereoselective reactions, focusing on the causality behind experimental choices. Detailed, field-proven protocols for key transformations, including stereoretentive nucleophilic aromatic substitution (SNAr) and amide bond formation, are presented. Furthermore, this document outlines essential analytical methods for ensuring enantiomeric integrity, thereby providing a comprehensive resource for researchers engaged in the synthesis of complex, stereochemically defined molecules.
Introduction: The Significance of Stereochemical Control
In drug development, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, a trans-isomer, provides a conformationally restricted amino group and a fluorophenyl moiety, features that are often exploited to enhance binding affinity and modulate physicochemical properties.[1][2] The hydrochloride salt is typically used to improve the compound's stability and handling characteristics. The primary challenge and objective when using this intermediate is to ensure that its stereocenter remains intact throughout the synthetic sequence. This guide focuses on the practical execution of reactions that preserve this critical stereochemical integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1314324-00-9 | [3] |
| Molecular Formula | C₉H₁₁ClFN | [4] |
| Molecular Weight | 187.64 g/mol | [4] |
| Appearance | White to off-white solid | N/A (General Observation) |
| Stereochemistry | (1S,2R)-trans | [5] |
Core Application: Stereoretentive SNAr in Heterocyclic Synthesis
A primary application of this chiral amine is its role as a key nucleophile in the synthesis of Ticagrelor and its analogues. The reaction involves the displacement of a leaving group (typically a halogen) from an electron-deficient heterocyclic core, such as a triazolo[4,5-d]pyrimidine.[1] The stereochemistry of the amine is transferred directly to the final product, making this a crucial stereodetermining step.
Mechanistic Rationale and Experimental Design
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine, freed from its hydrochloride salt by a non-nucleophilic base, attacks the electron-poor pyrimidine ring. The success of this reaction hinges on several factors:
-
Choice of Base: A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is twofold: to neutralize the hydrochloride salt, liberating the free nucleophilic amine, and to scavenge the HCl generated during the substitution. These bases are chosen because they are sterically hindered and non-nucleophilic, preventing them from competing with the primary amine in the substitution reaction.[6]
-
Solvent Selection: Aprotic polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are ideal. They effectively dissolve the reactants while not interfering with the reaction mechanism by protonating the nucleophile.[1]
-
Temperature Control: The reaction is often heated to increase the rate of substitution, typically to the reflux temperature of the chosen solvent.[1]
Caption: General workflow for the stereoretentive SNAr reaction.
Protocol: Synthesis of a Ticagrelor Precursor
This protocol describes the coupling of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine with a chlorinated triazolo[4,5-d]pyrimidine intermediate, a key step analogous to those published in Ticagrelor syntheses.[1][6]
Materials:
-
This compound
-
Appropriate 7-chloro-triazolo[4,5-d]pyrimidine intermediate (1.0 eq)
-
Triethylamine (TEA) (2.5 eq) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloro-heterocycle intermediate (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of heterocycle).
-
Add this compound (1.1 eq).
-
Add triethylamine (2.5 eq) to the suspension.
-
Heat the reaction mixture to 80°C (reflux) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting chloro-heterocycle is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.
In-Process Controls & Expected Outcome:
-
TLC Monitoring: Use a mobile phase like 30% Ethyl Acetate in Hexane. The product spot should be less polar than the amine and have a different Rf value than the starting heterocycle.
-
Yield: Typical yields for this reaction are in the range of 80-95% after purification.
-
Characterization: Confirm the structure and stereochemical integrity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC. The coupling constants in the NMR spectrum for the cyclopropyl protons can help confirm the trans configuration is retained.
Application in Stereoretentive Amide Bond Formation
Amide coupling is one of the most frequently used reactions in medicinal chemistry.[7] When coupling a chiral amine like (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, it is crucial to use conditions that prevent epimerization of the stereocenter adjacent to the reacting amine.
Rationale for Coupling Reagent Selection
The formation of an amide bond requires the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[7][8]
-
Carbodiimide Reagents (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[8]
-
Uronium/Aminium Reagents (HBTU, HATU): Reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are highly effective and known for rapid reaction times and high yields, often minimizing side reactions.[8][9]
The key to stereoretention is to perform the reaction at or below room temperature and to avoid strongly basic or acidic conditions that could potentially epimerize the chiral center.
Caption: Simplified mechanism of stereoretentive amide bond formation.
General Protocol for Amide Coupling
Materials:
-
This compound (1.1 eq)
-
Carboxylic Acid (1.0 eq)
-
EDC (1.2 eq) or HBTU (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq, optional but recommended with EDC)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the coupling reagent (e.g., HBTU, 1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash chromatography or recrystallization.
Analytical Method: Chiral HPLC for Enantiomeric Purity
Verifying the enantiomeric purity of both the starting material and the final product is a non-negotiable step in quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[10][11]
Protocol: Chiral HPLC Separation
This protocol provides a starting point for method development. The exact conditions may need optimization depending on the specific analyte and available equipment.
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (CSP), e.g., CHIRALPAK® series | These columns offer broad selectivity for a wide range of chiral compounds, including amines.[10] |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v) | Normal phase separation is common for chiral amines. DEA is added as a basic modifier to improve peak shape and reduce tailing. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or a wavelength appropriate for the chromophore | The fluorophenyl group provides strong UV absorbance. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
Procedure:
-
Prepare a stock solution of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the (1S,2R) and (1R,2S) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) from the peak areas.
Safety and Handling
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling precautions before use.
-
Amide coupling reagents can be sensitizers; avoid inhalation and skin contact.
Conclusion
This compound is a valuable chiral intermediate whose utility is defined by the precise and predictable stereochemical outcome of its reactions. The protocols detailed herein for SNAr and amide coupling reactions provide a robust framework for its use in complex molecule synthesis. By understanding the mechanistic principles behind reagent and condition selection, and by applying rigorous analytical controls like chiral HPLC, researchers can confidently employ this building block to advance the development of new, stereochemically pure pharmaceutical agents.
References
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [URL: https://www.jocpr.com/articles/novel-synthetic-methodology-for-the-synthesis-of-ticagrelor.pdf]
- Eureka | Patsnap. (n.d.). Synthesis process of ticagrelor intermediate. [URL: https://eureka.patsnap.
- Pochet, L., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Molecules, 25(21), 5183. [URL: https://orbi.uliege.be/handle/2268/253361]
- Rasayan J. Chem. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(2), 655-662. [URL: https://rasayanjournal.co.in/admin/php/upload/24_pdf.pdf]
- Google Patents. (2018). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. [URL: https://patents.google.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
- Wikipedia. (n.d.). Chiral resolution. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
- Simson Pharma Limited. (n.d.). This compound. [URL: https://www.simsonpharma.com/product/1s-2r-2-4-fluorophenyl-cyclopropanamine-hydrochloride]
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. [URL: https://patents.google.
- ScholarWorks at University of Central Oklahoma. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [URL: https://scholarworks.uco.edu/ucougr/2020/posters/3/]
- Taylor & Francis Online. (2019). Chiral resolution – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2019.1600329]
- Google Patents. (2013). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. [URL: https://patents.google.
- Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [URL: https://www.daicelchiraltech.com/wp-content/uploads/2021/03/AP-NOTE_IM_Mecoprop_Rev00.pdf]
- PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/127263334]
- PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/50988679]
- Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [URL: https://www.fct.unl.pt/sites/default/files/pq/files/cr010007e.pdf]
- National Center for Biotechnology Information. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11054363/]
- BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography. [URL: https://www.benchchem.com/application-note/chiral-separation-of-2-4-ethylphenyl-propan-2-amine-enantiomers]
- BenchChem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. [URL: https://www.benchchem.
- National Center for Biotechnology Information. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(17), 9558-9574. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7506240/]
- PubChem. (n.d.). (1S,2R)-2-(2-chlorophenyl)cyclopropanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/39236193]
- Google Patents. (2003). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence. [URL: https://patents.google.
- Reddit. (2024). Side reactions with HBTU amide coupling? [URL: https://www.reddit.com/r/Chempros/comments/18k2h7p/side_reactions_with_hbtu_amide_coupling/]
- BLDpharm. (n.d.). 1314324-00-9|(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [URL: https://www.bldpharm.com/products/1314324-00-9.html]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 1314324-00-9|(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2R)-2-(2-chlorophenyl)cyclopropanamine | C9H10ClN | CID 39236193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. hepatochem.com [hepatochem.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. reddit.com [reddit.com]
- 10. chiraltech.com [chiraltech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting reactions with (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Welcome to the technical support center for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this valuable chiral building block in organic synthesis. The unique structural features of this compound—a sterically demanding cyclopropyl ring, a primary amine, and its formulation as a hydrochloride salt—can present specific hurdles in various chemical transformations. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
I. Understanding the Reagent: Key Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the characteristics of this compound that influence its reactivity.
| Property | Value | Implication in Synthesis |
| Molecular Formula | C₉H₁₁ClFN | The presence of a fluorine atom can influence electronic properties and metabolic stability in drug candidates. |
| Molecular Weight | 187.64 g/mol [1] | Standard for stoichiometric calculations. |
| Form | Hydrochloride Salt | The amine is protonated, rendering it non-nucleophilic. A base is required to liberate the free amine for reactions. |
| Stereochemistry | (1S,2R) | A single enantiomer, making it critical to avoid conditions that could lead to epimerization. |
| Structure | Primary amine on a disubstituted cyclopropane ring | The cyclopropyl group introduces significant steric hindrance around the amine, potentially slowing reaction rates. |
II. Frequently Asked Questions & Troubleshooting Guides
A. Reactions Involving the Amine Group
The primary amine is the key functional group for derivatization. However, its reactivity is modulated by both its salt form and steric environment.
Question 1: My amide coupling reaction is sluggish or failing to proceed. What are the likely causes and how can I resolve this?
Answer:
Low reactivity in amide couplings is a common issue stemming from two main factors: the need to liberate the free amine and the steric hindrance of the cyclopropyl group.
Causality:
-
Inactive Amine: As a hydrochloride salt, the amine is protonated and non-nucleophilic. It cannot attack the activated carboxylic acid. An adequate amount of a suitable base is essential to generate the free amine in situ.
-
Steric Hindrance: The cyclopropyl group adjacent to the amine presents a significant steric barrier, making it difficult for the amine to approach the activated carboxylic acid. This is particularly problematic with bulky carboxylic acids or coupling reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide coupling reactions.
Detailed Protocol for a Robust Amide Coupling:
-
Preparation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq.) in the same solvent. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Coupling: Add the amine/base solution to the activated carboxylic acid mixture.
-
Reaction: Stir at room temperature or gently heat (40 °C) and monitor by TLC or LC-MS until completion.
-
Work-up: Quench the reaction with water or saturated aqueous NH₄Cl and proceed with standard extractive work-up.
Question 2: I am observing significant side product formation in my N-alkylation reaction. What is the cause and how can I improve selectivity?
Answer:
Side product formation in N-alkylation, particularly in the synthesis of complex molecules like Ticagrelor analogues, is often due to over-alkylation or reaction with other nucleophilic sites. The choice of base and solvent system is critical for controlling this.
Causality:
-
Di-alkylation: As a primary amine, the initial N-alkylation product is a secondary amine, which can be more nucleophilic than the starting material and react further with the alkylating agent.
-
Base-Induced Side Reactions: Strong, nucleophilic bases can compete with the cyclopropylamine or lead to decomposition of the alkylating agent.
Strategies for Clean N-Alkylation:
| Strategy | Rationale | Recommended Conditions |
| Use a Bulky, Non-Nucleophilic Base | Prevents the base from competing as a nucleophile and minimizes side reactions. | Triethylamine (TEA) or Diisopropylethylamine (DIPEA). |
| Optimize Base Combination | A combination of bases can enhance reactivity while maintaining a clean reaction profile. A mixture of TEA and DBU has been shown to be effective in the synthesis of Ticagrelor intermediates, leading to high purity products[2]. | TEA and DBU in a suitable solvent like ethanol[2]. |
| Control Stoichiometry | Use a slight excess of the amine relative to the alkylating agent to minimize di-alkylation. | 1.1 - 1.2 equivalents of the amine. |
| Solvent Choice | Polar aprotic solvents can facilitate the reaction. | Acetonitrile or ethanol are commonly used[3]. |
Question 3: I am concerned about the stereochemical integrity of the cyclopropane ring during my reaction. Can epimerization occur?
Answer:
Epimerization of the chiral centers on the cyclopropane ring is a valid concern, particularly under harsh reaction conditions.
Causality:
-
Strong Base/High Temperature: Conditions that can lead to the deprotonation of the benzylic proton on the cyclopropane ring could potentially cause epimerization. While the cyclopropyl C-H bond is generally robust, prolonged exposure to strong bases at high temperatures should be avoided.
-
Acidic Conditions: While less common for this specific compound, strongly acidic conditions could potentially protonate the cyclopropane ring, leading to ring-opening or rearrangement, although this is a less likely pathway.
Preventative Measures:
-
Use Non-nucleophilic Bases: Employ bases like DIPEA, TEA, or potassium carbonate.
-
Moderate Temperatures: Avoid excessive heating. Most amide coupling and N-alkylation reactions can be conducted at or slightly above room temperature.
-
Avoid Protic Acids: When working with the free base, avoid strong protic acids that could catalyze ring-opening.
B. Handling and Purification
Question 4: How should I handle the conversion of the hydrochloride salt to the free amine for my reaction?
Answer:
There are two primary approaches: in situ generation of the free amine or a separate extraction step.
In Situ Generation (Recommended): This is the most common and efficient method. Simply add at least two equivalents of a non-nucleophilic tertiary amine base (like DIPEA or TEA) to the reaction mixture containing the hydrochloride salt. One equivalent neutralizes the HCl, and the excess acts as a base for the reaction itself.
Caption: Workflow for in situ generation of the free amine.
Separate Extraction: This method is generally not recommended due to the potential for product loss and the volatility of the free amine. However, if required:
-
Dissolve the hydrochloride salt in water.
-
Add a base like NaOH or K₂CO₃ to bring the pH to >10.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over Na₂SO₄ or MgSO₄.
-
Use the resulting solution directly in the next step without concentrating, if possible, to avoid loss of the volatile amine.
Question 5: I am having difficulty purifying my product. What are some common purification challenges and solutions?
Answer:
Purification can be challenging due to the basic nature of the product and potential for closely-eluting byproducts.
Common Issues and Solutions:
-
Tailing on Silica Gel: The basic amine product can interact strongly with acidic silica gel, leading to tailing and poor separation.
-
Solution: Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.
-
-
Emulsion during Work-up: The formation of emulsions during aqueous work-up can make extractions difficult.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
-
-
Product Solubility in Aqueous Layer: If the product has polar functional groups, it may have some solubility in the aqueous layer during extraction.
-
Solution: Back-extract the aqueous layer with additional organic solvent to recover any dissolved product.
-
III. Final Considerations
-
Safety: this compound is an irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store the compound in a cool, dry place under an inert atmosphere to prevent degradation.
-
Quality of Reagents: Ensure all solvents are anhydrous and reagents are of high purity to avoid side reactions and obtain reproducible results.
This guide provides a foundational framework for troubleshooting common issues. Successful organic synthesis often requires careful optimization of reaction parameters. Always monitor your reactions closely and do not hesitate to screen different conditions to find the optimal path for your specific transformation.
IV. References
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (URL: [Link])
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. (URL: [Link])
-
2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride - PubChem. (URL: [Link])
Sources
Technical Support Center: Optimizing Coupling Reactions for Fluorinated Cyclopropylamines
Welcome to the technical support center for the optimization of coupling reactions involving fluorinated cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, actionable troubleshooting advice, and robust protocols to navigate the complexities of these valuable transformations. As a Senior Application Scientist, my goal is to translate mechanistic understanding into practical success in your laboratory.
The incorporation of fluorinated cyclopropylamine moieties is a cornerstone of modern medicinal chemistry, offering a unique combination of metabolic stability, conformational constraint, and modulated basicity.[1] However, the very properties that make these motifs desirable—ring strain, steric bulk, and the strong electronic effects of fluorine—also present significant synthetic challenges.[2][3] This guide provides a systematic approach to overcoming these hurdles, focusing primarily on the widely used Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling.[4][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong foundational understanding of the reaction class.
Q1: What makes the coupling of fluorinated cyclopropylamines so challenging?
The primary challenges stem from a combination of steric, electronic, and stability factors:
-
Steric Hindrance: The cyclopropyl group is sterically demanding, which can slow down crucial steps in the catalytic cycle, particularly the final C–N reductive elimination from the metal center.[6]
-
Ring Strain: The inherent strain of the three-membered ring makes fluorinated cyclopropylamines susceptible to undesired ring-opening side reactions, especially under harsh conditions like high temperatures or with overly strong bases.[7][8] This can occur through various mechanisms, including oxidative addition to the C-C bond or radical pathways.[7][9]
-
Electronic Effects of Fluorine: Fluorine atoms are highly electron-withdrawing, which lowers the basicity and nucleophilicity of the amine.[10] This can make the initial deprotonation of the amine by the base more difficult and slow its reaction with the palladium-aryl complex.
-
Product Instability: The resulting N-aryl fluorinated cyclopropylamines can sometimes be unstable to the reaction conditions, leading to decomposition and low isolated yields.[6]
Q2: What are the best starting points for catalyst, ligand, and base selection in a Buchwald-Hartwig amination?
For a typical Buchwald-Hartwig C-N coupling of a fluorinated cyclopropylamine with an aryl bromide, a robust starting point involves a palladium(0) source, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.
-
Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[4] Ligands like XPhos , RuPhos , or BrettPhos are excellent choices. Their steric bulk is crucial for promoting the rate-limiting reductive elimination step to form the C-N bond, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For sensitive substrates where NaOtBu might be too harsh, alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or a strong inorganic base like potassium phosphate (K₃PO₄) can be effective.[6][12]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard.[12]
Q3: When should I consider a Copper-catalyzed Ullmann coupling instead of a Palladium-catalyzed reaction?
While the Buchwald-Hartwig reaction is generally more versatile, the Ullmann coupling can be a powerful alternative in certain scenarios:[5][13]
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than palladium catalysts, making them attractive for large-scale synthesis.
-
Orthogonal Reactivity: In complex molecules with multiple reactive sites, a Cu-catalyzed reaction might offer different chemoselectivity compared to a Pd-catalyzed one.
-
Historical Precedent: For certain substrate classes, well-established Ullmann conditions may exist. Modern Ullmann couplings, which utilize ligands like N-methylglycine or 1,10-phenanthroline, operate under much milder conditions than the classical high-temperature protocols.[14][15][16]
However, Ullmann couplings often require higher catalyst loadings and temperatures than state-of-the-art Buchwald-Hartwig reactions and may have a more limited substrate scope.[13]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific experimental issues.
Problem: My reaction shows low or no conversion of the aryl halide starting material.
This is the most common issue and typically points to a problem with the catalytic cycle.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Inactive Catalyst | The active Pd(0) species is not being generated or is being poisoned. Oxygen can deactivate the catalyst. |
| Suboptimal Ligand | The ligand may not be bulky or electron-rich enough to facilitate both oxidative addition and reductive elimination for your specific substrates. Reductive elimination is often the rate-limiting step for hindered partners.[6] |
| Base is Too Weak | The amine must be deprotonated to become a potent enough nucleophile to displace the halide from the Pd(II) center. Fluorination lowers the amine's pKa, but a strong base is still essential. |
| Reaction Temperature is Too Low | The energy of activation for one or more steps in the catalytic cycle (often oxidative addition of an aryl chloride or reductive elimination) has not been overcome. |
Problem: My starting materials are consumed, but I see significant side products like dehalogenation or ring-opening.
This indicates that your conditions are active but unselective.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Dehalogenation | The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from the alkoxide base or by other undesired reductive pathways. Some alkyl amines are particularly prone to causing this.[17] |
| Cyclopropyl Ring Opening | The high ring strain makes the cyclopropane susceptible to cleavage, often initiated by single-electron transfer (SET) pathways or interaction with the transition metal. This is exacerbated by high temperatures and very strong bases.[7][8] |
| Product Decomposition | The desired N-aryl product is forming but is not stable under the reaction conditions, often due to the prolonged heat and presence of a strong base.[6] |
Section 3: Experimental Protocols & Data
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of an aryl bromide with a fluorinated cyclopropylamine.
1. Reagents and Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated Cyclopropylamine (1.2 mmol, 1.2 equiv)
-
XPhos-Pd-G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
2. Reaction Setup (Performed in a Glovebox):
-
To the reaction vial, add the aryl bromide, XPhos-Pd-G3 pre-catalyst, and sodium tert-butoxide.
-
Seal the vial with a septum cap.
-
Add the anhydrous toluene via syringe, followed by the fluorinated cyclopropylamine.
-
If not using a glovebox, assemble the solids in the vial, seal it, and then purge with inert gas for 5-10 minutes before adding the degassed solvent and liquid amine via syringe.
3. Reaction Execution:
-
Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stir vigorously for the desired reaction time (typically 4-24 hours).
4. Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (5 mL).
-
Dilute with an organic solvent like ethyl acetate (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product via flash column chromatography on silica gel. Note: If the product is suspected to be acid-sensitive, consider neutralizing the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Aryl Chloride | Aryl Bromide / Iodide | Aryl Triflate |
| Catalyst System | BrettPhos-Pd-G3 or RuPhos-Pd-G3 (2-4 mol%) | XPhos-Pd-G3 or RuPhos-Pd-G3 (1-2 mol%) | Xantphos-Pd-G2 or BINAP-based catalyst (2 mol%)[18][19] |
| Base | LiHMDS or NaOtBu | NaOtBu or K₃PO₄ | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene or Dioxane | Toluene or THF | Toluene or Dioxane |
| Temperature | 100 - 120 °C | 80 - 100 °C | 80 - 110 °C |
Section 4: Visual Guides & Workflows
Diagram 1: General Optimization Workflow
This diagram outlines a systematic approach to optimizing a new coupling reaction.
Caption: A phased workflow for systematic optimization of coupling conditions.
Diagram 2: Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Zanon, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
-
Zanon, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
Zanon, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]
-
Bannwart, L. M., et al. (2018). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2015). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nguyen, V. D., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie. Available at: [Link]
-
Audet, F., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. Advanced Synthesis & Catalysis. Available at: [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Available at: [Link]
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Chen, K., & Li, X. (2016). Transition metal-catalysed couplings between arenes and strained or reactive rings: combination of C–H activation and ring scission. Chemical Society Reviews. Available at: [Link]
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Wang, D., et al. (2016). Regioselective Difunctionalization of gem-Difluorocyclopropanes via Palladium-Catalyzed Defluorinative Coupling. The Journal of Organic Chemistry. Available at: [Link]
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Kaiser, D., et al. (2016). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry. Available at: [Link]
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F. Duarte, et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Physical Chemistry Chemical Physics. Available at: [Link]
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Deng, C., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au. Available at: [Link]
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Sluiter, M., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]
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Deng, C., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au. Available at: [Link]
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Brachet, E., et al. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Chemistry – A European Journal. Available at: [Link]
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Guntreddi, T., & Singh, K. N. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Omega. Available at: [Link]
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Gabriele, L., et al. (2021). Ultra-Strained Non-aromatic Rings. University of Milan. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Grokipedia. Available at: [Link]
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Deng, C., et al. (2023). Functionalization of strained rings via nucleophilic catalysis. ChemRxiv. Available at: [Link]
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Wang, Z., et al. (2007). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. Available at: [Link]
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Zhang, H., et al. (2023). Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. Nature Communications. Available at: [Link]
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Toyofuku, N., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Ullmann reaction. (2024). In Wikipedia. Available at: [Link]
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Wang, D., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. Available at: [Link]
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Ibrahim, H., et al. (2005). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry. Available at: [Link]
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Thakuria, H., et al. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews. Available at: [Link]
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Zhang, H., et al. (2023). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Nature Communications. Available at: [Link]
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Gouverneur, V., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. Available at: [Link]
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Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. Available at: [Link]
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Brusoe, A. T., & Hartwig, J. F. (2017). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group, UC Berkeley. Available at: [Link]
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Lin, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]
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Wang, H., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Sirois, L. E., et al. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development. Available at: [Link]
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Zhang, Y., et al. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters. Available at: [Link]
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Wang, H., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available at: [Link]
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Chen, C., & Xi, C. (2010). Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds. ResearchGate. Available at: [Link]
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Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
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Side reactions and byproduct formation in Ticagrelor synthesis
Welcome to the comprehensive technical support guide for the synthesis of Ticagrelor. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ticagrelor synthesis, with a specific focus on understanding and mitigating side reactions and byproduct formation. Our goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities and side reactions in Ticagrelor synthesis.
Q1: What are the major classes of impurities encountered in Ticagrelor synthesis?
A1: Ticagrelor synthesis is a multi-step process where impurities can arise from various sources.[] These can be broadly categorized as:
-
Process-Related Impurities: These are byproducts formed from side reactions of starting materials, intermediates, or reagents under the reaction conditions.[] Examples include dimer impurities from the initial condensation step and impurities from the diazotization process.[2][3]
-
Degradation Products: These impurities form due to the chemical degradation of Ticagrelor or its intermediates, often triggered by factors like pH, temperature, or light.[] A notable example is the degradation impurity formed under strong acidic conditions during the deprotection step.[2]
-
Nitrosamine Impurities: A critical class of impurities that can form when using sodium nitrite or other nitrosating agents in the presence of secondary or tertiary amines.[4] Given that the synthesis of the triazole ring in Ticagrelor often involves diazotization, there is a potential risk of nitrosamine formation.[4]
Q2: How can the formation of nitrosamine impurities be minimized during the triazole ring formation?
A2: The formation of carcinogenic nitrosamine impurities is a significant concern, particularly during the diazotization step, which traditionally uses sodium nitrite in the presence of amines.[4] To mitigate this, several strategies can be employed:
-
Alternative Diazotizing Agents: Using reagents like a resin-bound nitrite (Resin-NO2) can provide a safer and more controlled diazotization, minimizing the formation of free nitrous acid that can react with amines.[2]
-
Control of Reaction Conditions: Performing the reaction in a two-phase system (e.g., dichloromethane and water) can help to separate the reactants and control the reaction, thereby reducing the likelihood of nitrosamine formation.[4]
-
Avoiding Tertiary Amines: Where possible, avoiding the use of tertiary amines like triethylamine in steps involving nitrites can significantly reduce the risk of forming N-nitrosamines.[4]
Q3: What is the impact of acidic conditions on the stability of Ticagrelor and its intermediates?
A3: Acidic conditions, particularly during the final deprotection step to remove the ketal protecting group, can lead to the formation of degradation impurities.[2] Prolonged exposure to strong acids can cause the degradation of the cyclopentanediol moiety.[2] To address this:
-
Choice of Acid and Solvent: Using a biphasic system like dichloromethane and aqueous hydrochloric acid can reduce the contact time of the product with the acid, thus minimizing degradation.[2]
-
Reaction Time and Temperature: Careful monitoring and control of the reaction time and temperature are crucial to ensure complete deprotection while limiting the formation of acid-catalyzed byproducts.[2]
II. Troubleshooting Guide: Side Reactions and Byproduct Formation
This guide provides a structured approach to identifying and resolving common issues encountered during Ticagrelor synthesis.
Issue 1: Formation of Dimer Impurity during Condensation
-
Observation: HPLC analysis of the product from the condensation of the pyrimidine amine with the cyclopentyl derivative shows a significant peak corresponding to a dimer impurity.
-
Causality: This impurity arises from the displacement of both chloro groups on the pyrimidine ring by the cyclopentyl amine derivative.[3] This is more likely to occur if the reaction conditions favor multiple substitutions.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the pyrimidine derivative can sometimes suppress dimer formation, but this needs to be optimized.
-
Reaction Temperature: Lowering the reaction temperature may help to control the reactivity and reduce the rate of the second substitution.
-
Slow Addition: Adding the cyclopentyl amine derivative slowly to the reaction mixture can help maintain a low concentration of the amine, thereby disfavoring the formation of the dimer.
-
Issue 2: Incomplete Diazotization and Formation of Unknown Impurities
-
Observation: The reaction to form the triazole ring is sluggish, and the crude product shows multiple unidentifiable impurities on the HPLC chromatogram.
-
Causality: Traditional diazotization methods using sodium nitrite and acetic acid can be harsh and lead to the deprotection of intermediates and the formation of various byproducts.[2] The reaction conditions might not be optimal for clean conversion.
-
Troubleshooting Protocol:
-
Alternative Reagent: Consider using a milder and more efficient diazotizing agent like "Resin-NO2" in a mixed solvent system of water and acetonitrile. This has been shown to result in a cleaner reaction profile.[2]
-
pH Control: The pH of the reaction medium is critical. Highly acidic conditions can be detrimental. The use of a resin-based reagent can help to maintain a more controlled pH environment.
-
Temperature Management: Diazotization reactions are often exothermic and temperature-sensitive. Maintaining a low and controlled temperature (e.g., 0-5 °C) is crucial for minimizing side reactions.[4]
-
Issue 3: Presence of Degradation Impurity after Deprotection
-
Observation: A specific degradation impurity, (1S,2S,3R,5S)-3-[7-amino-5-(propylthio)-3H-[2][3][4]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol (impurity 27), is detected in the final product.[2]
-
Causality: This impurity is a result of the degradation of Ticagrelor under strong acidic conditions, particularly when using methanol and aqueous HCl for deprotection over a prolonged period.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mitigating degradation impurity 27.
III. Experimental Protocols
Protocol 1: Impurity Profiling of Ticagrelor using HPLC
This protocol provides a general guideline for the High-Performance Liquid Chromatography (HPLC) method for identifying and quantifying impurities in Ticagrelor.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific impurities being monitored.[]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare a standard solution of Ticagrelor and solutions of any known impurity standards.
-
Prepare the sample solution by dissolving a known amount of the Ticagrelor batch in a suitable solvent.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to identify and quantify the impurities based on their retention times and peak areas relative to the Ticagrelor peak.
-
Protocol 2: Optimized Deprotection Step to Minimize Degradation
This protocol describes an improved method for the final deprotection step to yield Ticagrelor with minimal degradation.[2]
-
Reactants: Protected Ticagrelor intermediate, Dichloromethane (DCM), and aqueous Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the protected Ticagrelor intermediate in DCM.
-
Add aqueous HCl to the solution to create a biphasic system.
-
Stir the mixture vigorously at a controlled temperature (e.g., room temperature) for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to approximately 10 °C.
-
Carefully adjust the pH of the aqueous layer to 9-11 using a base solution (e.g., NaOH).
-
Separate the organic layer and wash it with water.
-
Concentrate the organic layer to obtain the crude Ticagrelor.
-
Purify the crude product by recrystallization from a suitable solvent like acetonitrile to obtain high-purity Ticagrelor.[2]
-
IV. Data Summary
Table 1: Common Impurities in Ticagrelor Synthesis and their Mitigation Strategies
| Impurity Type | Origin | Mitigation Strategy |
| Dimer Impurity | Condensation of pyrimidine with cyclopentyl derivative | Control stoichiometry, lower reaction temperature, slow addition of reagents.[3] |
| Nitrosamines | Diazotization step using sodium nitrite and amines | Use alternative diazotizing agents (e.g., Resin-NO2), two-phase reaction system, avoid tertiary amines.[2][4] |
| Degradation Impurity 27 | Acid-catalyzed degradation during deprotection | Use a biphasic system (DCM/aq. HCl), minimize reaction time, control temperature.[2] |
| O-acetyl Ticagrelor | Work-up after deprotection | Controlled work-up conditions.[2] |
V. Reaction Pathway Visualization
The following diagram illustrates the key synthetic step of triazole formation and a significant side reaction.
Sources
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Technical Support Center: Purification Strategies for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Derivatives
Welcome to the technical support center for the purification of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of these critical chiral intermediates.
Introduction
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will explore the primary strategies for its purification—diastereomeric salt resolution and chiral chromatography—and address specific issues that may arise during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Diastereomeric Salt Resolution
Q1: My diastereomeric salt resolution is giving low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
A1: Low enantiomeric excess is a common issue and can stem from several factors. The fundamental principle of this technique relies on the differential solubility of the two diastereomeric salts formed between your racemic amine and a chiral resolving agent.[1][2]
-
Suboptimal Resolving Agent: The choice of the chiral acid is critical. Not all chiral acids will form diastereomeric salts with significantly different solubilities. It is common practice to screen several resolving agents.[1] Commonly used agents for resolving chiral amines include tartaric acid, mandelic acid, and dibenzoyl-L-tartaric acid.[1][3]
-
Inappropriate Solvent System: The solvent plays a crucial role in discriminating the solubilities of the diastereomeric salts. A solvent that is too good will dissolve both salts, while a solvent that is too poor may cause both to precipitate. A screening of various solvents and solvent mixtures is highly recommended.
-
Equilibration Time and Temperature: Crystallization is a kinetic and thermodynamic process. Insufficient equilibration time may not allow for the selective crystallization of the less soluble diastereomer. Temperature control is also vital; higher temperatures increase solubility, which can be leveraged for recrystallization but may hinder initial precipitation if too high.
-
Purity of Starting Material: Impurities in your racemic amine can interfere with the crystallization process, leading to poor crystal formation and entrapment of the more soluble diastereomer, thus reducing the enantiomeric excess.
Troubleshooting Workflow for Low e.e. in Diastereomeric Salt Resolution:
Caption: Troubleshooting workflow for low enantiomeric excess.
Q2: I'm struggling to break the diastereomeric salt to recover the free amine. What are the best practices?
A2: Recovering the enantiomerically pure amine from the diastereomeric salt is a critical final step.[1][4] The process involves treating the salt with a base to deprotonate the amine, followed by extraction.
-
Choice of Base: A strong, inexpensive base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically sufficient. The base should be strong enough to deprotonate the ammonium salt.
-
Solvent for Extraction: A water-immiscible organic solvent is required to extract the free amine. Dichloromethane (DCM), ethyl acetate, or diethyl ether are common choices. The choice depends on the solubility of your specific amine derivative.
-
Phase Separation: Ensure complete phase separation before collecting the organic layer. Emulsions can sometimes form; adding brine (saturated NaCl solution) can help break them.
-
Complete Removal of Chiral Acid: After extraction, wash the organic layer with a basic aqueous solution and then with brine to ensure all traces of the chiral resolving agent are removed. Residual acid can interfere with downstream reactions.
Chiral Chromatography
Q3: I am seeing poor resolution or peak tailing on my chiral HPLC column. What should I check?
A3: Poor chromatographic performance can be frustrating. Here are the key areas to investigate:
-
Mobile Phase Composition: The choice of mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., diethylamine for basic compounds), is crucial for achieving good separation. Small adjustments can have a significant impact on resolution.
-
Column Contamination: Adsorption of impurities from the sample onto the column's stationary phase can lead to peak tailing and loss of resolution.[5] Ensure proper sample clean-up before injection. If contamination is suspected, a column wash with a strong, compatible solvent may be necessary.[5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.
-
Incompatible Solvents: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[5] Whenever possible, dissolve the sample in the mobile phase.
-
Column Degradation: Over time and with exposure to harsh conditions, the chiral stationary phase can degrade. If other troubleshooting steps fail, the column may need to be replaced.
Q4: How do I choose the right chiral stationary phase (CSP) for my cyclopropanamine derivative?
A4: The selection of the CSP is the most critical parameter for a successful chiral separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and effective for a broad range of compounds. For (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and its derivatives, columns with amylose or cellulose tris(3,5-dimethylphenylcarbamate) coatings are often a good starting point. However, screening a variety of CSPs is the most reliable approach to finding the optimal column for your specific molecule.
Section 2: Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization - Low Yield
| Symptom | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low yield of precipitated salt | The target diastereomeric salt has significant solubility in the chosen solvent. | 1. Cool the crystallization mixture to a lower temperature. 2. Slowly add an anti-solvent (a solvent in which the salt is less soluble). 3. Concentrate the solution to increase the salt concentration. | Lowering the temperature or adding an anti-solvent reduces the solubility of the salt, promoting precipitation and increasing the yield. |
| No precipitation occurs | The diastereomeric salts are too soluble in the selected solvent. | Screen for alternative solvents or solvent mixtures with lower polarity. | The solubility of salts is highly dependent on the solvent's properties. A less polar solvent will generally decrease the solubility of the ionic salt. |
| Both diastereomers co-precipitate | The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. | 1. Perform a slow crystallization by gradually cooling the solution. 2. Use seeding with a small crystal of the desired diastereomer to encourage its selective crystallization. | Slow crystallization can exploit small differences in solubility. Seeding provides a template for the desired diastereomer to crystallize, kinetically favoring its precipitation over the other. |
Guide 2: Chiral HPLC - Method Development
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Column | Amylose or Cellulose-based CSP | Screen different polysaccharide-based columns. | The interaction between the analyte and the chiral stationary phase is highly specific. Different CSPs offer different chiral recognition mechanisms. |
| Mobile Phase | Hexane/Isopropanol (90/10) | Vary the ratio of hexane to isopropanol. Try other alcohol modifiers like ethanol. | The polarity of the mobile phase affects the retention and selectivity of the separation. Stronger solvents (higher alcohol content) reduce retention time. |
| Additive | None | Add a small amount (0.1%) of an amine (e.g., diethylamine) for basic analytes. | For basic compounds like amines, adding a basic modifier can improve peak shape and reduce tailing by minimizing interactions with residual acidic sites on the silica support. |
| Flow Rate | 1.0 mL/min | Adjust between 0.5 and 1.5 mL/min. | Lower flow rates can improve resolution but increase run time. Higher flow rates decrease run time but may reduce efficiency. |
| Temperature | Ambient | Test at different temperatures (e.g., 15°C, 25°C, 40°C). | Temperature affects both the kinetics and thermodynamics of the chiral recognition process, and can significantly impact resolution. |
Section 3: Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of rac-2-(4-Fluorophenyl)cyclopropanamine
This protocol is a general guideline and may require optimization for specific derivatives.
-
Salt Formation:
-
Dissolve 1 equivalent of racemic 2-(4-fluorophenyl)cyclopropanamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a solution of 0.5 equivalents of the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid) in the same solvent dropwise to the amine solution with stirring.
-
Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for complete salt formation and initial crystallization.
-
-
Crystallization and Isolation:
-
If crystallization does not occur spontaneously, cool the mixture in an ice bath or store it at a reduced temperature (e.g., 4°C) overnight.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Enantiomeric Purity Analysis:
-
Take a small sample of the crystalline salt, liberate the free amine by treating it with a base (e.g., 1M NaOH) and extracting with an organic solvent.
-
Analyze the enantiomeric excess of the recovered amine by chiral HPLC or GC.
-
-
Recrystallization (if necessary):
-
If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent to improve its purity.
-
-
Liberation of the Free Amine:
-
Suspend the enantiomerically enriched diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH) until the pH is >12.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the purified enantiomer.
-
Workflow for Diastereomeric Salt Resolution:
Caption: Step-by-step workflow for chiral resolution via diastereomeric salt formation.
References
-
Wikipedia. Chiral resolution. [Link]
-
Patentscope. WO/2019/127294 TICAGRELOR PURIFICATION METHOD. [Link]
-
ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
- Google Patents. Purification method of ticagrelor - CN105801583A.
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
- Google Patents.
-
NIH. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
Quick Company. An Improved Process For The Preparation Of Ticagrelor. [Link]
-
Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
-
MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
DAICEL. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
NIH. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
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Technical Support Center: Managing Impurities in (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Welcome to the technical support center for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the synthesis, purification, and storage of this critical intermediate. By understanding the potential impurities and employing robust analytical and control strategies, you can ensure the quality and safety of your final active pharmaceutical ingredient (API).
Introduction: The Importance of Impurity Profiling
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a key chiral intermediate in the synthesis of various pharmaceutical agents, most notably as a building block for the antiplatelet drug Ticagrelor. The stereochemical integrity and purity of this intermediate are paramount, as impurities can carry over to the final API, potentially affecting its efficacy, safety, and stability.
This guide provides a comprehensive overview of potential impurities, troubleshooting strategies for common issues encountered during analysis and control, and frequently asked questions to support your experimental work.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific challenges you may encounter during the handling and analysis of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis
Question: I am observing unexpected peaks in the HPLC chromatogram of my synthesized (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl. How can I identify and control these?
Answer:
Unexpected peaks can originate from several sources, including starting materials, by-products of the reaction, and degradation products. A systematic approach is crucial for identification and control.
Root Cause Analysis & Solution Workflow:
Caption: Workflow for identifying and controlling unexpected impurities.
Potential Process-Related Impurities:
-
Stereoisomers: The most critical impurities are the other stereoisomers of 2-(4-Fluorophenyl)cyclopropanamine:
-
(1R,2S)-enantiomer (the desired product)
-
(1S,2R)-enantiomer
-
(1R,2R)-diastereomer
-
(1S,2S)-diastereomer
-
-
Starting Materials & Reagents: Unreacted starting materials or reagents from the synthetic route can appear as impurities.
-
By-products: Depending on the synthetic route (e.g., those involving Curtius or Hofmann rearrangement), specific by-products may form.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation pathways.[1][2] These studies involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.
Troubleshooting Steps:
-
Characterize the Impurity:
-
LC-MS Analysis: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the molecular weight of the impurity. This can help in proposing a preliminary structure.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitive structural elucidation.[3]
-
-
Control Strategy:
-
Optimize Synthesis: Modify reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of by-products.
-
Purification: Develop an effective purification method, such as recrystallization or chromatography, to remove the identified impurities.
-
Storage Conditions: Store the hydrochloride salt in a well-closed container, protected from light and moisture, to prevent degradation.
-
Issue 2: Poor Resolution of Stereoisomers in Chiral HPLC
Question: I am struggling to achieve baseline separation of the (1S,2R) enantiomer from its stereoisomers using chiral HPLC. What can I do to improve the resolution?
Answer:
Achieving good chiral separation is critical for accurately determining the enantiomeric and diastereomeric purity of your compound.[4] Poor resolution is a common challenge that can be overcome by systematic method development.
Key Parameters for Optimization:
| Parameter | Rationale and Troubleshooting Actions |
| Chiral Stationary Phase (CSP) | The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines. If one CSP doesn't provide adequate separation, screen others with different chiral selectors. |
| Mobile Phase | Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) is commonly used. Adjusting the ratio of the modifier can significantly impact resolution. Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic compound, or diethylamine for a basic compound like ours) can improve peak shape and selectivity. |
| Reversed-Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for ionizable compounds. | |
| Temperature | Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase analysis time and backpressure. |
| Flow Rate | A lower flow rate generally leads to better resolution but longer run times. Optimize for a balance between resolution and efficiency. |
Recommended Starting Conditions for Chiral HPLC:
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Lux® Cellulose-2, Chiralpak® AD-H) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 220-230 nm) |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for impurities in an API intermediate like this?
A1: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances.[5] While this is an intermediate, the principles are often applied to control impurities that may carry over to the final API.
-
Reporting Threshold: Impurities present at a level of ≥0.05% should be reported.
-
Identification Threshold: Impurities present at a level of ≥0.10% should be identified (i.e., their structure determined).
-
Qualification Threshold: Impurities present at a level of ≥0.15% or a daily intake of >1.0 mg (whichever is lower) need to be qualified, meaning toxicological data is required to justify their presence at that level.
For stereoisomers, the acceptance criteria are often much tighter and depend on the pharmacological activity and toxicity of the individual isomers.
Q2: Are any of the potential impurities considered genotoxic?
A2: A genotoxicity assessment is a critical part of impurity management, especially for process-related impurities that have "structural alerts" for mutagenicity.[6]
-
Structural Assessment: The first step is to assess the chemical structure of each impurity for any known structural alerts for genotoxicity.
-
Ames Test: If a structural alert is present, an Ames test (bacterial reverse mutation assay) is typically conducted to determine if the impurity is mutagenic.
-
Control: If an impurity is found to be genotoxic, it must be controlled at or below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day intake in the final drug product.
For (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl, a thorough assessment of any uncharacterized impurity for genotoxic potential is recommended.
Q3: How do I analyze for residual solvents?
A3: Residual solvents are common impurities from the manufacturing process and are controlled according to ICH Q3C guidelines. The standard method for their analysis is Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8][9]
Typical HS-GC-MS Workflow:
Caption: Workflow for residual solvent analysis by HS-GC-MS.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress study is designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[2][10] Its purposes are:
-
To identify the likely degradation products that could form under normal storage conditions.
-
To establish the degradation pathways of the molecule.
-
To demonstrate the specificity of the analytical method, proving that it can separate the main compound from its degradation products.
This is a regulatory requirement and provides crucial information about the intrinsic stability of the molecule.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available from: [Link]
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Ticagrelor Impurities. SynZeal. Available from: [Link]
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. Available from: [Link]
- Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. Google Patents.
-
Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. National Institutes of Health. Available from: [Link]
-
Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 9. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl
Welcome to the technical support center for the synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical pharmaceutical intermediate. The following content provides in-depth answers to common challenges, explains the rationale behind experimental choices, and offers detailed protocols to improve yield and purity.
Introduction
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, a key structural motif in various pharmaceutical agents, presents unique synthetic challenges primarily related to achieving high diastereoselectivity and enantioselectivity. The high ring strain of the cyclopropane ring requires reactive intermediates, which can lead to a variety of side reactions. This guide will address the most common issues encountered during its synthesis and provide practical, field-proven solutions. A related compound, (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, is a crucial intermediate in the synthesis of the antiplatelet medication Ticagrelor, highlighting the pharmaceutical importance of this structural class.[1]
A general approach to the synthesis of chiral cyclopropanes is the catalytic asymmetric addition of a diazoalkane to an alkene.[2] The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine typically begins with the cyclopropanation of 4-fluorostyrene. Subsequent steps involve the conversion of an ester or other functional group to the amine and the formation of the hydrochloride salt.
Caption: General Synthetic Workflow for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a low trans:cis diastereomeric ratio. How can I improve the diastereoselectivity for the desired trans isomer?
A: Achieving high trans selectivity is a common hurdle. The formation of the trans isomer is generally favored due to steric repulsion between the substituents on the alkene and the incoming carbene complex. However, several factors can influence this ratio:
-
Catalyst System: The choice of metal and ligands is paramount. For the cyclopropanation of styrenes, cobalt and rhodium-based catalysts often provide high diastereoselectivity.[3] Chiral dirhodium(II) carboxamidates, in particular, are effective for asymmetric cyclopropanation with excellent enantioselectivities.[4] The steric bulk of the catalyst can force the substituents into a trans configuration to minimize steric clash in the transition state.
-
Carbene Precursor: The nature of the diazo compound used as the carbene precursor plays a significant role. Bulkier ester groups on the diazoacetate (e.g., tert-butyl vs. ethyl) can enhance diastereoselectivity by increasing steric interactions.
-
Reaction Temperature: Lowering the reaction temperature can improve diastereoselectivity. At lower temperatures, the energy difference between the transition states leading to the trans and cis isomers is more pronounced, favoring the lower-energy trans pathway.
-
Solvent: The polarity of the solvent can influence the catalyst's conformation and, consequently, its selectivity. Non-polar solvents like dichloromethane or toluene are often preferred.
| Parameter | Recommendation for High trans Selectivity | Rationale |
| Catalyst | Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄, chiral Rh(II) carboxamidates) or Cobalt(II) porphyrin complexes.[3][4] | These catalysts create a sterically demanding environment around the metal center, favoring the less hindered trans approach of the alkene.[5] |
| Carbene Precursor | Use diazoacetates with bulky ester groups (e.g., tert-butyl diazoacetate). | Increases steric hindrance in the transition state, further disfavoring the cis product. |
| Temperature | -20 °C to 25 °C. Lower temperatures are generally better. | Enhances the kinetic preference for the sterically favored trans product. |
| Solvent | Non-polar aprotic solvents (e.g., CH₂Cl₂, Toluene). | Minimizes interference with the catalyst-substrate interaction. |
Q2: I have a good diastereomeric ratio, but the enantiomeric excess (ee) of the (1S,2R) isomer is low. What are my options?
A: Low enantioselectivity is a critical issue that can be addressed by two main strategies: asymmetric catalysis or chiral resolution of a racemic mixture.
Strategy 1: Asymmetric Catalysis
This is the most efficient approach as it directly generates the desired enantiomer.
-
Chiral Catalyst Selection: The use of a chiral catalyst is essential. Several classes of catalysts are effective for asymmetric cyclopropanation.[6] For styrenes, catalysts based on copper with bisoxazoline (BOX) ligands or dirhodium(II) complexes with chiral carboxamidate ligands are well-established.[4] The choice of catalyst and ligand must be optimized for the specific substrate.
-
Catalyst Loading: While higher catalyst loading can sometimes improve ee, it is often more cost-effective to screen different catalysts and ligands.
Strategy 2: Chiral Resolution
If asymmetric catalysis is not feasible or optimized, chiral resolution of the racemic trans-amine is a robust alternative.[7][8] This method involves separating the enantiomers by converting them into diastereomeric salts with differing solubilities.[]
-
Choice of Resolving Agent: A chiral acid is used to form diastereomeric salts with the racemic amine. Common resolving agents for amines include tartaric acid derivatives (e.g., di-p-toluoyl-L-tartaric acid) and mandelic acid.[7]
-
Crystallization: The key to successful resolution is the differential solubility of the two diastereomeric salts. One salt will preferentially crystallize from a suitable solvent system, allowing for its separation by filtration.
-
Liberation of the Free Amine: After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.
Caption: Workflow for the chiral resolution of a racemic amine.
Q3: My reaction is plagued by byproducts. What are the common side reactions and how can I minimize them?
A: Byproduct formation is a primary cause of low yield. In transition metal-catalyzed cyclopropanations with diazo compounds, several side reactions are common.[10]
-
Carbene Dimerization: The metal carbene intermediate can react with itself to form alkenes (e.g., diethyl maleate and fumarate if using ethyl diazoacetate). This is often favored at high concentrations of the diazo compound.
-
Solution: Add the diazo compound slowly to the reaction mixture to maintain a low steady-state concentration. This favors the reaction with the alkene over dimerization.[3]
-
-
C-H Insertion: The highly reactive carbene can insert into C-H bonds of the solvent or starting material.
-
Solution: Choose a solvent with no weak C-H bonds. Halogenated solvents like dichloromethane are often a good choice. The choice of catalyst is also crucial, as some catalysts are more prone to promoting C-H insertion than others.[10]
-
-
Pyrazoline Formation: This occurs via a [3+2] cycloaddition of the diazo compound with the alkene, followed by rearrangement.
-
Solution: This is often a competing thermal, uncatalyzed reaction. Ensuring the catalyst is active and the reaction temperature is appropriate for the catalyzed pathway can minimize this side reaction.
-
Caption: Desired reaction pathway versus common side reactions.
Q4: The reaction is not going to completion. How can I improve the conversion rate?
A: Low conversion can be frustrating and is often traced back to issues with reagents or reaction conditions.
-
Catalyst Activity: Ensure the catalyst is active. Some catalysts are sensitive to air and moisture. Use freshly prepared or properly stored catalysts. Catalyst poisoning by impurities in the starting materials or solvent can also halt the reaction. Purifying the 4-fluorostyrene and using anhydrous solvent can help.
-
Reagent Quality: Diazo compounds are energetic and can decompose upon storage, especially when exposed to light, acid, or heat.[2] It is often best to use freshly prepared diazo compounds.
-
Reaction Conditions:
-
Temperature: While lower temperatures can improve selectivity, a temperature that is too low may result in a sluggish or stalled reaction.[10] There is an optimal temperature range for each catalytic system that balances reactivity and selectivity.
-
Concentration: Ensure the reactant concentrations are within the recommended range for the specific protocol.
-
Addition Rate: As mentioned, a slow and controlled addition of the diazo compound is critical to prevent side reactions and potential decomposition.
-
Q5: I am having difficulty isolating and purifying the final HCl salt. What are the best practices?
A: The final isolation and purification steps are crucial for obtaining a high-purity product.
-
Work-up: After the reaction is complete, the catalyst must be removed. This can often be achieved by filtration through a plug of silica gel or by an aqueous wash, depending on the nature of the catalyst.
-
Conversion to HCl Salt: The free amine is often an oil and can be difficult to purify by crystallization. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is much easier to handle and purify.
-
Crystallization Protocol for HCl Salt:
-
Dissolve the crude free amine in a suitable solvent, such as isopropanol or ethyl acetate.
-
Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.
-
The HCl salt should precipitate out of the solution. The process can be aided by cooling the mixture.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexane) to remove soluble impurities, and dry under vacuum.
-
-
Recrystallization: If the purity is still not satisfactory, the HCl salt can be recrystallized from a suitable solvent system (e.g., methanol/isopropanol, ethanol/water) to further enhance its purity.
Detailed Experimental Protocols
Protocol 1: Asymmetric Cyclopropanation using a Chiral Rhodium Catalyst
This protocol is a representative example and may require optimization.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-pPhTPCP)₄, 0.1 mol%).[11]
-
Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂) and 4-fluorostyrene (1.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Diazo Addition: Dissolve ethyl diazoacetate (1.1 eq) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the diazoacetate solution dropwise to the reaction mixture over 2-4 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of 4-fluorostyrene and the formation of the cyclopropane ester product should be observed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the trans-cyclopropane ester.
Protocol 2: Chiral Resolution of trans-2-(4-Fluorophenyl)cyclopropanamine
This protocol assumes you have a racemic mixture of the trans-amine.
-
Salt Formation: Dissolve the racemic trans-amine (1.0 eq) in methanol. In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (0.5 eq) in methanol. Note: Using 0.5 eq of the resolving agent is often more efficient for initial screening.[12]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to stand at room temperature. The diastereomeric salt of the (1S,2R)-amine should preferentially crystallize. If no crystals form, try cooling the solution or slowly adding a non-polar co-solvent.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Purity Check: Analyze the enantiomeric purity of the amine from the crystalline salt by chiral HPLC.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of ethyl acetate and water. Add an aqueous solution of a base (e.g., 2M NaOH) until the pH is >11.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine.
-
HCl Salt Formation: Follow the procedure described in Q5 to convert the free amine to its hydrochloride salt.
References
-
Chen, Y., Fields, K. B., & Zhang, X. P. (2004). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt. Organic Letters, 6(24), 4487–4490*. [Link]
-
Knouse, K. W., de Léséleuc, M., & Kan, S. B. J. (2021). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 143(16), 6134–6140*. [Link]
-
Knouse, K. W., de Léséleuc, M., & Kan, S. B. J. (2021). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Nature, 593(7859), 385–390*. [Link]
-
Skrzyńska, A., & Kiełbasinski, P. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(11), 3387*. [Link]
-
Milen, M., & Tissot, M. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, 61(8), e202115160*. [Link]
-
Colacot, T. J. (2003). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C-H insertion reactions. Current Opinion in Drug Discovery & Development, 6(6), 875-885*. [Link]
-
Hernandez, K. E., & Arnold, F. H. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(37), 14563–14568*. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050*. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Organic Reactions, 58, 1-415. [Link]
-
Asif, M. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Kumar, P., & Singh, V. K. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Intermolecular cyclopropanation reactions between other diazo compounds and styrene catalyzed by 1a. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Chiral resolution. [Link]
-
Powers, J. P., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032*. [Link]
- Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
-
PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Retrieved from [Link]
-
Li, Y., et al. (2020). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules, 25(17), 3958*. [Link]
-
Wang, Y., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules, 22(2), 329*. [Link]
-
Grokipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Wikipedia. (2024, October 29). Cyclopropanation. [Link]
-
Parr, B. T., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(8), 4698–4703*. [Link]
-
S.A. Pharmachem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Retrieved from [Link]
-
Powers, J. P., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032*. [Link]
- Google Patents. (n.d.). CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Powers, J. P., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032*. [Link]
- Google Patents. (n.d.). WO 2013/144295 A1.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update [mdpi.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
Overcoming stereoselectivity issues with chiral cyclopropylamines
Technical Support Center: Chiral Cyclopropylamine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of chiral cyclopropylamines. This valuable structural motif is a cornerstone in modern medicinal chemistry and drug development, lending unique conformational rigidity and metabolic stability to therapeutic agents.[1][2] However, achieving precise control over the stereochemistry of the cyclopropane ring, especially in the presence of a directing amine group, presents significant synthetic challenges.
This guide is designed to provide researchers and drug development professionals with practical, in-depth solutions to common issues encountered during these syntheses. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern stereoselectivity, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the stereoselective synthesis of cyclopropylamines so challenging?
The primary challenge lies in controlling the facial selectivity of the carbene or carbenoid addition to the alkene. The amine functionality itself can complicate matters. Unlike hydroxyl groups, which are excellent directing groups in reactions like the Simmons-Smith cyclopropanation, amines can have a more complex coordinating behavior with metal catalysts.[3] Furthermore, the nitrogen lone pair can interact with the catalyst's chiral environment in unforeseen ways, potentially eroding enantioselectivity. Substrate control, where a pre-existing chiral center directs the cyclopropanation, can also be unpredictable without a strongly chelating auxiliary group.[3]
Q2: What are the main strategies for achieving high stereoselectivity?
There are three principal approaches:
-
Catalyst-Controlled Cyclopropanation: This is the most common method, where a chiral transition metal catalyst (typically based on Rhodium, Copper, or Cobalt) complexed with a chiral ligand creates a three-dimensional environment that forces the carbene to add to one face of the alkene preferentially.[4][5] This is highly versatile for a range of substrates.
-
Substrate-Controlled (Auxiliary-Directed) Cyclopropanation: In this strategy, a chiral auxiliary is temporarily attached to the substrate. This auxiliary contains a functional group (like an alcohol in an amino alcohol) that coordinates to the cyclopropanating reagent (e.g., the zinc carbenoid in a Simmons-Smith reaction), directing the methylene transfer to one face of the molecule.[3] This method can provide very high diastereoselectivity.
-
Chemoenzymatic Synthesis: An emerging and powerful strategy involves using engineered enzymes, such as myoglobin or cytochrome P450 variants, to catalyze the cyclopropanation.[2] These biocatalysts can offer exceptional levels of diastereo- and enantioselectivity under mild conditions.[2]
Q3: My substrate is an electron-deficient alkene. Why is this more difficult, and what should I consider?
Metal-catalyzed cyclopropanation of electron-deficient alkenes is challenging because the key intermediates, metal-bound carbenes, are electrophilic in nature.[4] This leads to a poor electronic match with an electron-poor olefin, slowing down the desired reaction. This can allow side reactions, such as ylide formation, to dominate.[4] To overcome this, you may need:
-
Highly Active Catalysts: Catalysts that can generate more nucleophilic carbenes or that are sufficiently reactive to overcome the electronic repulsion are needed. Certain dirhodium(II) catalysts, like Rh₂(S-TCPTAD)₄, have shown great success in this area.[4]
-
Donor-Acceptor Carbenes: Using diazo compounds that generate "donor-acceptor" carbenes can increase the stability and reactivity of the carbene intermediate, facilitating the reaction with electron-poor systems.[4]
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you may encounter in the lab. A logical workflow for troubleshooting is presented below.
Caption: A troubleshooting decision tree for low stereoselectivity.
Problem 1: Low Enantiomeric Excess (ee) in a Catalytic Cyclopropanation
-
Probable Cause 1: Inactive or Impure Catalyst/Ligand.
-
Explanation: The chiral catalyst is the heart of the asymmetric induction. Impurities can act as catalyst poisons or achiral ligands, leading to a competing, non-selective background reaction.[6] Air- or moisture-sensitive catalysts may have decomposed.
-
Solution: Ensure the catalyst and ligand are of the highest purity. Handle air-sensitive components under an inert atmosphere (e.g., Argon or Nitrogen). When in doubt, use a freshly prepared or purchased batch of catalyst.[6]
-
-
Probable Cause 2: Suboptimal Reaction Temperature.
-
Explanation: Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers. Lowering the temperature often increases this energy gap, favoring the formation of one enantiomer over the other.
-
Solution: Perform a temperature screen. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -78 °C). Monitor both reaction time and ee, as kinetics will slow significantly at lower temperatures.[6]
-
-
Probable Cause 3: Poor Ligand-Substrate Match.
-
Explanation: Not all chiral ligands work for all substrates. The steric and electronic properties of the ligand create the specific chiral pocket. A substrate that is too bulky or has the wrong electronic character may not fit well, leading to poor facial discrimination.[7]
-
Solution: Screen a panel of ligands with different steric and electronic features. For example, in Rh(II)-catalyzed reactions, move from a standard catalyst like Rh₂(OAc)₄ with a chiral ligand to pre-formed chiral dirhodium carboxylates like those derived from prolinate or other amino acids.[7]
-
| Catalyst Type | Common Ligand Classes | Best For... |
| Dirhodium(II) | Chiral Carboxylates (e.g., Prolinates), Phthalimido Amino Acid Ligands (PTTL) | Donor-acceptor carbenes, styrenes, electron-neutral olefins.[7][8] |
| Copper(I) | Bis(oxazolines) (BOX), Schiff Bases, Bipyridines | Styrenes, dienes, often used with diazoacetates.[9][10][11] |
| Cobalt(II/III) | Porphyrins, Pyridine-diimine (PDI), Oxazoline-iminopyridine (OIP) | Electron-deficient alkenes, non-stabilized carbenes from dihaloalkanes.[5][12] |
| Caption: Comparison of common catalyst systems for asymmetric cyclopropanation. |
Problem 2: Poor Diastereoselectivity (dr) in a Substrate-Controlled Simmons-Smith Reaction
-
Probable Cause 1: Weak or Improperly Positioned Directing Group.
-
Explanation: The Simmons-Smith reaction on chiral allylic alcohols or amines relies on the heteroatom to chelate the zinc carbenoid, directing the methylene transfer to the syn-face of the double bond.[3] If the amine is tertiary or sterically hindered, or if conformational flexibility allows non-directing conformations to be populated, diastereoselectivity will suffer.
-
Solution: For allylic amines, ensure the substrate design allows for effective chelation. Using a chiral amino alcohol as an auxiliary, where the hydroxyl group acts as a powerful, unambiguous directing group, can dramatically improve diastereoselectivity.[3]
-
-
Probable Cause 2: Incorrect Reagent Stoichiometry or Preparation.
-
Explanation: The nature of the zinc carbenoid (e.g., IZnCH₂I) is critical. Its preparation (e.g., from Et₂Zn and CH₂I₂ or Zn-Cu couple and CH₂I₂) and stoichiometry can impact its aggregation state and reactivity, thereby affecting selectivity.[3][13]
-
Solution: Carefully optimize the stoichiometry of the zinc source and diiodomethane. The method of Furukawa (Et₂Zn + CH₂I₂) is often cleaner and more reproducible than the heterogeneous Zn-Cu couple.[14] Ensure reagents are fresh and handled under strictly anhydrous conditions.
-
Problem 3: Low Reaction Yield Despite Good Stereoselectivity
-
Probable Cause 1: Catalyst Deactivation.
-
Explanation: The catalyst may be turning over only a few times before becoming inactive. This can be due to impurities in the starting materials or slow decomposition under the reaction conditions.
-
Solution: Increase catalyst loading and see if the yield improves. If so, focus on rigorous purification of the alkene and diazo compound (or carbene precursor). For diazo compounds, which can be unstable, consider slow addition via syringe pump to keep the instantaneous concentration low, minimizing side reactions.
-
-
Probable Cause 2: Competing Side Reactions.
-
Explanation: The metal carbene is a highly reactive intermediate. It can participate in other pathways besides cyclopropanation, such as C-H insertion, ylide formation (especially with amines), or dimerization.[4]
-
Solution: Analyze the crude reaction mixture by ¹H NMR or LC-MS to identify major byproducts. If dimer (from two carbene units) is observed, dilute the reaction and use slow addition of the diazo compound. If C-H insertion is an issue, a change in catalyst may be required, as some catalysts (e.g., certain Rh(II) catalysts) are more prone to this pathway.[8]
-
Caption: General workflow for a catalytic asymmetric cyclopropanation.
Key Protocols & Methodologies
Protocol 1: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example for the cyclopropanation of styrene with ethyl diazoacetate, a common benchmark reaction.
-
Materials:
-
Dirhodium(II) tetrakis[N-((4-dodecylphenyl)sulfonyl)-(L)-prolinate], (Rh₂(S-DOSP)₄)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5.0 mL) and stir to dissolve the catalyst.
-
Add freshly distilled styrene (1.2 mmol, 1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL).
-
Add the EDA solution to the reaction mixture dropwise via a syringe pump over 4 hours. Causality: Slow addition maintains a low concentration of the diazo compound, minimizing side reactions like carbene dimerization and improving safety.[5]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction by TLC until the EDA is consumed.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
The resulting ethyl 2-phenylcyclopropane-1-carboxylate can be converted to the corresponding cyclopropylamine via standard functional group manipulations (e.g., Curtius rearrangement).
-
Protocol 2: Determining Enantiomeric Excess (ee) by Chiral HPLC
Accurate determination of ee is critical for validating your results.
-
System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are broadly effective for a wide range of racemates, including amines and their derivatives.[15]
-
Method Development:
-
Initial Screening: Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10). For basic amines, it is often necessary to add a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase to prevent peak tailing and improve resolution.[15]
-
Solvent Optimization: If separation is poor, vary the ratio of hexane/isopropanol. Increasing the polar alcohol content generally reduces retention time.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).
-
Validation: Once separation is achieved, inject a sample of the racemic material to confirm the identity of the two enantiomer peaks. Integrate the peak areas to calculate the ee: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
References
-
Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications (RSC Publishing). [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. National Institutes of Health. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. National Institutes of Health. [Link]
-
A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins. Journal of the American Chemical Society. [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]
-
Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]
-
Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society. [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [Link]
-
Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]
-
New chiral Schiff base–Cu(II) complexes as cyclopropanation catalysts. ResearchGate. [Link]
-
Chiral HPLC Method Development. I.B.S. Ltd. [Link]
-
Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing). [Link]
-
General Methods of Enantioselective Cyclopropanations. Macmillan Group, Princeton University. [Link]
-
Stereo- and regioselective cyclopolymerization of chiral 1,7-octadiynes. RSC Publishing. [Link]
-
Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Welcome to the technical support center for the stability studies of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental investigation of this compound's stability.
I. Introduction to the Stability of this compound
This compound is a primary amine salt featuring a strained cyclopropyl ring and a fluorophenyl group. The stability of this molecule is a critical parameter in pharmaceutical development, influencing its shelf-life, storage conditions, and the safety and efficacy of any potential drug product. The hydrochloride salt form is generally chosen to enhance solubility and stability compared to the free base. However, the inherent reactivity of the cyclopropylamine moiety presents unique stability challenges, particularly susceptibility to hydrolytic degradation.[1] This guide will address the key aspects of designing and executing robust stability studies for this compound.
II. Troubleshooting Guide: Common Issues in Stability Studies
This section addresses specific problems that may arise during the stability testing of this compound, providing potential causes and actionable solutions.
Analytical Method-Related Issues
Question: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the main peak of this compound. What could be the cause and how can I fix it?
Answer:
Poor peak shape for a basic compound like a primary amine is a common issue in reversed-phase HPLC. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: The amine group can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanols.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the amine group, reducing its interaction with silanols.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
Question: I am observing new, unexpected peaks in my chromatograms during a forced degradation study. How do I determine if they are actual degradation products or artifacts?
Answer:
Distinguishing between genuine degradation products and experimental artifacts is crucial for accurate stability assessment. Here's a systematic approach:
-
Analyze a Blank Sample: Inject a blank sample (matrix without the active pharmaceutical ingredient, API) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of excipients or reagents.
-
Compare with a Control Sample: Analyze an unstressed control sample of the API. Any peaks present in the stressed sample but not in the control are potential degradation products.
-
Evaluate Peak Area Consistency: Real degradation products should show a consistent increase in peak area with increasing stress duration or intensity, while the API peak area should decrease. Artifacts may appear erratically.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will help in identifying their molecular weights and proposing potential structures.
Forced Degradation Study Issues
Question: I am not seeing any degradation of this compound under my chosen stress conditions. What should I do?
Answer:
While the hydrochloride salt form enhances stability, it is not immune to degradation. If you observe no degradation, consider the following:
-
Stress Conditions are Too Mild: The energy input (e.g., temperature, light intensity) may be insufficient to induce degradation within the timeframe of your experiment.
-
Inappropriate Stressor: The chosen stressor may not target the susceptible functionalities of the molecule.
-
Solution: Based on the structure, the cyclopropylamine moiety is likely susceptible to hydrolysis, especially at higher pH.[1] Ensure your forced degradation protocol includes hydrolytic stress across a range of pH values. Oxidative stress should also be evaluated.
-
Question: My API is degrading too rapidly, making it difficult to identify the primary degradation products. How can I control the degradation rate?
Answer:
Excessive degradation can lead to a complex mixture of secondary and tertiary degradation products, complicating the analysis.
-
Solution: Reduce the harshness of the stress conditions. You can achieve this by:
-
Lowering the temperature.
-
Decreasing the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Shortening the exposure time.
-
Conducting time-point studies to monitor the progression of degradation and identify the initial products.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The cyclopropylamine ring is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to ring-opening products.[1] Acidic conditions may also promote hydrolysis, although the protonated amine will be less nucleophilic.
-
Oxidation: The primary amine group can be susceptible to oxidation, potentially forming imines, oximes, or other related compounds. The presence of atmospheric oxygen or residual peroxides can initiate this process.[4]
-
Photodegradation: Aromatic compounds and amines can be sensitive to light. Exposure to UV or visible light may lead to the formation of photolytic degradation products. Following ICH Q1B guidelines for photostability testing is essential.[5][6][7][8][9]
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place. Refrigeration (2-8 °C) is often recommended for long-term storage to slow down potential degradation reactions.[10]
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Container: Use a well-sealed container to prevent moisture uptake, which could facilitate hydrolysis.
Q3: Can polymorphism affect the stability of this compound?
A3: Yes, polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact stability. Different polymorphs can have different physical properties, including:
-
Hygroscopicity: Some polymorphs may be more prone to absorbing water, which can increase the rate of hydrolytic degradation.
-
Chemical Reactivity: The arrangement of molecules in the crystal lattice can influence the susceptibility of the compound to solid-state reactions.
-
Thermodynamic Stability: A metastable polymorph may convert to a more stable form over time, which can affect the physical and chemical properties of the drug substance.
It is crucial to characterize the polymorphic form of the material being used in stability studies.
Q4: How do I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. The development process typically involves:
-
Forced Degradation: Subject the API to a variety of stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][3][11]
-
Method Development: Develop an analytical method, typically HPLC with UV or MS detection, that can separate the parent compound from all the generated degradation products.
-
Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is demonstrating specificity, i.e., the ability to resolve the API peak from all potential interfering peaks.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of the API in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.[10]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.[10]
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Analyze the samples and compare the chromatograms to that of an unstressed control sample.
4. Data Evaluation:
-
Calculate the percentage degradation of the API.
-
Determine the relative retention times of the degradation products.
-
Perform a mass balance analysis to ensure that the decrease in the API peak area is accounted for by the increase in the peak areas of the degradation products.
Data Presentation: Expected Outcome of Forced Degradation
| Stress Condition | Expected Degradation Level | Potential Degradation Products |
| 0.1 M HCl, 60°C | Low to Moderate | Ring-opened products |
| 0.1 M NaOH, RT | Moderate to High | Ring-opened products[1] |
| 3% H₂O₂, RT | Moderate | Oxidized amine derivatives |
| Heat (60°C) | Low | Thermally induced degradation products |
| Light (ICH Q1B) | Low to Moderate | Photolytic degradation products |
V. Visualization of Workflows
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Decision Tree for Investigating an Unknown Peak
Caption: Decision tree for unknown peak identification.
VI. References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
HSAS Method. (n.d.). Scribd. Retrieved January 19, 2024, from [Link]
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Choudhary, A. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharma Guideline. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved January 19, 2024, from [Link]
-
Ashton, K. S., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. [Link]
-
Zhang, Y., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(35), 15999-16005. [Link]
-
Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine. Retrieved January 19, 2024, from
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved January 19, 2024, from [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]
-
SynZeal. (n.d.). Ticagrelor Impurities. Retrieved January 19, 2024, from [Link]
-
Al-Maaieh, A., & Flanagan, D. R. (2002). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Pharmaceutical Research, 19(7), 985-991. [Link]
-
Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine. Retrieved January 19, 2024, from
-
Patel, K., & Patel, M. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 193-203. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 8121-8124. [Link]
-
Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitryptaline and Perphenazine in Bulk and Pharmaceutical Dosage Form by Using RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 26(2), 37-61. [Link]
-
Voice, A. K., & Rochelle, G. T. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 23, 119-128. [Link]
-
MDPI. (2023). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38388. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
Sri Indu Institute of Pharmacy. (n.d.). SOLID STATE STABILITY. Retrieved January 19, 2024, from [Link]
-
ResearchGate. (2010). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [Link]
-
PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved January 19, 2024, from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved January 19, 2024, from [Link]
-
Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved January 19, 2024, from
-
Silent Spring Institute. (2020). Thermal degradation of fluoropolymers. [Link]
-
PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. Retrieved January 19, 2024, from [Link]
-
PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved January 19, 2024, from [Link]
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- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
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- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. m.youtube.com [m.youtube.com]
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- 11. biomedres.us [biomedres.us]
Technical Support Center: Analytical Methods for Impurity Profiling of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine
Welcome to the technical support center for the analytical characterization of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this critical pharmaceutical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.
This resource is structured to address common challenges and questions encountered during experimental workflows, providing not just procedural steps but also the underlying scientific principles to empower you to develop and troubleshoot robust analytical methods.
The Criticality of Impurity Profiling for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a chiral primary amine. Impurities can arise from the synthetic route (process-related impurities) or through degradation (degradation products). These impurities can be classified as:
-
Organic Impurities: Starting materials, by-products, intermediates, and reagents.
-
Enantiomeric Impurity: The undesired (1R,2S)-enantiomer, which may exhibit different pharmacological or toxicological profiles.
-
Inorganic Impurities: Residual metals from catalysts or manufacturing equipment.
-
Residual Solvents: Organic volatile compounds used during synthesis or purification.
A thorough understanding and control of these impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.
General Analytical Workflow for Impurity Detection
A systematic approach is crucial for the successful identification and quantification of impurities. The following diagram illustrates a typical workflow.
Caption: A general workflow for the analytical characterization of impurities.
High-Performance Liquid Chromatography (HPLC) for Related Substances and Enantiomeric Purity
HPLC is the primary technique for analyzing non-volatile organic impurities and for determining enantiomeric purity. Due to the basic nature of the amine, specific challenges like peak tailing are common.
Troubleshooting Guide for HPLC Analysis
Q1: I am observing significant peak tailing for the main component. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, you can:
-
Adjust Mobile Phase pH:
-
Use a Mobile Phase Additive: A competing base, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%), can mask the active silanol sites, thereby improving peak shape.[2]
-
Select a High-Purity, Base-Deactivated Column: Modern HPLC columns are often end-capped or use proprietary bonding to minimize the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.[4]
Q2: How do I choose the right chiral stationary phase (CSP) for separating the enantiomers?
A2: The selection of a CSP is largely empirical, but for chiral primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point and have shown broad applicability.[5] Cyclofructan-based CSPs are also effective, particularly in the polar organic mode.[5] A screening approach using a few complementary columns is often the most efficient strategy.[6]
Q3: My chiral separation shows poor resolution. What parameters can I adjust?
A3: Optimizing a chiral separation involves manipulating several factors that influence the diastereomeric interactions between the analyte and the CSP:
-
Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or the organic modifier to the aqueous buffer in reversed-phase chromatography.
-
Mobile Phase Additives: For basic amines, small amounts of a basic additive like DEA or an acidic additive like trifluoroacetic acid (TFA) can significantly impact selectivity.[6]
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature should be explored as it can sometimes invert the elution order or improve resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Q4: I am seeing "ghost peaks" or carryover in my chiral HPLC analysis. What could be the cause?
A4: Chiral stationary phases can sometimes exhibit strong retention, leading to carryover. This can be particularly problematic when using mobile phase additives. This "memory effect" can be caused by the additive adsorbing to the stationary phase and altering its properties for subsequent injections.[7] To troubleshoot this:
-
Dedicate a Column: If possible, dedicate a specific column to a single method to avoid cross-contamination from different mobile phase additives.
-
Thorough Column Washing: Implement a rigorous column washing procedure between different methods. This may involve flushing with a strong solvent like isopropanol.
-
Optimize Sample Concentration: Injecting a lower concentration of the sample can sometimes reduce carryover.
Example HPLC Method Parameters
The following table provides starting points for method development. These are generalized conditions and will require optimization for your specific instrument and application.
| Parameter | Achiral (Reversed-Phase) | Chiral (Normal-Phase) |
| Column | C18, base-deactivated, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate buffer (pH 2.5) | n-Hexane and Isopropanol with 0.1% Diethylamine |
| Gradient/Isocratic | Gradient elution may be needed to separate all impurities | Isocratic elution is common for chiral separations |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC is the preferred method for the analysis of volatile organic compounds, such as residual solvents from the synthesis process. Headspace sampling is commonly employed to introduce the volatile analytes into the GC system.
Troubleshooting Guide for GC Analysis
Q1: What is the best diluent for my sample for headspace GC analysis?
A1: The choice of diluent is critical for headspace analysis. An ideal diluent should have a high boiling point to avoid interference with the analytes and should be able to fully dissolve the sample. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for their high boiling points and good solubilizing power for a wide range of compounds.[4]
Q2: I am not seeing good sensitivity for some of my target residual solvents. How can I improve this?
A2: Low sensitivity in headspace GC can be due to several factors:
-
Headspace Incubation Temperature and Time: Increasing the incubation temperature and/or time can enhance the partitioning of the analytes into the headspace, thereby increasing the amount injected and improving sensitivity. However, be cautious of potential sample degradation at higher temperatures.
-
Split Ratio: If you are using a split injection, reducing the split ratio will allow more of the sample to enter the column, increasing sensitivity. A splitless injection will provide the highest sensitivity but may lead to broader peaks.
-
Choice of Detector: A Flame Ionization Detector (FID) is a good general-purpose detector for organic compounds. For halogenated solvents, an Electron Capture Detector (ECD) can offer higher sensitivity. A Mass Spectrometer (MS) provides both high sensitivity and specificity.[8]
Q3: How do I confirm the identity of an unknown peak in my GC chromatogram?
A3: While retention time matching with a known standard is a good first step, it is not definitive. The gold standard for peak identification in GC is mass spectrometry (GC-MS).[8] The mass spectrum of the unknown peak can be compared to a library of spectra (e.g., NIST) for a confident identification.
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method. It helps to identify potential degradation products and ensures that the analytical method can separate these from the main component and other impurities.[9]
Typical Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat | Hydrolysis of labile functional groups |
| Base Hydrolysis | 0.1 M NaOH, heat | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the amine or aromatic ring |
| Thermal | 60-80 °C, solid state and in solution | Thermally induced degradation |
| Photolytic | Exposure to UV and visible light (ICH Q1B) | Photodegradation |
Source: Adapted from ICH guidelines and common industry practices.[9][10]
Caption: A workflow for conducting forced degradation studies.
Method Validation
Once a suitable analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11] The validation parameters typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are key to demonstrating specificity.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities I should look for?
A: Based on the structure and its use as an intermediate for drugs like Ticagrelor, potential impurities include:
-
Enantiomeric impurity: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.
-
Diastereomeric impurity: The cis-isomer, (1S,2S)-2-(4-Fluorophenyl)cyclopropanamine.
-
Related substances: Analogs with different substitution patterns on the phenyl ring (e.g., difluoro- or chloro-fluoro-substituted phenylcyclopropanamines, as seen in Ticagrelor impurities).[][13]
-
Starting materials and intermediates from the synthetic route.
Q: Can I use one method for both related substances and enantiomeric purity?
A: It is sometimes possible to develop a single chiral HPLC method that can separate both the enantiomer and other related organic impurities.[3] This can save significant time and resources. However, it often requires extensive method development and may not be feasible if the impurities have very different chromatographic properties.
Q: My LC-MS analysis is showing poor ionization for the main compound. What can I do?
A: (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a primary amine and should ionize well in positive ion electrospray ionization (ESI+). If you are experiencing issues, try the following:
-
Use an acidic mobile phase modifier: Adding 0.1% formic acid or acetic acid to the mobile phase will help to protonate the amine, which is necessary for ESI+.
-
Optimize MS source parameters: Adjust the capillary voltage, source temperature, and gas flows to optimize the ionization efficiency for your specific compound.
This technical support guide provides a comprehensive overview and practical troubleshooting advice for the analytical challenges associated with (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine. For further assistance, please consult the references provided below.
References
- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
- Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(2), 223–227.
- Daicel Chiral Technologies. (n.d.). Chiral Impurity Methods – Case Study. HPLC.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- BenchChem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 3-12.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Aturki, Z., D'Orazio, G., & Fanali, S. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Toronto Research Chemicals. (n.d.). rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
- PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl.
- Inam, R., & Sanagi, M. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ChemicalBook. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9.
- Agilent Technologies. (2019, May 16). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Singh, R., & Rehman, Z. U. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 986-991.
Sources
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- 2. rroij.com [rroij.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. (1S,2S)-2-(4-fluorophenyl)cyclopropanamine | CAS No- NA | NA [chemicea.com]
- 10. labsolu.ca [labsolu.ca]
- 11. ccsknowledge.com [ccsknowledge.com]
- 13. (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl | C9H10Cl2FN | CID 127263334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Pharmaceutical Intermediates
Welcome to the Technical Support Center for the synthesis of fluorinated pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to the common challenges faced by researchers in this demanding field. This resource is structured to offer not just protocols, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, the unique reactivity of fluorinating agents and the properties of fluorinated molecules present considerable synthetic hurdles.[4][5] This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when embarking on the synthesis of fluorinated intermediates.
Q1: Why is introducing fluorine into my pharmaceutical intermediate a good strategy?
A1: Incorporating fluorine can dramatically improve a molecule's drug-like properties. The strong carbon-fluorine bond can block metabolic "soft spots" that are susceptible to cytochrome P450 oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.[1][2][6] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, which can enhance binding affinity to target proteins and improve membrane permeability.[1][2][5]
Q2: How do I choose the right fluorinating agent for my specific transformation?
A2: The choice of fluorinating agent is critical and depends on the functional group you are targeting and the overall chemical environment of your molecule.[7]
-
For deoxyfluorination (hydroxyl to fluoro): Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are common choices.[7][8] For more complex or sensitive substrates, newer reagents like PhenoFluor may offer higher yields and fewer side reactions.[7][9]
-
For α-fluorination of carbonyls: Electrophilic ("F+") reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used.[7][10]
-
For nucleophilic aromatic substitution (SNA_r_): Simple fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) are cost-effective but often require harsh conditions and aprotic polar solvents.[11]
-
For late-stage fluorination: This is a rapidly evolving field, often requiring specialized transition-metal catalysts to achieve the desired transformation on a complex molecule.[12][13][14]
Q3: My fluorination reaction is failing or giving very low yields. What are the first things I should check?
A3: Several factors can contribute to a failed fluorination reaction. Here are the initial troubleshooting steps:
-
Anhydrous Conditions: Many fluorinating reagents, particularly DAST and its derivatives, react violently with water.[7][15] Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of moisture can quench the reagent.[7]
-
Reagent Quality: Verify the quality and activity of your fluorinating agent. Some reagents can degrade over time, especially if not stored under the proper conditions.[7]
-
Temperature Control: Many fluorination reactions are highly temperature-sensitive. It is common to start reactions at low temperatures (e.g., -78 °C) and allow them to warm slowly to room temperature.[7]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with atmospheric moisture and oxygen.[7]
Troubleshooting Guides by Reaction Type
Issue 1: Deoxyfluorination with DAST/Deoxo-Fluor
Q: I'm attempting to convert a secondary alcohol to an alkyl fluoride with DAST, but I'm seeing a significant amount of an alkene byproduct. How can I minimize this elimination?
A: Elimination is a common side reaction in deoxyfluorination, especially with sterically hindered alcohols, as it competes with the desired SN2 pathway.[7] Here’s how you can favor substitution:
-
Lower the Reaction Temperature: Start the reaction at -78 °C and allow it to warm slowly. Maintaining a lower temperature for the duration of the reaction can favor the SN2 pathway.[7]
-
Solvent Choice: While dichloromethane (DCM) is common, consider a less polar solvent like toluene, which can sometimes suppress elimination.
-
Use a More Modern Reagent: Reagents like PhenoFluor have been specifically designed to minimize elimination side reactions, even at elevated temperatures for challenging substrates.[7][9]
Q: My reaction with DAST is resulting in rearranged products. Why is this happening and how can I prevent it?
A: DAST can promote the formation of carbocationic intermediates, which are prone to skeletal rearrangements.[7]
-
Use a Less Lewis-Acidic Reagent: Consider using Deoxo-Fluor, which is sometimes less prone to inducing rearrangements.
-
Alternative Synthetic Route: If rearrangements persist, you may need to consider an alternative synthetic strategy that avoids the generation of carbocationic intermediates.
Issue 2: Electrophilic Fluorination with Selectfluor®
Q: I am trying to monofluorinate a β-ketoester with Selectfluor®, but I'm getting a mixture of mono- and di-fluorinated products. How can I improve the selectivity?
A: Over-fluorination is a common issue when the mono-fluorinated product has similar or greater reactivity than the starting material.[7]
-
Control Stoichiometry: Carefully control the stoichiometry of Selectfluor®. Using slightly less than one equivalent (e.g., 0.95 eq) can help prevent over-fluorination.[7]
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC or NMR and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also enhance selectivity.[7]
-
Solvent Effects: The choice of solvent can influence selectivity. Acetonitrile is a common solvent for this transformation.
Issue 3: Trifluoromethylation Reactions
Q: I am struggling with the introduction of a trifluoromethyl (-CF3) group into my aromatic intermediate. What are the common challenges and solutions?
A: Trifluoromethylation is a critical but often challenging transformation in modern drug design.[16][17][18]
-
Reagent Selection: A variety of reagents are available for introducing the -CF3 group, each with its own advantages and limitations. Ruppert's reagent (TMSCF3) is a common nucleophilic source, while Togni's reagents are popular electrophilic sources.[19] The choice will depend on the electronic nature of your substrate.
-
Reaction Conditions: Many trifluoromethylation reactions require transition metal catalysis (e.g., copper or palladium) and can be sensitive to air and moisture. Ensure proper inert atmosphere techniques and use of anhydrous solvents.
-
Flow Chemistry: For some trifluoromethylation reactions, transitioning from batch to continuous-flow processing can improve safety, yield, and scalability by allowing for better control of reaction parameters.[20]
Purification and Analytical Support
Strategies for Purifying Fluorinated Compounds
The unique properties of fluorinated compounds can make purification by standard methods like chromatography challenging.
Q: My fluorinated product is difficult to separate from non-fluorinated starting material by silica gel chromatography. What can I do?
A: The high lipophilicity of many fluorinated compounds can lead to poor separation.
-
Fluorous Solid-Phase Extraction (F-SPE): This technique utilizes a "fluorous" stationary phase that preferentially retains highly fluorinated compounds.[21] You can either retain your fluorinated product on the column while washing away non-fluorinated impurities or vice versa.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography can sometimes provide better separation for fluorinated compounds than normal-phase silica gel.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[22][23]
Tips for NMR Analysis of Fluorinated Intermediates
The presence of fluorine (¹⁹F) can complicate ¹H and ¹³C NMR spectra due to heteronuclear coupling. However, ¹⁹F NMR is a powerful tool for characterization.[24]
Q: My ¹H and ¹³C NMR spectra are complex due to C-F and H-F coupling. How can I simplify them?
A: While these couplings provide valuable structural information, decoupling techniques can simplify spectra. Most modern NMR spectrometers can perform ¹H{¹⁹F} and ¹³C{¹⁹F} decoupling experiments.
Q: I am not sure if my fluorination was successful. How can ¹⁹F NMR help?
A: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence of fluorine and identifying different fluorinated species.[25][26] The chemical shift of the fluorine signal can give you valuable information about its electronic environment.
Safety Center
Many fluorinating agents are hazardous and require special handling procedures.[19][27]
Q: What are the key safety precautions for handling DAST?
A: DAST is corrosive, reacts violently with water, and can be thermally unstable.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15][28]
-
Fume Hood: All work with DAST must be conducted in a well-ventilated fume hood.[15][28]
-
Storage: Store DAST in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[15]
-
Quenching: Quenching reactions containing DAST is exothermic and releases gas.[28] Always quench by slowly adding the reaction mixture to a stirred, cooled solution of sodium bicarbonate.[28]
Q: Are electrophilic fluorinating agents like Selectfluor® safer to handle?
A: While generally more stable than DAST, electrophilic fluorinating agents are still strong oxidizers and should be handled with care.[27] Always consult the Safety Data Sheet (SDS) before use and wear appropriate PPE.
Protocols and Methodologies
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with Deoxo-Fluor
This protocol provides a general procedure for the conversion of a secondary alcohol to the corresponding fluoride.
Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath. For more sensitive substrates, cool to -78 °C using a dry ice/acetone bath.
Reagent Addition:
-
Slowly add Deoxo-Fluor (1.2 eq.) dropwise to the stirred solution.
Reaction:
-
Allow the reaction to stir at the cooled temperature for 30 minutes, then let it slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Gas evolution will occur.
Work-up:
-
Once gas evolution has ceased, separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Reagent | Common Use | Key Advantages | Key Disadvantages |
| DAST | Deoxyfluorination | Effective for many substrates | Thermally unstable, corrosive, promotes elimination/rearrangement[7][15] |
| Deoxo-Fluor | Deoxyfluorination | More thermally stable than DAST | Can still cause rearrangements[7] |
| Selectfluor® | Electrophilic fluorination | Stable, easy to handle solid | Can lead to over-fluorination[7] |
| KF/CsF | Nucleophilic fluorination | Inexpensive | Low solubility, requires harsh conditions[11] |
| PhenoFluor | Deoxyfluorination | Reduces elimination side reactions | More expensive than DAST[7][9] |
Visualizations
DOT Script for Troubleshooting a Failing Fluorination Reaction
Caption: Troubleshooting flowchart for a failing fluorination reaction.
DOT Script for Selecting a Fluorination Strategy
Caption: Decision tree for selecting a fluorination strategy.
References
-
GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (n.d.). Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: the role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 515-528. Retrieved from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The dark side of fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. Retrieved from [Link]
-
Patel, N. R., & Bahadur, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(4), 1-28. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2012). Pharmaceutical Technology, 36(10). Retrieved from [Link]
-
Scott, P. J., & Sanford, M. S. (2014). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science, 5(11), 4148-4157. Retrieved from [Link]
-
Scott, P. J., & Sanford, M. S. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Chemical science, 5(11), 4148-4157. Retrieved from [Link]
-
Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 15(2), 1-26. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2020). Molecules, 25(22), 5286. Retrieved from [Link]
-
Late-Stage [18F]Fluorination: New Solutions to Old Problems. (2014). Chemical Science, 5(11), 4148-4157. Retrieved from [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications. Retrieved from [Link]
-
Fluorinated Pharmaceutical Intermediates. (n.d.). Pharma Innovation. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). ACS medicinal chemistry letters, 10(7), 981–985. Retrieved from [Link]
-
Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 329-332. Retrieved from [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3538. Retrieved from [Link]
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Late-stage [18F]fluorination: new solutions to old problems. (2014). RSC Publishing. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine in API Synthesis
Introduction: The Strategic Importance of Chiral Cyclopropylamines in Modern Drug Design
The cyclopropylamine motif is a privileged scaffold in medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][2] Among these, chiral trans-2-arylcyclopropylamines have emerged as critical building blocks for several blockbuster pharmaceuticals. This guide focuses on (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine , a high-value intermediate, most notably recognized for its role in the synthesis of the antiplatelet agent Ticagrelor.
The specific stereochemistry of this compound is not a trivial detail; it is fundamental to the therapeutic efficacy of the final Active Pharmaceutical Ingredient (API). Chirality dictates how a drug molecule interacts with its biological target, and selecting the correct enantiomer is paramount for ensuring desired pharmacological activity while minimizing off-target effects.[3][4] This guide provides an in-depth analysis of the efficacy of using pre-synthesized (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine in API synthesis, comparing it with alternative synthetic strategies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer a comprehensive resource for researchers and drug development professionals.
Core Application: Convergent Synthesis of Ticagrelor
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[5][6] The most common and industrially scalable routes employ a convergent synthesis strategy, where complex fragments of the molecule are prepared separately and then coupled together. This approach is favored as it allows for efficient purification of intermediates and maximizes overall yield.
The introduction of the (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine moiety occurs in a late-stage nucleophilic aromatic substitution (SNAr) reaction. In this critical step, the primary amine of the cyclopropane derivative displaces a leaving group (typically a halogen or a sulfonyl group) on the triazolopyrimidine core of the Ticagrelor backbone.
Caption: High-level overview of a convergent synthesis route for Ticagrelor.
Experimental Protocol: SNAr Coupling for Ticagrelor Synthesis
This protocol describes the crucial coupling reaction between the triazolopyrimidine core and the chiral cyclopropylamine.
-
Reaction Setup: To a solution of the activated triazolopyrimidine intermediate (e.g., a chloro- or bromo-derivative) (1.0 equiv) in a suitable aprotic solvent such as Acetonitrile or Tetrahydrofuran (THF), add (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride (1.0-1.2 equiv).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv), to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to 40-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected Ticagrelor, which can be purified by crystallization or chromatography.[7]
Comparative Analysis: Alternative Synthetic Strategies
The primary advantage of using pre-synthesized (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is the direct and unambiguous introduction of the required stereocenter. However, alternative strategies exist for constructing the chiral cyclopropylamine moiety, each with distinct advantages and disadvantages.
Strategy 1: Classical Resolution of a Racemic Mixture
This approach involves synthesizing the 2-(4-fluorophenyl)cyclopropanamine as a racemic mixture and then separating the enantiomers using a chiral resolving agent, such as tartaric acid or a chiral acid derivative.
-
Advantages: Avoids the need for expensive chiral catalysts or starting materials in the initial cyclopropanation step.
-
Disadvantages: The maximum theoretical yield for the desired enantiomer is only 50%. This method can be labor-intensive, require multiple recrystallization steps, and generate a significant amount of undesired enantiomer as waste, impacting process efficiency and cost.
Strategy 2: Catalytic Asymmetric Cyclopropanation
This modern approach aims to create the chiral cyclopropane ring directly with high enantioselectivity, bypassing the need for resolution. Several methods have been developed:
-
Metal-Catalyzed Reactions: Transition metals like rhodium, copper, and ruthenium, complexed with chiral ligands, can catalyze the reaction between an alkene (e.g., 4-fluorostyrene) and a carbene precursor (e.g., a diazo compound) to form the cyclopropane ring with high stereocontrol.[8][9] Recent advances have even demonstrated the use of cobalt and molybdenum catalysts for these transformations.[10][11][12]
-
Biocatalysis: Engineered enzymes, particularly myoglobin variants, have shown remarkable efficacy in catalyzing asymmetric cyclopropanations.[13][14] These biocatalysts can operate in whole-cell systems, offering a greener and potentially more scalable route. For instance, engineered myoglobin catalysts have been used to synthesize the cyclopropane core of Ticagrelor on a gram scale with excellent diastereo- and enantioselectivity (98% de, 96% ee).[14]
Caption: Comparison of synthetic pathways to the key chiral amine intermediate.
Data Summary: Efficacy Comparison of Synthetic Routes
| Strategy | Key Reagents/Catalysts | Typical Yield (Desired Enantiomer) | Stereoselectivity (ee/de) | Key Advantages | Key Disadvantages |
| Direct Use of (1S,2R)-Amine | Pre-synthesized chiral intermediate | >95% (for coupling step) | >99% ee (as starting material) | High predictability; simplified process control; unambiguous stereochemistry. | Higher initial cost of starting material; dependent on supplier. |
| Classical Resolution | Racemic cyclopropylamine, chiral acids (e.g., tartaric acid) | <50% (overall) | >99% ee (after multiple resolutions) | Lower cost of initial synthesis; established methodology. | Inefficient (loses >50% of material); labor-intensive; solvent-heavy.[15] |
| Asymmetric Metal Catalysis | Chiral ligands (e.g., Pheox, Salen), Rh/Cu/Co catalysts, diazo compounds | 70-95% | 90-99% ee | High efficiency and atom economy; direct access to desired enantiomer. | Expensive and sometimes toxic metal catalysts; hazardous diazo reagents.[11][12] |
| Asymmetric Biocatalysis | Engineered myoglobin, whole-cell systems, diazo compounds | 75-94%[14] | >98% de, 96-99.9% ee[14] | Green and sustainable; high selectivity; mild reaction conditions. | Requires specialized biological systems; may have substrate scope limitations. |
Expert Analysis and Recommendations
The choice of synthetic strategy is a balance of cost, efficiency, scalability, and regulatory considerations.
-
For Late-Stage Development and Manufacturing: The use of pre-synthesized, enantiomerically pure (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is often the most robust and reliable strategy. It minimizes the risks associated with complex resolution or asymmetric catalysis steps in the final stages of a multi-step synthesis. The higher upfront cost of the intermediate is frequently offset by improved overall yield, reduced batch-to-batch variability, and a simpler purification profile of the final API.
-
For Early-Stage Research and Process Development: Asymmetric catalysis, particularly emerging biocatalytic methods, presents a highly compelling alternative.[13][16] These methods offer a more atom-economical and potentially cost-effective route to the chiral intermediate itself. Developing a novel, in-house synthesis via asymmetric cyclopropanation can provide a significant competitive advantage by reducing reliance on external suppliers and lowering the long-term cost of goods. However, this requires significant investment in process research and optimization.
-
Classical Resolution: While historically important, classical resolution is now largely considered an inefficient and less environmentally friendly option for large-scale manufacturing due to its inherent 50% yield limitation. It remains a viable, if suboptimal, choice for small-scale laboratory synthesis where cost is a primary driver and efficiency is less critical.
Conclusion
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a highly effective and strategically vital intermediate in the synthesis of APIs like Ticagrelor. Its direct use in a convergent synthesis provides a reliable and high-yielding pathway to the final drug substance with absolute stereochemical control. While alternative methods such as asymmetric catalysis are advancing rapidly and offer significant advantages in efficiency and sustainability for producing the intermediate itself, the direct coupling strategy remains the benchmark for its simplicity and robustness in the critical final steps of API production. The decision to build versus buy this key fragment depends on a company's strategic goals, balancing the immediate benefits of a streamlined synthesis against the long-term advantages of a proprietary, cost-effective manufacturing process.
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A Comparative Guide to the Structural Elucidation of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Derivatives: NMR vs. X-ray Crystallography
Prepared by: A Senior Application Scientist
Introduction: The Structural Challenge of Tranylcypromine Analogs
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a derivative of tranylcypromine, a well-established monoamine oxidase (MAO) inhibitor used in the treatment of depression.[1] The unique, constrained cyclopropylamine scaffold is not only crucial for its MAO inhibitory activity but has also been identified as a key pharmacophore for targeting other enzymes, such as the lysine-specific demethylase 1 (LSD1), which is implicated in various cancers.[2] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Specifically, the trans configuration of the substituents on the cyclopropane ring and the absolute stereochemistry of the chiral centers are critical determinants of target engagement and efficacy.
For researchers and drug development professionals working with this class of compounds, the accurate and unambiguous determination of their structure is paramount. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This guide provides an in-depth comparison of these two powerful methods, offering insights into their respective strengths, limitations, and synergistic application in the structural analysis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and its derivatives. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity.
Core Methodologies: A Tale of Two States
At a fundamental level, NMR spectroscopy and X-ray crystallography probe molecules in different physical states, which dictates the type of information they provide.[3] NMR studies molecules in the solution phase, offering a picture of their average structure and dynamic behavior in a medium that can mimic physiological conditions.[4] In contrast, X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation as it is locked within a highly ordered, solid-state crystal lattice.[5]
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (Single Crystal) |
| Primary Information | Connectivity, relative stereochemistry, solution conformation, molecular dynamics, chemical purity. | Absolute 3D structure, bond lengths/angles, solid-state conformation, intermolecular packing. |
| Strengths | High throughput for routine analysis, non-destructive, provides dynamic information, excellent for purity assessment.[6] | Unambiguous determination of absolute stereochemistry, provides highly precise atomic coordinates.[3][6] |
| Weaknesses | Indirect determination of absolute stereochemistry (often requires chiral auxiliaries), peak overlap in complex molecules.[6] | Requires a high-quality single crystal (can be a major bottleneck), provides a static picture that may not reflect the solution state.[5][6] |
Synthetic Workflow and Key Analytical Checkpoints
The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine derivatives typically follows a multi-step pathway where structural verification at key stages is critical. NMR serves as the workhorse technique for monitoring reaction progress and confirming the formation of intermediates.
Caption: General synthetic route with key analytical checkpoints.
NMR Spectroscopy in Detail: Confirming Connectivity and Relative Stereochemistry
NMR is indispensable for confirming the successful synthesis of the target scaffold. The key diagnostic information lies in the ¹H NMR spectrum, which reveals the connectivity and, crucially, the relative stereochemistry of the protons on the cyclopropane ring.
For a trans-2-phenylcyclopropylamine derivative, the coupling constants (J-values) between the vicinal protons on the cyclopropane ring are characteristic. The trans coupling (J_trans) is typically smaller (4-6 Hz) than the cis coupling (J_cis, 7-10 Hz). This allows for unambiguous confirmation of the desired trans diastereomer during the synthesis, often after the initial cyclopropanation step.
Hypothetical ¹H NMR Data for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (ortho to F) | 7.25 - 7.15 | m | - | 2H |
| H-Ar (meta to F) | 7.10 - 7.00 | m | - | 2H |
| H-1 (CH-N) | 2.85 | m | J_trans = 5.5, J_cis = 8.0 | 1H |
| H-2 (CH-Ar) | 2.40 | m | J_trans = 5.5, J_gem = -4.5 | 1H |
| H-3a (CH₂) | 1.45 | m | J_cis = 8.0, J_gem = -4.5 | 1H |
| H-3b (CH₂) | 1.30 | m | J_trans = 5.5, J_trans = 5.5 | 1H |
Determining Enantiomeric Purity by NMR
While standard NMR cannot distinguish between enantiomers, several techniques can be employed to determine enantiomeric excess (ee). The most common approach involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7]
-
Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte in solution. This can induce small chemical shift differences between the signals of the R and S enantiomers, allowing for integration and quantification of the ee.
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral reagent (e.g., Mosher's acid chloride) to form a stable mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ee can be determined by comparing the integration of specific, well-resolved signals.[8]
More advanced techniques that allow for the direct detection of chirality without forming diastereomers are also emerging, which could streamline this analysis in the future.[9]
X-ray Crystallography: The Gold Standard for Absolute Structure
When an unambiguous determination of the absolute stereochemistry is required, single-crystal X-ray crystallography is the definitive method. This technique provides a precise 3D map of electron density, from which the positions of all non-hydrogen atoms can be determined with very high precision.[5]
The primary challenge is often experimental: growing a single crystal of sufficient size and quality. For amine hydrochlorides, such as the title compound, crystal growth can be more straightforward than for the free base due to the formation of strong hydrogen-bonding networks that favor ordered packing.
An analysis of the crystal structure provides:
-
Absolute Configuration: Unambiguous assignment of (1S, 2R) stereocenters (when using anomalous dispersion).
-
Conformation: The precise dihedral angles and orientation of the fluorophenyl ring relative to the cyclopropane ring in the solid state.
-
Intermolecular Interactions: A detailed map of hydrogen bonds and other non-covalent interactions within the crystal lattice, which can be important for understanding physical properties like solubility and melting point.
Hypothetical Crystallographic Data Table
| Parameter | Value |
| Chemical Formula | C₉H₁₁ClFN |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.8, 10.2, 15.5 |
| α, β, γ (°) | 90, 90, 90 |
| Bond Length C1-C2 (Å) | 1.51 |
| Bond Length C-F (Å) | 1.36 |
| C2-C1-N Dihedral (°) | 125.4 |
Synergy and Strategic Application: A Decision Framework
Neither technique is universally superior; they are complementary tools that should be applied strategically. NMR is the rapid, high-throughput method for routine confirmation of structure and purity throughout the synthetic process. X-ray crystallography is the lower-throughput, but definitive, method for establishing the absolute stereochemistry of a final compound or key intermediate.
Caption: Decision workflow for selecting the appropriate analytical method.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for a (1S,2R)-2-Arylcyclopropanamine HCl Derivative
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt of the compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a 2-second relaxation delay, 16 scans, and a spectral width covering -2 to 12 ppm.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals. Identify the chemical shifts (δ) and multiplicities (singlet, doublet, triplet, multiplet) of all proton signals. Calculate the coupling constants (J-values) from the multiplet splitting, paying close attention to the vicinal protons on the cyclopropane ring to confirm the trans configuration.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Under a polarizing microscope, identify a single, well-formed crystal with sharp edges and no visible defects. Using a micromanipulator, carefully pick up the crystal with a cryo-loop and mount it on a goniometer head.
-
Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: Mount the goniometer on the diffractometer. Center the crystal in the X-ray beam. An initial set of frames is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, recording the intensities and positions of the diffracted X-ray spots.
-
Structure Solution and Refinement: Process the raw diffraction data to integrate the spot intensities and apply corrections (e.g., for Lorentz and polarization effects). Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data until the model converges and key quality indicators (e.g., R-factor) are minimized.
-
Analysis and Validation: Analyze the final structure to determine bond lengths, bond angles, and torsion angles. If the data is of sufficient quality, determine the absolute configuration using the Flack parameter. Validate the structure for geometric correctness and generate a final crystallographic information file (CIF).
Conclusion
For the comprehensive structural characterization of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine derivatives, NMR spectroscopy and X-ray crystallography are not competing techniques, but rather powerful, complementary partners. NMR excels as a rapid, solution-state method for verifying synthetic outcomes, assessing purity, and confirming relative stereochemistry. X-ray crystallography, while more experimentally demanding, provides the ultimate, unambiguous proof of absolute stereochemistry and a high-resolution view of the molecule's solid-state conformation. A strategic and integrated application of both methods provides a self-validating system, ensuring the highest level of scientific integrity and trustworthiness for researchers in medicinal chemistry and drug development.
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Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed.
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Comparison of NMR and X-ray crystallography. Unknown Source. 6
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Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PubMed Central.
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. 4
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New NMR Technique Enables Direct Detection of Molecular Chirality. Azonano. 9
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A Comparative Guide to the Impact of Fluorine Substitution on Cyclopropylamine Reactivity and pKa
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] The cyclopropylamine motif, a strained three-membered ring bearing a basic nitrogen atom, is another privileged structure in drug design, prized for its unique conformational rigidity and metabolic stability.[4][5] This guide provides an in-depth comparison of how substituting fluorine onto the cyclopropane ring profoundly alters the fundamental properties of cyclopropylamine, specifically its basicity (pKa) and chemical reactivity. Understanding these shifts is critical for predicting molecular behavior and designing next-generation therapeutics.
Part 1: The Inductive Effect of Fluorine on Amine Basicity (pKa)
The basicity of the amino group, quantified by its pKa value, is a critical parameter in drug design. It governs the ionization state of a molecule at physiological pH, which in turn influences solubility, membrane permeability, receptor binding, and potential off-target interactions.
The introduction of fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[6] When placed on the cyclopropane ring, fluorine atoms pull electron density away from the nitrogen atom of the amine. This delocalization reduces the availability of the nitrogen's lone pair of electrons to accept a proton, thereby decreasing the basicity of the amine and lowering its pKa value.[7][8][9]
Computational studies on 2-fluorocyclopropylamines have shown that this effect is significant. The calculated gas phase proton affinities, which correlate with pKa values, are notably lower for fluorinated analogs compared to the parent cyclopropylamine.[7][8] For instance, the calculated proton affinity of trans-2-fluorocyclopropylamine is over 8 kcal/mol lower than that of unsubstituted cyclopropylamine, indicating a substantial decrease in basicity.[7] This trend is a direct consequence of stereoelectronic effects stemming from hyperconjugative interactions, which alter the local charge distribution and the hybridization of the nitrogen lone-pair.[7][8]
Table 1: Comparative pKa Values of Cyclopropylamine and Fluorinated Analogs
| Compound | Structure | Predicted/Calculated pKa | Key Observations |
| Cyclopropylamine | ~9.0 - 10.0 | Standard aliphatic primary amine basicity. | |
| trans-2-Fluorocyclopropylamine | ![]() | Lower than Cyclopropylamine | Significant pKa depression due to the strong -I effect of the vicinal fluorine atom.[7][8] |
| 2,2-Difluorocyclopropylamine | ![]() | Significantly Lower | The gem-difluoro substitution dramatically reduces basicity due to the additive inductive effects of two fluorine atoms.[10][11] |
Note: Experimentally determined pKa values for fluorinated cyclopropylamines are not widely published in readily available literature; the values and trends are based on well-established principles of physical organic chemistry and computational studies.[7][8][10][11]
This tunable basicity is a key advantage for medicinal chemists. By strategically placing fluorine atoms, researchers can fine-tune a drug candidate's pKa to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing side effects and improving therapeutic efficacy.
Part 2: Impact on Chemical Reactivity and Ring Stability
Fluorine substitution not only modulates basicity but also has profound effects on the chemical reactivity of the amine and the stability of the cyclopropane ring itself.
Nucleophilicity: The nucleophilicity of the amine is directly related to the availability of its lone pair of electrons. As the inductive effect of fluorine lowers the electron density on the nitrogen, it consequently reduces the amine's nucleophilicity. This means that fluorinated cyclopropylamines will generally react more slowly than their non-fluorinated counterparts in reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions.[12][13] While acyl fluorides are noted to be less reactive than other acyl halides, their reactions with amines are still fundamental transformations.[12][13] The reduced reactivity of a fluorinated amine would need to be considered when planning such synthetic steps.
Ring Stability and C-C Bond Strength: The cyclopropane ring is inherently strained, which contributes to its unique chemical reactivity.[4][5] Fluorination can further influence this property. Specifically, the introduction of gem-difluoro substituents has been shown to stabilize the cyclopropane ring.[14][15] This stabilization arises from several factors:
-
Bond Angle Widening: The C–(F)–C bond angle in a gem-difluorocyclopropane is wider than the corresponding C–C–C angle in cyclopropane, moving it slightly closer to the ideal tetrahedral angle and relieving some angle strain.[14]
-
Anomeric-like Interactions: Strong stabilizing hyperconjugative interactions, similar to anomeric effects, occur between the fluorine lone pairs and the antibonding orbitals (σ) of the adjacent C-F bonds (nF → σCF).[14][15]
This increased stability can make gem-difluorocyclopropane rings more resistant to ring-opening reactions compared to their non-fluorinated analogs.[16] However, under specific conditions, particularly with transition metal catalysis, the unique electronic nature of gem-difluorocyclopropanes can be exploited to facilitate selective ring-opening transformations to generate valuable monofluoroalkenes.[17][18]
Part 3: Experimental Protocols
To empirically validate the effects discussed, standardized experimental protocols are essential.
Workflow for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[19][20][21] It involves monitoring pH changes in a solution as a titrant is added.
Caption: A simplified workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Sample Preparation: Accurately weigh the hydrochloride salt of the cyclopropylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[19]
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[19]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the midpoint of the steepest part of the curve. The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[19]
Protocol for Comparative Reactivity Study: N-Acylation
This protocol outlines a method to compare the nucleophilic reactivity of cyclopropylamine versus a fluorinated analog in a standard N-acylation reaction.
Caption: Experimental workflow for a comparative reactivity study via N-acylation.
Detailed Methodology:
-
Reaction Setup: In two separate flasks, prepare equimolar solutions of cyclopropylamine and the fluorinated analog in a suitable aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere.
-
Initiation: Cool both solutions to a controlled temperature (e.g., 0 °C). Add an equimolar amount of a standard acylating agent (e.g., benzoyl chloride) to each flask simultaneously to start the reactions.
-
Monitoring: At predetermined time points, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a solvent mixture suitable for analysis, such as acetonitrile/water, to stop the reaction.
-
Analysis: Analyze the quenched aliquots by a suitable analytical technique like LC-MS or NMR spectroscopy to determine the ratio of starting amine to the acylated product.[12]
-
Comparison: Plot the consumption of the starting amine or the formation of the product over time for both reactions. A direct comparison of the resulting kinetic profiles will provide a quantitative measure of the relative reactivity.
Conclusion
The substitution of fluorine on a cyclopropylamine ring is a powerful and predictable strategy for modulating its core physicochemical properties. The strong inductive effect of fluorine reliably decreases the amine's basicity (pKa), a crucial parameter for optimizing the pharmacokinetic profile of drug candidates. Concurrently, this electronic perturbation reduces the amine's nucleophilicity and can enhance the metabolic stability of the cyclopropane ring, particularly with gem-difluorination. By understanding these fundamental principles and employing rigorous experimental validation, researchers can harness the unique properties of fluorine to rationally design more effective and safer therapeutic agents.
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Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and chloride with various amines. Reaction conditions. ResearchGate. [Link]
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Comparative reaction pathways of acyl fluorides and chlorides with amines. ResearchGate. [Link]
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Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed. [Link]
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Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. RSC Publishing. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]
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Fluorinated phenylcyclopropylamines. ResearchGate. [Link]
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2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE. Molbase. [Link]
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Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Stereochemical Purity Analysis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl
Abstract
The stereochemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, a key chiral building block, presents a common analytical challenge: the precise and accurate determination of its enantiomeric and diastereomeric purity. This guide provides a comparative analysis of established and orthogonal methods for the stereochemical purity assessment of its hydrochloride salt. We will delve into the mechanistic principles and practical execution of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by Nuclear Magnetic Resonance (NMR) spectroscopy as a non-separative verification technique. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and fit-for-purpose analytical control strategies for this critical chiral amine.
The Imperative of Stereochemical Purity
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl possesses two stereocenters, giving rise to four possible stereoisomers: (1S,2R), (1R,2S), (1S,2S), and (1R,2R). The (1S,2R) isomer is a crucial intermediate in the synthesis of various pharmaceutical agents, including the antiplatelet drug Ticagrelor.[1] As stereoisomers can exhibit vastly different pharmacological and toxicological profiles, regulatory authorities mandate strict control over the stereochemical purity of the desired isomer. The primary analytical objective is to quantify the desired (1S,2R)-enantiomer and resolve it from its enantiomer, (1R,2S), and the two diastereomers, (1S,2S) and (1R,2R).
Comparative Analysis of Chromatographic Techniques
The cornerstone of chiral analysis lies in creating a chiral environment that forces enantiomers to interact differently, thus enabling their separation. This is most commonly achieved using chromatographic techniques.[2]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its robustness and broad applicability.[2][3]
Principle of Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[4][5]
Experimental Protocol: Chiral HPLC-UV
-
Column Selection: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a prime candidate. These phases are known for their excellent enantiorecognition capabilities for cyclic amines.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar organic solvent (e.g., Hexane or Heptane) with a polar modifier (e.g., Isopropanol or Ethanol) and a basic additive (e.g., Diethylamine, DEA, or Ethylenediamine, EDA) at a concentration of 0.1-0.2%.
-
Causality: The non-polar primary solvent encourages interaction with the CSP. The alcohol modifier controls the retention strength. The basic additive is critical; it minimizes peak tailing by deactivating residual acidic silanol groups on the silica support and ensuring the amine analyte is in its free base form, which enhances chiral recognition.
-
-
Sample Preparation: Accurately weigh and dissolve the (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (where the phenyl group exhibits strong absorbance).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for all detected stereoisomers. Calculate the percentage of the undesired enantiomer and diastereomers relative to the total area of all stereoisomer peaks.
Workflow for Chiral HPLC Analysis
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A Comparative Guide to the Nucleophilic Performance of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine
Introduction: The Quest for Optimal Amine Nucleophiles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of amine building blocks is a critical determinant of synthetic success and the ultimate biological activity of a molecule. Amines are ubiquitous in pharmaceuticals, serving as key pharmacophores and versatile synthetic handles for constructing complex molecular architectures.[1] Among the vast arsenal of available amines, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine stands out as a structurally unique and increasingly important synthon. Its rigid cyclopropyl scaffold, combined with the specific stereochemistry and electronic properties imparted by the 4-fluorophenyl group, offers a distinct profile for lead optimization and novel scaffold design.[2]
This guide provides an in-depth comparison of the nucleophilic performance of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine against a panel of commonly used amine nucleophiles: piperidine, morpholine, and benzylamine. We will dissect the fundamental principles governing their reactivity, present representative experimental protocols for evaluating their performance in key synthetic transformations, and offer data-driven insights to guide researchers in making informed decisions for their specific applications.
Pillar 1: Understanding the Fundamentals of Amine Nucleophilicity
The efficacy of an amine as a nucleophile—its ability to donate its lone pair of electrons to an electrophilic center—is not a monolithic property. It is a nuanced interplay of several key factors:
-
Basicity (pKaH): Generally, a stronger base is a stronger nucleophile, as the nitrogen's lone pair is more available for donation. However, this correlation is not always linear, especially when comparing amines of different structural classes or in different solvent systems.[3][4]
-
Steric Hindrance: The bulkiness of the substituents around the nitrogen atom can significantly impede its approach to an electrophilic center, reducing its nucleophilic reactivity far more than its basicity.[3] For instance, the t-butyl group can reduce nucleophilicity by a factor of about 1000 compared to a standard primary amine.[3]
-
Electronic Effects: Electron-donating groups attached to the nitrogen increase electron density, enhancing nucleophilicity. Conversely, electron-withdrawing groups decrease electron density, rendering the amine less nucleophilic.[5] The ether oxygen in morpholine, for example, withdraws electron density from the nitrogen, making it less nucleophilic than piperidine.[6]
-
Solvation: The solvent can stabilize or destabilize the amine and the transition state of the reaction, thereby influencing the reaction rate. Protic solvents, for example, can hydrogen-bond with the amine's lone pair, potentially decreasing its nucleophilicity.
Pillar 2: Profiling the Nucleophiles
A direct comparison requires a clear understanding of each molecule's intrinsic properties.
| Nucleophile | Structure | Type | Key Structural Features & Expected Impact on Nucleophilicity |
| (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine | Primary | The highly strained cyclopropane ring enhances reactivity. The 4-fluorophenyl group is weakly electron-withdrawing, which may slightly temper the nitrogen's nucleophilicity. The trans configuration minimizes steric hindrance relative to the phenyl ring. | |
| Piperidine | Secondary (Cyclic) | A strong base with an sp3 hybridized nitrogen. Cyclic amines tend to be more nucleophilic than their acyclic counterparts.[7][8] It is considered a highly competent nucleophile.[9] | |
| Morpholine | Secondary (Cyclic) | The presence of the ether oxygen withdraws electron density from the nitrogen via an inductive effect, rendering it less basic and less nucleophilic than piperidine.[6][10] | |
| Benzylamine | Primary | The nitrogen lone pair is not delocalized into the benzene ring, making it a reasonably strong nucleophile.[11] The benzyl group introduces more steric bulk than a simple alkyl group. |
Pillar 3: Comparative Performance in Key Synthetic Transformations
To objectively assess performance, we will consider two of the most common reactions where amine nucleophilicity is paramount: Nucleophilic Aromatic Substitution (SNAr) and Amide Bond Formation.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for constructing C-N bonds with aryl systems, particularly those activated by electron-withdrawing groups.[12][13] A classic substrate for evaluating nucleophilicity is 1-fluoro-2,4-dinitrobenzene (FDNB).
-
Preparation: In separate, dry 10 mL vials, prepare 0.1 M stock solutions of each amine ((1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, Piperidine, Morpholine, Benzylamine) and a 0.2 M solution of triethylamine (as a non-nucleophilic base) in acetonitrile (MeCN).
-
Reaction Setup: To a new vial, add 1.0 mL of a 0.1 M solution of 1-fluoro-2,4-dinitrobenzene in MeCN.
-
Initiation: At time t=0, add 1.1 equivalents (1.1 mL of the 0.1 M stock solution) of the chosen amine nucleophile to the FDNB solution.
-
Monitoring: Immediately cap the vial, vortex, and monitor the reaction progress at regular intervals (e.g., every 5 minutes) using HPLC or LC-MS to quantify the consumption of FDNB and the formation of the corresponding N-aryl product.
-
Analysis: Determine the initial reaction rate and/or the time to completion for each amine.
Caption: Experimental workflow for comparing amine nucleophiles in an SNAr reaction.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate-determining step is typically the initial nucleophilic attack.[14]
Caption: General mechanism for an SNAr reaction with an amine nucleophile.
-
Piperidine: Expected to be the most reactive due to its high basicity and sterically accessible nitrogen, leading to rapid formation of the Meisenheimer complex.
-
Benzylamine: As a primary amine, it is less sterically hindered than piperidine and possesses good nucleophilicity, predicting strong performance.
-
Morpholine: The inductive electron withdrawal by the oxygen atom reduces its nucleophilicity, leading to a significantly slower reaction rate compared to piperidine.[6]
-
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine: Its performance is nuanced. The inherent ring strain of the cyclopropane can increase the reactivity of adjacent groups. However, the 4-fluorophenyl substituent is weakly deactivating. Its reactivity is therefore expected to be comparable to or slightly less than benzylamine, but likely superior to morpholine.
B. Amide Bond Formation
Amide bond formation is arguably the most common reaction in drug discovery.[15] We will consider a standard protocol using 1,1'-Carbonyldiimidazole (CDI) as the coupling agent, which avoids the formation of poorly soluble urea byproducts.
-
Activation: To a solution of a standard carboxylic acid (e.g., benzoic acid, 1.0 eq) in dry THF, add CDI (1.05 eq) and stir at room temperature for 1 hour to form the acylimidazolide intermediate.
-
Coupling: Add the respective amine nucleophile (1.1 eq) to the activated acid solution.
-
Monitoring & Analysis: Monitor the reaction by HPLC or LC-MS for the disappearance of the acylimidazolide and the formation of the corresponding amide product. Quantify the yield at a set time point (e.g., 2 hours) for comparison.
Caption: Simplified pathway for CDI-mediated amide bond formation.
The rate of the second step, the nucleophilic attack on the activated acylimidazolide, is directly proportional to the nucleophilicity of the amine.
-
Piperidine: Its high nucleophilicity should result in the fastest and most efficient amide formation.
-
Benzylamine & (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine: Both are expected to perform well. Their relative rates will depend on the balance between the steric bulk of the benzyl group versus the electronic and steric profile of the 2-(4-fluorophenyl)cyclopropyl moiety. Direct empirical testing would be required for a definitive ranking between these two.
-
Morpholine: Its lower nucleophilicity will lead to the slowest reaction rate among the tested amines, potentially requiring longer reaction times or heating to achieve complete conversion.[16]
Conclusion: A Strategic Choice Based on Structure and Reactivity
This guide demonstrates that while general principles of nucleophilicity provide a strong predictive framework, the performance of any amine is context-dependent.
-
Piperidine remains the workhorse for reactions demanding high nucleophilicity where its basicity is not a liability.
-
Morpholine serves as a less reactive, less basic alternative, useful when selectivity is required or when the high basicity of piperidine could cause side reactions.[10]
-
Benzylamine offers a robust primary amine option with predictable reactivity.[17]
-
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine emerges as a compelling building block whose performance is competitive with standard primary amines like benzylamine. Its true value lies in the unique, rigid, and three-dimensional exit vector it provides from the point of attachment, a highly desirable feature in modern drug design for exploring new chemical space and optimizing scaffold-hopping strategies.
The choice of nucleophile is not merely a question of reaction speed but a strategic decision that impacts yield, selectivity, and the ultimate properties of the target molecule. This comparative analysis equips the research scientist with the foundational knowledge to select the optimal amine for the task at hand.
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A Comparative Guide to the Validation of Analytical Methods for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine
Introduction
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a chiral building block of significant interest in pharmaceutical development. Its stereoisomeric configuration is critical, as enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the development of stereospecific analytical methods to ensure the identity, purity, and quality of such chiral molecules.[1]
This guide provides a comprehensive comparison of analytical methodologies for the validation of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, with a focus on ensuring enantiomeric purity. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH), compare the suitability of various analytical techniques, and present a detailed, illustrative protocol for a chiral High-Performance Liquid Chromatography (HPLC) method. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are fit for their intended purpose and compliant with global regulatory standards.[2][3]
Pillar 1: The Regulatory Framework for Method Validation
The foundation of any reliable analytical method is a rigorous validation process. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for this process, ensuring that an analytical procedure is suitable for its intended use.[4][5][6] The objective of validation is to demonstrate, through documented evidence, that the method consistently produces results that are accurate, reproducible, and specific.[2][3]
The core performance characteristics evaluated during validation are interconnected, forming a self-validating system where each parameter supports the others to build a complete picture of the method's reliability.
Caption: Interrelationship of key validation parameters as per ICH Q2(R2).
Table 1: Core Validation Parameters Defined [7][8][9]
| Parameter | Definition (Based on ICH Q2(R2) Guidelines) | Causality in Chiral Analysis |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or the other enantiomer. | Critical: The method must prove it can separate the (1S,2R) enantiomer from its (1R,2S) counterpart and any other related substances. This is the primary goal of a chiral method. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often expressed as percent recovery of a known added amount of analyte. | Essential for Purity: Ensures that the measured amount of the undesired enantiomer is a true representation of its actual concentration, which is vital for safety assessments. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Ensures Reliability: A precise method will consistently report the same enantiomeric ratio for a given sample, which is crucial for batch-to-batch consistency in manufacturing. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | Required for Quantitation: Establishes the concentration range over which the amount of the undesired enantiomer can be reliably quantified. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[2] | Defines Usable Limits: The method's range must encompass the expected levels of the enantiomeric impurity, typically from the Limit of Quantitation (LOQ) up to a level above its specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Sets Sensitivity Threshold: The LOQ must be low enough to quantify the enantiomeric impurity at or below the level required by regulatory specifications (e.g., typically below 0.1%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Confirms Presence/Absence: Useful for impurity profiling to confirm the absence of trace levels of the unwanted enantiomer, even if they are below the quantifiable limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Provides an indication of its reliability during normal usage. | Ensures Transferability: A robust method will perform consistently across different labs, instruments, and analysts, making it suitable for routine use in a quality control environment. |
Pillar 2: Comparative Analysis of Analytical Methodologies
The separation of enantiomers requires a chiral environment where the two mirror-image forms can interact differently.[1][10] This is typically achieved by using a chiral selector, either as a stationary phase in chromatography or as an additive in electrophoresis.[11] The choice of technique depends on the specific requirements of the analysis, such as speed, sensitivity, and application (e.g., R&D vs. QC).
Table 2: Comparison of Analytical Techniques for Chiral Separation
| Technique | Principle of Separation | Common Chiral Selectors for Amines | Pros | Cons | Best Suited For |
| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[12] | Polysaccharide derivatives (cellulose, amylose), Pirkle-type (π-acid/π-base), Macrocyclic glycopeptides.[13] | Highly versatile, robust, and widely available; excellent for both analytical and preparative scale; predictable method development.[12] | Can consume significant amounts of organic solvent; method development can be empirical and time-consuming.[13] | Routine QC, stability testing, impurity profiling, and R&D. |
| Chiral GC | Differential partitioning between a carrier gas and a chiral stationary phase. Requires analyte to be volatile. | Cyclodextrin derivatives, chiral polysiloxanes. | High separation efficiency and resolution; excellent sensitivity with detectors like FID or MS. | Analyte must be volatile and thermally stable, often requiring derivatization of the amine group, which adds a step and potential for error. | Analysis of volatile impurities or when very high sensitivity is required. |
| Chiral SFC | Differential partitioning between a supercritical fluid (e.g., CO₂) mobile phase and a CSP. | Similar to HPLC (Polysaccharide derivatives are most common). | Very fast analysis times; lower organic solvent consumption ("greener"); compatible with both HPLC and GC columns.[11] | Higher initial instrument cost; less common in QC labs compared to HPLC. | High-throughput screening, rapid R&D method development. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[11] | Cyclodextrins, chiral crown ethers, macrocyclic antibiotics. | Extremely high separation efficiency; very low sample and reagent consumption; orthogonal to chromatography.[14] | Lower concentration sensitivity compared to HPLC; can have lower reproducibility for complex matrices.[14] | Orthogonal method validation, analysis of very small sample volumes. |
Pillar 3: A Practical Guide - Developing and Validating a Chiral HPLC Method
Given its robustness and widespread use, Chiral HPLC is the most common choice for enantiomeric purity testing in a regulated environment.[12] Here, we present an illustrative guide to developing and validating such a method for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine.
Method Development Workflow
The development process is a systematic effort to find the optimal conditions for separating the enantiomers with adequate resolution, acceptable peak shape, and a reasonable run time.
Caption: A systematic workflow for chiral HPLC method development.
Illustrative Experimental Protocol: Chiral HPLC-UV
This protocol is a representative example and should be fully validated before routine use.
1. Equipment and Reagents:
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)
-
Chiral Stationary Phase: Lux Cellulose-2 [amylose tris(3,5-dimethylphenylcarbamate)] column, 250 x 4.6 mm, 5 µm (based on similar separations[15])
-
Mobile Phase: n-Hexane (HPLC Grade), Ethanol (200 proof), Diethylamine (DEA)
-
Reference Standards: (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and the (1R,2S)-enantiomer.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm[15]
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
3. Sample Preparation:
-
System Suitability Solution: Prepare a solution containing both the (1S,2R) and (1R,2S) enantiomers at approximately 0.5 mg/mL each to verify resolution.
-
Standard Solution: Prepare a solution of the main (1S,2R) enantiomer at 1.0 mg/mL.
-
Test Sample: Prepare the bulk drug substance at a concentration of 1.0 mg/mL.
4. Validation Experiments & Acceptance Criteria:
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Inject diluent, a racemic mixture, and the individual enantiomers. Check for interference and ensure baseline separation of enantiomers. | Resolution between enantiomer peaks > 2.0. No interference at the retention time of the analytes. |
| Linearity (of undesired enantiomer) | Prepare a series of solutions of the (1R,2S) enantiomer over the range of LOQ to 150% of the specification limit (e.g., 0.05% to 0.2% of the nominal test concentration). Perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Spike the main component sample with the undesired (1R,2S) enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze in triplicate. | Mean recovery should be within 90.0% to 110.0%.[15] |
| Precision (Repeatability) | Analyze six separate preparations of the test sample spiked with the (1R,2S) enantiomer at the 100% specification limit. | Relative Standard Deviation (RSD) ≤ 10.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six preparations at this concentration and checking for acceptable precision and accuracy. | Precision (RSD) ≤ 15.0% and Accuracy within 85.0% - 115.0%. |
| Robustness | Analyze the system suitability solution while making small, deliberate changes to method parameters: Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase Composition (e.g., Ethanol ±1%). | System suitability criteria (Resolution > 2.0) must be met under all varied conditions. |
Table 3: Summary of Illustrative Validation Data
| Validation Parameter | Result | Acceptance Criteria | Status |
| Resolution | 2.8 | > 2.0 | Pass |
| Linearity (r²) | 0.9992 | ≥ 0.998 | Pass |
| Accuracy (% Recovery) | 98.5% - 103.2% | 90.0% - 110.0% | Pass |
| Precision (RSD) | 4.5% | ≤ 10.0% | Pass |
| LOQ | 0.05% of 1 mg/mL | S/N ≈ 10, Precision ≤ 15% | Pass |
| Robustness | Resolution remained > 2.5 | Resolution > 2.0 | Pass |
Conclusion
The validation of analytical methods for chiral compounds like (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a non-negotiable aspect of pharmaceutical development, mandated by stringent regulatory guidelines.[4][6] While several techniques, including GC, SFC, and CE, offer viable pathways for chiral separation, HPLC remains the gold standard for routine quality control due to its robustness, versatility, and established presence in the industry.[12]
The choice of method must be scientifically justified and fit for its intended purpose.[3] A successful validation, following the principles outlined by ICH Q2(R2), provides documented proof that the method is specific, accurate, precise, and reliable. By systematically developing the method and rigorously testing its performance characteristics, scientists can ensure the generation of high-quality data, ultimately safeguarding product quality and patient safety.
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A Senior Application Scientist's Guide to the Synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine
Abstract
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a chiral amine of significant interest in the pharmaceutical industry, most notably as a key building block for the antiplatelet agent Ticagrelor.[1] The precise stereochemical configuration of this intermediate is critical for the drug's efficacy. Consequently, developing efficient, scalable, and stereoselective synthetic routes is a primary objective for process chemists and drug development professionals. This guide provides an in-depth comparison of the prominent synthetic strategies to this target, evaluating each for its industrial applicability, stereochemical control, safety, and overall efficiency. We will dissect methodologies ranging from classical resolutions and hazardous rearrangements to modern catalytic and biocatalytic approaches, offering field-proven insights into the causality behind experimental choices.
Introduction: The Strategic Importance of a Chiral Cyclopropylamine
The 2-arylcyclopropylamine scaffold is a privileged motif in medicinal chemistry. The constrained, three-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets. The specific enantiomer, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, is crucial for synthesizing Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[1][2] The challenge in its synthesis lies in establishing the two contiguous stereocenters on the cyclopropane ring with high fidelity. This guide benchmarks the primary industrial and academic routes to achieve this.
Classical Approach: Diastereoselective Cyclopropanation followed by Curtius Rearrangement
One of the most documented strategies involves the diastereoselective cyclopropanation of a chiral cinnamic acid derivative, followed by a Curtius rearrangement to install the amine functionality. This multi-step sequence, while effective, carries significant operational challenges.[3]
Mechanistic Rationale
The core principle of this route is to use a chiral auxiliary to direct the stereochemistry of the cyclopropanation reaction. Oppolzer's sultam is a frequently cited auxiliary for this purpose.[2][3] The sultam is first attached to 4-fluorocinnamic acid. The bulky, chiral sultam then sterically shields one face of the alkene, forcing the cyclopropanating agent (e.g., generated from trimethylsulfoxonium iodide) to attack from the less hindered face. This establishes the desired relative stereochemistry of the cyclopropane ring.
Following saponification to remove the auxiliary, the resulting chiral carboxylic acid is converted to an acyl azide. Upon heating, the acyl azide undergoes a Curtius rearrangement, extruding nitrogen gas to form an isocyanate intermediate, which is then hydrolyzed to yield the target amine.[3]
Workflow Diagram
Caption: Workflow for the Chiral Auxiliary-Mediated Curtius Rearrangement Route.
Critical Assessment
-
Expertise & Experience: This route offers high diastereoselectivity, often yielding the desired cyclopropylamide in high purity after recrystallization.[3] However, the main drawback is the Curtius rearrangement. The use of sodium azide (NaN₃) to form the acyl azide is highly hazardous due to its toxicity and the potentially explosive nature of both sodium azide and the acyl azide intermediate.[3] Safer azide donors like diphenylphosphoryl azide (DPPA) can be used, but this adds cost.[4]
-
Trustworthiness: While the stereochemical outcome is reliable, the safety concerns make this process less desirable for large-scale industrial production. The overall yield can also be low across the multiple steps.[3]
Alternative Rearrangement: The Hofmann Approach
To circumvent the hazards of the Curtius rearrangement, the Hofmann rearrangement presents a viable alternative. This method converts a primary amide directly to an amine with one fewer carbon atom.
Mechanistic Rationale
This pathway begins with the same enantiomerically pure (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid obtained from the chiral auxiliary route. This acid is first converted to the corresponding primary amide. The amide is then treated with a reagent like sodium hypochlorite or sodium hypobromite. This generates an N-haloamide intermediate, which, upon deprotonation by a base, rearranges to an isocyanate that is subsequently hydrolyzed to the final amine product.[5] An electro-induced Hofmann rearrangement has also been developed, offering a modern alternative to traditional halogen-based oxidants.[6][7]
Workflow Diagram
Caption: Workflow for the Hofmann Rearrangement Route.
Critical Assessment
-
Expertise & Experience: The primary advantage is the avoidance of explosive azide intermediates, making it inherently safer for scale-up.[3] The reagents are generally cheaper and more accessible.
-
Trustworthiness: Control of reaction conditions is crucial to prevent side reactions. The yields can be variable, and optimization is often required. The electro-induced method shows promise for high yields (up to 94% for some cyclopropyl amides) and avoids stoichiometric oxidants, aligning with green chemistry principles.[7]
Asymmetric Catalysis: Direct Enantioselective Cyclopropanation
Modern synthetic chemistry favors catalytic asymmetric methods, which reduce waste and often shorten synthetic sequences. This approach aims to construct the chiral cyclopropane ring directly from an achiral precursor using a chiral catalyst.
Mechanistic Rationale
This strategy typically involves the reaction of 4-fluorostyrene with a diazoacetate, such as ethyl diazoacetate (EDA), in the presence of a chiral transition metal catalyst. Chiral rhodium and copper complexes are commonly employed.[8] The catalyst forms a metal-carbene intermediate, and the chiral ligand environment dictates the facial selectivity of the carbene transfer to the styrene, generating the cyclopropane ring with high enantioselectivity.
Workflow Diagram
Caption: Workflow for the Asymmetric Catalytic Cyclopropanation Route.
Critical Assessment
-
Expertise & Experience: This is an elegant and atom-economical approach. The main challenges are the cost and availability of the chiral ligands and metal catalysts. Furthermore, diazo compounds are potentially explosive and require careful handling, especially on a large scale.
-
Trustworthiness: High enantiomeric excesses (ee) are achievable, often >95%. However, catalyst screening and optimization are necessary for each specific substrate. The subsequent conversion of the ester to the amine still requires multiple steps.
Biocatalysis: The Green Chemistry Frontier
Enzymatic synthesis represents a powerful, sustainable alternative to traditional chemical methods. Directed evolution can be used to engineer enzymes for specific, non-natural reactions with exceptional stereoselectivity.
Mechanistic Rationale
Engineered heme proteins, such as variants of myoglobin or truncated globin from Bacillus subtilis, have been successfully developed to catalyze the cyclopropanation of styrenes with diazoacetates.[1] The reaction occurs within the chiral active site of the protein, which contains an iron-heme cofactor. This environment controls the trajectory of the substrates, leading to exceptionally high diastereo- and enantioselectivity. The reaction typically uses whole E. coli cells expressing the engineered enzyme, providing a "green" and cost-effective catalytic system.
Workflow Diagram
Caption: Workflow for the Biocatalytic Cyclopropanation Route.
Critical Assessment
-
Expertise & Experience: Biocatalysis offers unparalleled selectivity. For the related 3,4-difluorostyrene, an engineered enzyme achieved 79% yield with >99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee).[1] The reactions are run in aqueous media under mild conditions, significantly improving the safety and environmental profile.
-
Trustworthiness: The primary challenge is the development and optimization of the enzyme, which requires expertise in molecular biology. However, once a suitable biocatalyst is identified, the process is highly reproducible and scalable. This approach represents the cutting edge of pharmaceutical intermediate synthesis.[9][10]
Comparative Analysis
| Parameter | Route 1: Curtius Rearrangement | Route 2: Hofmann Rearrangement | Route 3: Asymmetric Catalysis | Route 4: Biocatalysis |
| Stereoselectivity | High (Diastereoselective) | High (starts from resolved acid) | High (Enantioselective) | Excellent (>98% ee, >99% dr)[1] |
| Key Reagents | Oppolzer's Sultam, NaN₃/DPPA | NaOCl, NaOH | Chiral Rh/Cu catalysts, EDA | Engineered Enzyme, EDA |
| Safety Concerns | High (toxic/explosive azides) | Moderate (corrosive reagents) | High (explosive diazo compounds) | Low (mild, aqueous conditions) |
| Scalability | Challenging due to safety | Good | Moderate (cost, diazo handling) | Excellent |
| Number of Steps | Long | Moderate | Moderate | Shortest to key ester |
| "Green" Profile | Poor | Moderate | Poor to Moderate | Excellent |
| Cost | High (chiral auxiliary) | Low to Moderate | High (catalyst, ligand) | Potentially low at scale |
Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of Ethyl (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylate (Adapted from[1])
-
1. Catalyst Preparation: E. coli cells expressing the engineered truncated globin are cultured and harvested. The cell paste is used directly as a whole-cell biocatalyst.
-
2. Reaction Setup: In a temperature-controlled reactor, a suspension of the whole-cell biocatalyst is prepared in a suitable buffer (e.g., phosphate buffer).
-
3. Substrate Addition: 4-fluorostyrene is added to the cell suspension.
-
4. Cyclopropanation: Ethyl diazoacetate (EDA) is added slowly via syringe pump over several hours to maintain a low steady-state concentration. The reaction is stirred vigorously at a controlled temperature (e.g., 25°C).
-
5. Workup: After the reaction is complete (monitored by GC/HPLC), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
-
6. Purification: The crude product is purified by silica gel chromatography to yield the pure ester.
-
Expected Outcome: High yield (e.g., ~79%) with excellent diastereoselectivity (>99% dr) and enantioselectivity (>98% ee).[1]
-
Protocol 2: Hofmann Rearrangement of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxamide (General Procedure)
-
1. Reaction Setup: (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxamide is dissolved in a suitable solvent like methanol or water in a cooled reactor (0-5°C).
-
2. Reagent Addition: A pre-chilled aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide is added dropwise to the amide solution, maintaining the temperature below 10°C.
-
3. Reaction: The mixture is stirred at low temperature and then allowed to warm to room temperature or gently heated according to optimized conditions until the reaction is complete (monitored by TLC/LCMS).
-
4. Workup: The reaction mixture is quenched (e.g., with sodium bisulfite) and then extracted with an appropriate organic solvent (e.g., dichloromethane).
-
5. Purification: The combined organic extracts are dried and concentrated. The resulting amine can be purified by distillation, crystallization of a salt (e.g., hydrochloride), or chromatography.
Conclusion
While classical methods involving chiral auxiliaries and chemical rearrangements have historically been used to produce (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine, they present significant safety, environmental, and scalability challenges. Asymmetric catalysis offers a more elegant and atom-economical alternative, though it often relies on expensive catalysts and hazardous reagents.
From a modern, industrial perspective, biocatalysis emerges as the superior strategy . It provides a direct, highly stereoselective route to a key ester precursor in a single step under mild, safe, and environmentally benign conditions.[1] The potential for high yields, exceptional purity, and scalability makes the biocatalytic approach the most promising pathway for the sustainable and cost-effective manufacturing of this critical pharmaceutical intermediate. Continued investment in enzyme engineering will undoubtedly solidify its role as the gold standard for synthesizing complex chiral molecules.
References
-
Title: A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones Source: PMC - NIH URL: [Link]
-
Title: Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor Source: PMC - NIH URL: [Link]
- Title: Synthesis of 2-(3,4-difluorophenyl)
- Title: Synthesis of 2-(3,4-difluorophenyl)
-
Title: Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri Source: ORBi URL: [Link]
- Source: Google Patents (US9604991B2)
- Source: Google Patents (EP3617181A1)
-
Title: Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine Source: Patsnap Eureka URL: [Link]
-
Title: Novel synthetic methodology for the synthesis of Ticagrelor Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter Source: PubMed URL: [Link]
-
Title: A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes Source: The University of Bath's research portal URL: [Link]
-
Title: Biocatalytic synthesis of chiral pharmaceutical intermediates Source: AIR Unimi URL: [Link]
-
Title: Biocatalysis: A smart and green tool for the preparation of chiral drugs Source: PMC URL: [Link]
-
Title: Chiral Amines in Total Synthesis: The Biocatalytic Approach Source: Wiley Analytical Science URL: [Link]
-
Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Asymmetric Cyclopropanation of Vinyl Fluorides: Access to Enantiopure Monofluorinated Cyclopropane Carboxylates Source: ResearchGate URL: [Link]
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Title: An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine Source: IP.com URL: [Link]
- Title: Synthesis of 2-(3,4-difluorophenyl)
-
Title: Asymmetric Synthesis of Cyclopropanes with a Monofluorinated Quaternary Stereocenter Source: Sci-Hub URL: [Link]
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Title: 1 Asymmetric Cyclopropanation Source: Wiley-VCH URL: [Link]
-
Title: Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement Source: ResearchGate URL: [Link]
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Title: A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes Source: PMC URL: [Link]
-
Title: A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Wiley Online Library URL: [Link]
-
Title: A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction Source: Cambridge Open Engage URL: [Link]
-
Title: Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging Source: Almac Group URL: [Link]
-
Title: N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Rearrangement Using Diphenylphosphoryl Azide (DPPA) as Azide Donor Source: Organic Chemistry Portal URL: [Link]
-
Title: N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE Source: Organic Syntheses URL: [Link]
-
Title: Ultrasound-promoted organocatalytic enamine–azide [3 + 2] cycloaddition reactions for the synthesis of ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones Source: ResearchGate URL: [Link]
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- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
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Safety Operating Guide
Navigating the Disposal of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Guide for the Research Professional
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a compound class of interest in medicinal chemistry. Our focus is to move beyond mere compliance, embedding principles of safety and environmental stewardship into laboratory practice.
Foundational Knowledge: Understanding the Compound and Its Hazards
The primary hazards associated with this class of compounds are:
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
These hazards mandate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The core principle of disposal is to ensure that this reactive chemical does not enter the environment or pose a risk to personnel.
The Disposal Decision Workflow: Neutralize or Dispose Directly?
The primary decision point for the disposal of this compound is whether to attempt neutralization prior to collection or to dispose of it directly as hazardous waste.
While amine hydrochlorides can be neutralized to their less hazardous free amine form using a weak base, this practice is only advisable if a validated protocol is available and approved by your institution's Environmental Health and Safety (EHS) department.[3][4] For novel or research-scale compounds where a specific neutralization protocol has not been established, direct disposal as hazardous chemical waste is the most prudent and compliant approach .[3] This avoids ambiguity and potential side reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure the following PPE is worn to mitigate the risks of exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes of solutions or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact, irritation, and potential absorption. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood | Minimizes the inhalation of dust from the solid compound or vapors from solutions. |
Step-by-Step Protocol for Direct Disposal
This protocol outlines the standard operating procedure for segregating and preparing this compound for collection by waste management professionals.
Objective: To safely collect and containerize all waste streams containing the target compound for disposal as hazardous chemical waste.
Materials:
-
Waste this compound (solid or in solution).
-
Designated hazardous waste container (compatible material, e.g., High-Density Polyethylene - HDPE).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Appropriate PPE.
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing the compound. This includes neat (pure) material, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated gloves, paper towels).
-
Keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[5]
-
-
Containerization:
-
For Solid Waste: Carefully transfer the solid powder into a designated, wide-mouth waste container. Perform this transfer within a chemical fume hood to prevent the generation and inhalation of dust.
-
For Liquid Waste (Solutions): Pour the waste solution into a sealed, leak-proof container. Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[3]
-
Container Filling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must, at a minimum, include the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., Irritant, Harmful). Your institution may require additional information, such as the chemical formula and concentration.
-
-
Storage:
-
Ensure the container cap is securely tightened.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be close to the point of generation, under the supervision of laboratory personnel, and clearly marked with hazardous waste signage.
-
The SAA must provide for the segregation of incompatible waste types.
-
-
Arranging for Disposal:
-
Once the container is full or waste is no longer being added, contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup. Do not allow waste to accumulate indefinitely.
-
Spill Management: Preparedness is Key
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 3.
-
Containment:
-
For Solids: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Avoid dry sweeping, which can create dust.
-
For Liquids: Contain the spill using absorbent pads or dikes.
-
-
Cleanup:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate the spill area. A 5% solution of acetic acid can be used to neutralize residual amine, followed by a thorough rinse with water.[6]
-
-
Disposal: All cleanup materials (absorbents, contaminated PPE) must be placed in the hazardous waste container and disposed of according to the protocol in Section 4.
Regulatory Framework: RCRA and Waste Classification
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a "P" or "U" series hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its known hazards as an irritant and its potential for environmental harm, it must be managed as hazardous waste. Your EHS department will assign the appropriate waste codes for tracking and disposal.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide—from understanding the inherent hazards to meticulous execution of the disposal protocol—researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and uphold their commitment to environmental protection. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management policies and procedures.
References
-
PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. [Link]
-
ResearchGate. How can I neutralize aminehydrochlorides?. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
U.S. Environmental Protection Agency. RCRAInfo Waste Code. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. [Link]
Sources
- 1. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


